2-Methoxy-5-sulfamoylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAILWDRVDGLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944759 | |
| Record name | 2-Methoxy-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22117-85-7 | |
| Record name | 5-(Aminosulfonyl)-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22117-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-sulfamoylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022117857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-sulphamoyl-o-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-5-SULFAMOYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK66UU128U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in modern medicinal chemistry, 2-Methoxy-5-sulfamoylbenzoic acid holds a significant position in the synthesis of a range of pharmacologically active molecules. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a detailed exploration of its chemical and physical properties, an in-depth look at its synthesis, and a discussion of its primary applications. The information presented herein is curated to be a practical and authoritative resource, empowering scientists to leverage the full potential of this versatile intermediate.
Chemical Identity and Structure
This compound is a sulfonamide and a benzoic acid derivative. Its structure is characterized by a benzene ring substituted with a methoxy group, a carboxylic acid group, and a sulfamoyl group.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 22117-85-7[1][2] |
| Molecular Formula | C₈H₉NO₅S[1][2] |
| Molecular Weight | 231.23 g/mol [1] |
| Synonyms | 5-(Aminosulfonyl)-2-methoxybenzoic acid, 2-Methoxy-5-sulfonamidobenzoic acid, Sulpiride impurity D[1][2] |
The spatial arrangement of the functional groups on the benzene ring is crucial for its reactivity and its utility as a synthetic intermediate. The ortho-methoxy group influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, while the sulfamoyl group at the para-position to the methoxy group is a key functional handle for further chemical modifications.
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 220.0 to 224.0 °C | |
| pKa | 3.56 ± 0.10 (Predicted) | Chemicalize |
| Solubility | Slightly soluble in DMSO and Methanol | Various Supplier Data |
| Appearance | White to light yellow powder or crystal |
The acidic nature of the carboxylic acid group, indicated by its predicted pKa, and its limited solubility in common organic solvents are important considerations for reaction design and purification processes.
Spectroscopic Characterization
Note on Spectroscopic Data: Researchers should be aware that while predicted spectra can be useful, experimental verification is always recommended for unambiguous structure elucidation.
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been the subject of various patents and publications, reflecting its industrial importance. A common synthetic route starts from salicylic acid.
General Synthetic Pathway
The synthesis generally involves the following key transformations:
-
Methylation: The phenolic hydroxyl group of salicylic acid is methylated to form 2-methoxybenzoic acid.
-
Chlorosulfonation: The aromatic ring of 2-methoxybenzoic acid is chlorosulfonated to introduce a chlorosulfonyl group.
-
Amination: The chlorosulfonyl group is then reacted with ammonia to form the sulfamoyl group.
Caption: General synthetic workflow for this compound starting from salicylic acid.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol based on established chemical principles and patent literature. Note: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Methylation of Salicylic Acid
-
Dissolve salicylic acid in a suitable solvent (e.g., acetone).
-
Add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.
-
Add a methylating agent (e.g., dimethyl sulfate) dropwise at a controlled temperature.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction mixture to isolate 2-methoxybenzoic acid.
Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid
-
Carefully add 2-methoxybenzoic acid to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C).
-
Allow the reaction to proceed at a controlled temperature until the starting material is consumed.
-
Quench the reaction by slowly pouring the mixture onto crushed ice.
-
Filter the resulting precipitate and wash with cold water to obtain the crude 2-methoxy-5-chlorosulfonylbenzoic acid.
Step 3: Amination of 2-Methoxy-5-chlorosulfonylbenzoic Acid
-
Suspend the crude 2-methoxy-5-chlorosulfonylbenzoic acid in a suitable solvent (e.g., aqueous ammonia).
-
Stir the mixture at a controlled temperature. The amination can also be carried out using ammonia gas bubbled through a solution of the starting material.
-
Monitor the reaction for the formation of the sulfonamide.
-
Acidify the reaction mixture to precipitate the final product, this compound.
-
Filter, wash, and dry the product. Recrystallization from a suitable solvent may be necessary for purification.
Applications in Drug Development
The primary and most significant application of this compound is as a key intermediate in the synthesis of the antipsychotic drug sulpiride and its enantiomer, levosulpiride .
Synthesis of Sulpiride
In the synthesis of sulpiride, the carboxylic acid group of this compound is activated and then coupled with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.
Caption: Key coupling reaction in the synthesis of Sulpiride.
This amide bond formation is a critical step, and various coupling reagents can be employed to facilitate this transformation efficiently. The resulting molecule, sulpiride, is a selective dopamine D2 receptor antagonist used in the treatment of schizophrenia and other psychiatric disorders.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
Table 3: Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Handling Precautions:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a cornerstone intermediate for the pharmaceutical industry, particularly in the synthesis of sulpiride-based drugs. Its well-defined chemical structure and predictable reactivity make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a practical look at its synthesis, and its critical role in drug development. A thorough understanding of this molecule is essential for any scientist working in the field of organic and medicinal chemistry.
References
An In-depth Technical Guide on 2-Methoxy-5-sulfamoylbenzoic Acid
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CAS Number: 22117-85-7
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-sulfamoylbenzoic acid, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it elucidates the compound's significant role as a metabolite and a crucial building block in the synthesis of antipsychotic drugs, such as Sulpiride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable information for laboratory and industrial applications.
Chemical Identity and Physicochemical Properties
This compound is a sulfonamide and benzoic acid derivative. Its strategic placement of methoxy, sulfamoyl, and carboxylic acid functional groups on the benzene ring makes it a versatile intermediate for organic synthesis.
IUPAC Name: this compound[1]
Synonyms: 5-(Aminosulfonyl)-2-methoxybenzoic acid, 5-Sulphamoyl-2-Methoxy benzoic acid[2]
Molecular Formula: C₈H₉NO₅S[1][2][3]
Chemical Structure:
Figure 1: Chemical structure of this compound.
The physicochemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and application.
| Property | Value | Source |
| Molecular Weight | 231.23 g/mol | [1] |
| CAS Number | 22117-85-7 | [1][2] |
| Physical State | Solid | |
| Purity | ≥97.0% | |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route starts from 4-methoxybenzenesulfonamide.
A patented method outlines the following steps:
-
Bromination: 4-methoxybenzenesulfonamide undergoes bromination with bromine in the presence of a reducing agent to yield 3-bromo-4-methoxybenzenesulfonamide.
-
Cyanation: The resulting bromo-compound reacts with cuprous cyanide in a substitution reaction to form 3-cyano-4-methoxybenzenesulfonamide.
-
Alcoholysis: The cyano-derivative is then subjected to alcoholysis with methanol under acidic catalysis to produce 2-methoxy-5-sulfonamide methyl benzoate.
-
Hydrolysis and Acidification: Finally, the methyl benzoate ester is hydrolyzed under alkaline conditions, followed by acidification to yield the target compound, this compound[4].
This method is noted for its mild reaction conditions and operational simplicity[4].
Figure 2: Synthesis workflow of this compound.
Analytical Methodologies
Accurate analytical methods are crucial for the quality control of this compound, especially when it is used as a pharmaceutical intermediate or reference standard. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for purity assessment.
Typical HPLC Conditions: A patent for the synthesis of the methyl ester provides the following HPLC conditions for content determination, which can be adapted for the carboxylic acid:
-
Mobile Phase: 700 mL water and 200 mL methanol
-
Detection Wavelength: 240 nm
-
Flow Rate: 1.0 mL/min
-
Sample Preparation: 0.01 g of the sample diluted to 25 mL with the mobile phase
-
Injection Volume: 5 µL[5]
For structural confirmation and characterization, a comprehensive data package is typically provided, which includes:
-
¹H-NMR (Proton Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
Infrared Spectroscopy (IR)
-
Thermogravimetric Analysis (TGA)[6]
Figure 3: Analytical workflow for quality control.
Applications and Significance in Drug Development
This compound holds significant importance in the pharmaceutical sector, primarily as a key intermediate and a known metabolite.
-
Intermediate for Sulpiride: It is a crucial intermediate in the synthesis of Sulpiride and Levosulpiride, which are antipsychotic drugs used to treat psychiatric disorders like schizophrenia and depression[5][7][8][9]. The methyl ester of the title compound, methyl 2-methoxy-5-sulfamoylbenzoate, is also a key intermediate for these drugs[5][7][9][10][11].
-
Metabolite of Sulpiride: this compound has been identified as a metabolite of the antipsychotic drug, Sulpiride[8].
-
Reference Standard: Due to its role as an impurity and intermediate, it is used as a reference standard for analytical method development, validation, and quality control during the synthesis and formulation stages of related drug products[2][6]. It is specifically listed as Sulpiride EP impurity D[6].
-
Furosemide Synthesis: While not a direct precursor, this compound shares structural similarities with intermediates in the synthesis of Furosemide, a potent diuretic[12][13][14][15]. The core 5-sulfamoylbenzoic acid structure is fundamental to the synthesis of Furosemide and its impurities[12][16][17][18][19][20].
Safety and Handling
Based on aggregated GHS information, this compound is associated with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Recommended Precautions for Safe Handling:
-
Avoid all personal contact, including inhalation[21].
-
Use in a well-ventilated area[21].
-
Wear protective gloves, protective clothing, and eye/face protection[1][21].
Storage:
In case of a spill, it is advised to clean up immediately, avoid breathing dust, and use dry clean-up procedures[21].
References
- 1. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Sulphamoyl-2-Methoxy benzoic acid - CAS - 22117-85-7 | Axios Research [axios-research.com]
- 3. chemscene.com [chemscene.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
- 8. This compound | 22117-85-7 [chemicalbook.com]
- 9. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 10. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN106117168A - A kind of preparation method of furosemide - Google Patents [patents.google.com]
- 15. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 16. pharmaceresearch.com [pharmaceresearch.com]
- 17. Furosemide EP Impurity D | 5046-19-5 | SynZeal [synzeal.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. Isofurosemide | C12H11ClN2O5S | CID 58344442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Furosemide EP Impurity B | CymitQuimica [cymitquimica.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. spectrumchemical.com [spectrumchemical.com]
2-Methoxy-5-sulfamoylbenzoic acid synonyms and IUPAC name
An In-depth Technical Guide to 2-Methoxy-5-sulfamoylbenzoic acid: Synthesis, Applications, and Analysis
Introduction
This compound is a highly functionalized aromatic compound of significant interest in the pharmaceutical and fine chemical industries. While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block, or key intermediate, in the synthesis of several important drugs. Its molecular architecture, featuring a carboxylic acid, a methoxy group, and a sulfonamide, provides a versatile scaffold for constructing more complex molecules.
This guide provides a comprehensive overview of this compound, tailored for researchers and drug development professionals. We will delve into its chemical identity, explore validated synthetic routes, discuss its primary application in the synthesis of the antipsychotic drug Sulpiride, and outline key analytical methodologies for its characterization.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for regulatory compliance, safety, and scientific reproducibility. The nomenclature and key properties of the title compound are well-established in chemical literature and databases.
IUPAC Name: The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1].
Synonyms: In commercial and research contexts, this compound is known by several other names, which are crucial to recognize when searching literature and supplier catalogs. These include:
The designation as "Sulpiride Impurity D" in pharmacopeial contexts highlights its close structural relationship to the final drug product and underscores the need for its stringent control during manufacturing[1][3].
Chemical Structure
The structural arrangement of functional groups dictates the molecule's reactivity and physical properties.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes key identifiers and computed physicochemical properties that are essential for laboratory handling, analytical method development, and process chemistry.
| Property | Value | Source |
| CAS Number | 22117-85-7 | [1][4] |
| Molecular Formula | C₈H₉NO₅S | [1][4] |
| Molecular Weight | 231.23 g/mol | [1] |
| Appearance | White to Light yellow powder/crystal | [2] |
| Melting Point | 220.0 to 224.0 °C | [2] |
| Topological Polar Surface Area (TPSA) | 106.69 Ų | [4] |
| LogP (octanol-water partition coefficient) | 0.0408 | [4] |
Synthesis and Manufacturing Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A patented method provides a clear and modern approach, avoiding some of the harsher reagents of older, traditional routes[5].
The scientific rationale for this synthetic pathway is the sequential and regioselective introduction of the required functional groups onto a simpler, commercially available starting material. The choice of reagents and reaction conditions is critical for minimizing side-product formation.
Synthetic Workflow Diagram
The overall transformation from the starting material to the final product involves four key chemical reactions.
Caption: Patented synthesis workflow for this compound[5].
Detailed Experimental Protocol
The following protocol is based on the methodology disclosed in patent CN111100042A[5]. This process is designed to be robust and scalable, with mild reaction conditions.
Step 1: Bromination of 4-Methoxybenzenesulfonamide
-
Rationale: To introduce a bromine atom at the position ortho to the methoxy group, which will be subsequently replaced by a nitrile. The presence of a reducing agent helps to control the reactivity of the bromine.
-
Procedure:
-
Charge 4-methoxybenzenesulfonamide and a suitable reducing agent into a reaction vessel.
-
Add a solvent (e.g., a halogenated hydrocarbon or acetic acid).
-
Cool the mixture and slowly add bromine while maintaining the temperature.
-
Allow the reaction to proceed until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work up the reaction mixture to isolate the crude 3-bromo-4-methoxybenzenesulfonamide.
-
Step 2: Cyanation of 3-Bromo-4-methoxybenzenesulfonamide
-
Rationale: A nucleophilic substitution reaction where the bromide is replaced by a cyanide group using cuprous cyanide. This is a common method for introducing a carbon atom that can be further elaborated.
-
Procedure:
-
Combine the 3-bromo-4-methoxybenzenesulfonamide with cuprous cyanide in a high-boiling point polar solvent (e.g., DMF or NMP).
-
Add a catalyst (e.g., a palladium or copper-based catalyst) to facilitate the reaction.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) for several hours.
-
Upon completion, quench the reaction and perform an extractive workup to isolate 3-cyano-4-methoxybenzenesulfonamide.
-
Step 3: Methanolysis of the Nitrile
-
Rationale: The nitrile group is converted to a methyl ester via acid-catalyzed reaction with methanol. This step builds the methyl benzoate functionality.
-
Procedure:
-
Dissolve the 3-cyano-4-methoxybenzenesulfonamide in an excess of methanol.
-
Add a strong acid catalyst (e.g., sulfuric acid or HCl gas).
-
Heat the mixture to reflux and maintain for the time required for full conversion of the nitrile to the ester.
-
Cool the reaction and neutralize the acid.
-
Isolate the product, 2-methoxy-5-sulfonamide methyl benzoate, typically by crystallization.
-
Step 4: Hydrolysis of the Methyl Ester
-
Rationale: The final step involves the saponification (base-catalyzed hydrolysis) of the methyl ester to the desired carboxylic acid. Subsequent acidification protonates the carboxylate to yield the final product.
-
Procedure:
-
Suspend the methyl ester from Step 3 in an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the mixture to facilitate the hydrolysis.
-
After the reaction is complete, cool the solution.
-
Carefully acidify the mixture with a strong acid (e.g., hydrochloric acid) until the product precipitates.
-
Filter, wash the solid with water to remove salts, and dry to obtain pure this compound.
-
Application in Pharmaceutical Synthesis
The primary and most well-documented application of this compound is its role as a key intermediate in the production of Sulpiride and its active enantiomer, Levosulpiride[6][7][8]. Sulpiride is an antipsychotic and anti-emetic drug.
The structure of this compound provides the entire substituted benzoyl moiety required for the final drug molecule. The synthesis involves activating the carboxylic acid group and then reacting it with a specific amine side-chain to form an amide bond, which is the final key step in the synthesis of Sulpiride.
Caption: Role as a key intermediate in API synthesis.
Analytical Methodologies
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose[2].
A self-validating HPLC protocol must have a clear rationale for the chosen conditions to ensure it is fit for purpose—namely, to separate the main component from potential starting materials, intermediates, and degradation products.
Protocol: Purity Determination by HPLC
-
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase. The components are detected using a UV detector at a wavelength where the analyte has strong absorbance.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with a pH-adjusting acid like phosphoric acid) and an organic modifier like methanol or acetonitrile. A typical starting point could be a 70:30 mixture of water:methanol[9]. The exact ratio should be optimized to achieve good separation.
-
Rationale for Mobile Phase: The aqueous buffer controls the ionization state of the acidic and basic functional groups, influencing retention time. Methanol acts as the organic modifier; adjusting its concentration elutes compounds of different polarities.
-
Flow Rate: 1.0 mL/min[9].
-
Detection Wavelength: 240 nm[9].
-
Rationale for Wavelength: Aromatic compounds with conjugated systems, such as this benzoic acid derivative, typically exhibit strong UV absorbance in the 230-280 nm range. 240 nm is chosen to maximize the signal-to-noise ratio for the analyte.
-
Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in a suitable diluent (e.g., the mobile phase) to a final concentration of ~0.1 mg/mL. Ensure the sample is fully dissolved.
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Safety and Handling
According to its Globally Harmonized System (GHS) classification, this compound presents several hazards that necessitate careful handling[1].
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302)[1].
-
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid creating dust when handling the solid material.
-
Store in a cool, dry place in a tightly sealed container.
-
Conclusion
This compound is a fine chemical of considerable industrial importance, primarily serving as a non-negotiable precursor in the synthesis of the pharmaceutical Sulpiride. Its well-defined chemical properties and established synthetic pathways make it a reliable building block for drug development professionals. A thorough understanding of its synthesis, analytical control, and safe handling is essential for its effective and safe utilization in a research or manufacturing environment.
References
- 1. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22117-85-7 | TCI AMERICA [tcichemicals.com]
- 3. This compound [drugfuture.com]
- 4. chemscene.com [chemscene.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. This compound | 22117-85-7 [chemicalbook.com]
- 7. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
- 8. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 9. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
A Guide to the Spectroscopic Characterization of 2-Methoxy-5-sulfamoylbenzoic Acid
Introduction
In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and quality control of chemical entities is paramount. 2-Methoxy-5-sulfamoylbenzoic acid (CAS No: 22117-85-7), a key intermediate and a known impurity of the antipsychotic drug Sulpiride (designated as Sulpiride EP Impurity D), represents a molecule where precise structural elucidation is critical for regulatory compliance and drug safety.[1][2][3] This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound.
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure of this compound and its spectral output. The methodologies described herein are grounded in established principles to ensure self-validating and reproducible results.
Molecular Structure and Spectroscopic Implications
The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a tri-substituted benzene ring, featuring a carboxylic acid, a methoxy group, and a sulfonamide group. The interplay of these functional groups dictates the chemical environment of each atom and bond, giving rise to a unique spectroscopic fingerprint.
The IUPAC name for this compound is this compound, and its molecular formula is C₈H₉NO₅S, corresponding to a molecular weight of approximately 231.23 g/mol .[3]
Caption: Structure of this compound with key proton groups highlighted.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic, methoxy, carboxylic acid, and sulfonamide protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the compound and allows for the observation of exchangeable protons from the -COOH and -SO₂NH₂ groups.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton is highly deshielded and its signal is typically very broad. |
| ~8.2 | Doublet (d) | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing COOH group, shifting it significantly downfield. It shows coupling to H-4. |
| ~7.9 | Doublet of Doublets (dd) | 1H | H-4 | This proton is ortho to the SO₂NH₂ group and meta to the COOH group. It is coupled to both H-3 and H-6. |
| ~7.3 | Doublet (d) | 1H | H-3 | This proton is ortho to the electron-donating OCH₃ group, shifting it upfield relative to the other aromatic protons. It is coupled to H-4. |
| ~7.2 | Broad Singlet | 2H | SO₂NH₂ | The two protons of the sulfonamide group are exchangeable and often appear as a broad singlet. |
| ~3.9 | Singlet | 3H | OCH₃ | The three equivalent protons of the methoxy group are shielded and appear as a sharp singlet as they have no adjacent protons to couple with. |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
The causality behind these assignments lies in the electronic effects of the substituents. The carboxylic acid and sulfonamide groups are electron-withdrawing, deshielding nearby protons (shifting them downfield). Conversely, the methoxy group is electron-donating, shielding adjacent protons (shifting them upfield). The splitting patterns arise from spin-spin coupling between non-equivalent neighboring protons, providing definitive structural connectivity. The availability of full characterization data, including ¹H NMR, from specialized suppliers confirms these expected features.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the molecule lacks symmetry, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight unique carbon atoms.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~158 | C-2 (C-OCH₃) | Aromatic carbon attached to the oxygen of the methoxy group, shifted downfield. |
| ~138 | C-5 (C-SO₂NH₂) | Aromatic carbon attached to the electron-withdrawing sulfonamide group. |
| ~132 | C-4 | Aromatic CH carbon adjacent to the sulfonamide group. |
| ~130 | C-6 | Aromatic CH carbon adjacent to the carboxylic acid group. |
| ~125 | C-1 (C-COOH) | Quaternary aromatic carbon attached to the carboxylic acid group. |
| ~115 | C-3 | Aromatic CH carbon adjacent to the methoxy group, shifted upfield. |
| ~56 | OCH₃ | The methoxy carbon is shielded and appears in the typical aliphatic region. |
Note: Predicted chemical shifts are estimates.
The availability of advanced NMR data, such as ¹³C NMR, is often included in the Certificate of Analysis for pharmaceutical standards, underscoring its importance for unambiguous identification.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 3300 | N-H Stretch | Sulfonamide (-SO₂NH₂) | Medium |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Broad, Strong |
| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |
| 1600, 1480 | C=C Stretch | Aromatic Ring | Medium-Weak |
| ~1330, ~1160 | S=O Asymmetric & Symmetric Stretch | Sulfonamide (-SO₂NH₂) | Strong |
| ~1250 | C-O Stretch | Aryl Ether (-O-CH₃) | Strong |
The IR spectrum provides a rapid and reliable confirmation of the key functional groups. The very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The two strong S=O stretching bands are definitive evidence for the sulfonamide group, and the strong C=O stretch confirms the presence of the carboxylic acid. This data is a cornerstone of the characterization package for reference standards.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Rationale |
| 232.0274 | [M+H]⁺ | Protonated parent molecule (C₈H₁₀NO₅S⁺). The exact mass is a key identifier.[3] |
| 214.0168 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated parent. |
| 186.0219 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide. |
| 154.0423 | [M+H - SO₂NH₂]⁺ | Loss of the sulfamoyl radical followed by hydrogen rearrangement. |
Under harsher conditions like Electron Ionization (EI), fragmentation would be more extensive. Key fragments would likely arise from the cleavage of the C-S bond and fragmentation of the benzoic acid moiety, analogous to the known fragmentation of benzoic acid itself.[5]
Standard Operating Procedure for Spectroscopic Analysis
To ensure data integrity and reproducibility, a standardized workflow is essential.
Caption: Standard workflow for spectroscopic characterization.
Methodology:
-
Sample Preparation:
-
NMR: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Vortex to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
IR (KBr Pellet): Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
MS (Infusion): Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Data Acquisition:
-
NMR: Acquire spectra on a spectrometer with a field strength of at least 400 MHz. Standard experiments should include ¹H, ¹³C, and 2D experiments like COSY and HSQC for complete assignment.
-
IR: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
MS: Infuse the prepared solution into a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, using an ESI source in both positive and negative ion modes to obtain accurate mass measurements.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
For NMR, reference the spectrum (e.g., to the residual DMSO solvent peak at 2.50 ppm), integrate the signals, and assign the peaks based on their chemical shift and multiplicity.
-
For IR, identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
For MS, determine the accurate mass of the parent ion and propose structures for the major fragment ions.
-
The complete dataset must be consistent with the proposed structure of this compound. This self-validating system ensures the highest level of confidence in the compound's identity and purity.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, provides an unambiguous and robust method for its structural confirmation and quality assessment. Each technique offers complementary information, and together they form a powerful analytical toolkit. The predictable patterns, derived from fundamental chemical principles, align with the characterization data provided with pharmaceutical reference standards, ensuring the integrity of this crucial compound in the drug development pipeline.
References
- 1. Sulpiride Impurities | SynZeal [synzeal.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulpiride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Solubility Profile of 2-Methoxy-5-sulfamoylbenzoic Acid in Organic Solvents: A Physicochemical Approach
An In-depth Technical Guide
This guide provides a comprehensive analysis of the solubility characteristics of 2-Methoxy-5-sulfamoylbenzoic acid, a key intermediate and impurity in the synthesis of pharmaceuticals such as Sulpiride. Rather than a simple table of solubility values, this document will equip the research scientist and drug development professional with a deeper understanding of the physicochemical principles governing its solubility, alongside practical, validated methodologies for its empirical determination.
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation development. A thorough understanding of a compound's solubility in various organic solvents is therefore not just academic, but a fundamental requirement for process optimization and successful drug development.
Physicochemical Properties Governing Solubility
The solubility of this compound is dictated by its molecular structure, which features a combination of polar and non-polar groups. Understanding these features is the first step in predicting its behavior in different solvent systems.
-
Molecular Structure: The molecule contains a benzoic acid moiety, a methoxy group, and a sulfonamide group.
-
Ionizable Groups: It possesses two acidic protons: one on the carboxylic acid group (pKa ~3-4) and a less acidic proton on the sulfonamide group (pKa ~9-10). This makes its solubility highly dependent on the pH of the medium. In organic solvents, the degree of ionization will depend on the solvent's own acidity or basicity.
-
Hydrogen Bonding: The carboxylic acid, sulfonamide (both N-H and S=O), and methoxy groups can all participate in hydrogen bonding, acting as both donors and acceptors. This is a primary driver of its solubility in polar, protic solvents.
-
Polarity and Lipophilicity (LogP): The presence of multiple polar functional groups suggests a relatively low LogP value, indicating a preference for more polar environments. However, the benzene ring provides a degree of lipophilicity.
A summary of its key properties is presented below:
| Property | Value / Characteristic | Implication for Solubility |
| IUPAC Name | This compound | - |
| CAS Number | 22120-34-7 | - |
| Molecular Formula | C₈H₉NO₅S | - |
| Molecular Weight | 231.23 g/mol | Influences mass-based solubility measurements. |
| Functional Groups | Carboxylic Acid, Sulfonamide, Methoxy, Benzene Ring | Allows for hydrogen bonding, acid-base interactions, and non-polar interactions. |
| pKa (Carboxylic Acid) | Estimated ~3-4 | Will be deprotonated (anionic) in basic conditions, significantly increasing aqueous solubility. |
| pKa (Sulfonamide) | Estimated ~9-10 | Can be deprotonated under stronger basic conditions. |
| Predicted LogP | Varies by prediction model, generally low. | Suggests higher affinity for polar solvents over non-polar aliphatic solvents. |
Theoretical Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like" and the physicochemical properties outlined above, we can predict the solubility behavior of this compound in different classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. These solvents can engage in strong hydrogen bonding with the carboxylic acid, sulfonamide, and methoxy groups of the molecule, effectively solvating it.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good to moderate solubility is anticipated. Solvents like DMSO and DMF are excellent hydrogen bond acceptors and have high polarity, which will facilitate the dissolution of the compound. Acetonitrile and acetone, being less polar, are expected to be less effective but still viable solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Poor solubility is predicted. The high polarity and hydrogen bonding capability of this compound are mismatched with the non-polar, van der Waals force-dominant nature of these solvents. The energy required to break the crystal lattice of the solid would not be sufficiently compensated by the weak solute-solvent interactions.
This theoretical assessment provides a strong starting point for solvent selection in synthesis, purification, and formulation.
Experimental Determination of Solubility: A Validated Protocol
Theoretical predictions must be confirmed by empirical data. The isothermal shake-flask method is a gold-standard, reliable technique for determining the equilibrium solubility of a compound.
Workflow for Isothermal Shake-Flask Solubility Determination
Caption: Isothermal shake-flask method workflow.
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of this compound solid to a series of glass vials, each containing a known volume of a selected organic solvent. An excess is critical to ensure that the resulting solution is saturated.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitation: Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure that the system reaches equilibrium. A preliminary time-to-equilibrium study can validate the required duration.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifugation at the same temperature can be used for faster separation.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Dilution: Accurately dilute the collected sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentration is required for accurate quantification.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Factors Influencing Solubility
Several factors can significantly alter the solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the process (e.g., crystallization) involves temperature changes.
-
pH and Co-solvents: While less relevant for purely organic solvents, if the solvent system has aqueous or protic components, the pH will be a critical factor. Adjusting the pH to be well above the pKa of the carboxylic acid (>5) will deprotonate it, forming a highly polar carboxylate salt that is significantly more soluble in polar solvents.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form being used in solubility studies.
Conclusion
The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. A strong theoretical understanding based on its physicochemical properties predicts high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar media. However, for process development and regulatory purposes, these predictions must be substantiated with precise, empirical data. The isothermal shake-flask method detailed herein provides a robust and reliable framework for generating such data, ensuring the scientific integrity required for advanced drug development and manufacturing.
Biological activity of 2-Methoxy-5-sulfamoylbenzoic acid derivatives
An In-depth Technical Guide on the Biological Activity of 2-Methoxy-5-sulfamoylbenzoic Acid Derivatives
Abstract
This technical guide provides a comprehensive overview of the diverse biological activities of this compound derivatives. These compounds, characterized by a core benzoic acid structure with methoxy and sulfamoyl substitutions, have emerged as a versatile scaffold in medicinal chemistry. This document delves into their anticancer, antimicrobial, and anti-inflammatory properties, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. Detailed methodologies for key assays, along with visual representations of signaling pathways and experimental workflows, are provided to support researchers and drug development professionals in this field.
Introduction to this compound Derivatives
The Core Scaffold: Properties and Significance
This compound is a chemical compound with the molecular formula C8H9NO5S.[1] It features a benzoic acid backbone substituted with a methoxy (-OCH3) group at the 2-position and a sulfamoyl (-SO2NH2) group at the 5-position. This scaffold serves as a crucial intermediate in the synthesis of various pharmaceuticals, including sulfa drugs.[2] The presence of the sulfonamide group is a well-known pharmacophore responsible for a range of biological activities, most notably antibacterial effects through the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[3]
Overview of Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery. The therapeutic potential of these compounds extends to oncology, infectious diseases, and inflammatory conditions. Their versatility stems from the ability to modify the core structure at various positions, leading to compounds with tailored affinities for specific biological targets.
Anticancer Activity
The development of novel anticancer agents is a primary focus of modern drug discovery. Derivatives of this compound have shown promise as potent and selective anticancer agents through multiple mechanisms of action.
Mechanism of Action: Targeting Key Cancer Pathways
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain this compound derivatives, specifically 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, have been identified as novel PI3K inhibitors.[4] These compounds have demonstrated significant antiproliferative activity against various human cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon carcinoma), U-87 MG (glioblastoma), and KB (oral carcinoma).[4] Their mechanism of action involves the direct inhibition of PI3K, which in turn suppresses the downstream signaling of AKT and mTOR, ultimately leading to reduced tumor growth.[4]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Certain CA isozymes, particularly CA IX, are highly overexpressed in various solid tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[5][6] Consequently, CA IX is a validated target for anticancer drug development.
Derivatives of this compound, specifically methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, have been designed as high-affinity and selective inhibitors of CA IX.[6] The primary sulfonamide group on these compounds is a key feature for binding to the zinc ion in the active site of carbonic anhydrases.[6] Variations in substituents on the benzenesulfonamide ring have led to compounds with extremely high binding affinity and selectivity for CA IX over other CA isozymes, which is crucial for minimizing off-target side effects.[6]
Structure-Activity Relationship (SAR) for Anticancer Effects
The anticancer activity of this compound derivatives is highly dependent on their structural features. For PI3K inhibitors, the nature of the substituents at the 2 and 3-positions of the benzoic acid ring, as well as the heterocyclic moiety at the 5-position, plays a crucial role in determining their potency and selectivity.[4]
For carbonic anhydrase inhibitors, modifications to the benzene ring of the 5-sulfamoyl-benzoate scaffold have a significant impact on binding affinity and selectivity for CA IX.[6] The introduction of halogen and other substituents can modulate the electronic and steric properties of the molecule, leading to enhanced interactions with the target enzyme.
Experimental Protocols for Evaluating Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
The inhibitory activity against PI3K can be determined using various commercially available assay kits, which typically measure the phosphorylation of a substrate by the enzyme.
Protocol (General):
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the PI3K enzyme and its substrate (e.g., PIP2).
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Detection: After a defined incubation period, stop the reaction and detect the amount of product formed (e.g., PIP3) using a specific antibody or a fluorescent probe.
-
Data Analysis: Determine the IC50 value of the compound for PI3K inhibition.
The inhibition of carbonic anhydrase activity can be measured using a stopped-flow spectrophotometer to monitor the CO2 hydration reaction.
Protocol:
-
Enzyme Preparation: Prepare a solution of the purified CA isozyme (e.g., CA IX) in a suitable buffer.
-
Inhibitor Incubation: Incubate the enzyme with various concentrations of the test compound.
-
Reaction Monitoring: Mix the enzyme-inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.
-
pH Change Measurement: Monitor the change in pH over time using a pH indicator. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the inhibition constant (Ki) from the reaction rates at different inhibitor concentrations.
Antimicrobial Activity
The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have been investigated for their potential as novel antimicrobial compounds.
Mechanism of Action: Targeting Microbial Pathways
The primary mechanism of action for sulfonamide-based antimicrobials is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway of bacteria.[3] By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), these compounds act as competitive inhibitors, thereby disrupting the production of folic acid, which is essential for bacterial growth and replication.
SAR for Antimicrobial Effects
The antimicrobial activity of sulfonamide derivatives is influenced by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. Modifications that enhance the compound's structural similarity to PABA or improve its binding to the active site of DHPS can lead to increased potency.
Experimental Protocols for Evaluating Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Other Biological Activities
Anti-inflammatory Potential
While direct evidence for the anti-inflammatory activity of this compound derivatives is still emerging, related benzoic acid derivatives have shown significant anti-inflammatory effects. For example, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate hepatotoxicity through anti-inflammatory and antioxidant mechanisms.[7] This suggests that the 2-methoxybenzoic acid scaffold may contribute to anti-inflammatory properties, which warrants further investigation for its 5-sulfamoyl derivatives.
Inhibition of Other Enzymes
Recent studies have shown that sulfamoylbenzoic acid derivatives can act as inhibitors of other enzymes, such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[8] Certain derivatives have demonstrated potent and selective inhibition of different h-NTPDase isoforms, suggesting their potential in treating diseases where these enzymes are implicated.[8]
Synthesis Strategies
The synthesis of this compound derivatives typically involves a multi-step process starting from readily available precursors like salicylic acid. A common synthetic route involves etherification, chlorosulfonation, amination, and finally, modification of the carboxylic acid group.[9]
Caption: General synthetic workflow for this compound derivatives.
Conclusion and Future Perspectives
This compound derivatives represent a promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents makes them a focal point for future drug discovery and development efforts. Further exploration of their structure-activity relationships, optimization of their pharmacokinetic properties, and investigation into novel biological targets will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Buy 2-(Methoxy-d3)-5-sulfamidobenzoic Acid; 2-(Methoxy-d3)-5-sulfonamidobenzoic Acid; 5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid; 5-Sulfamoyl-o-anisic Acid-d3 [smolecule.com]
- 4. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Cornerstone of Modern Therapeutics: A Technical Guide to 2-Methoxy-5-sulfamoylbenzoic Acid in Medicinal Chemistry
Introduction: The Unassuming Architect of Diverse Pharmacophores
In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile building blocks, enabling the synthesis of a wide array of therapeutic agents. 2-Methoxy-5-sulfamoylbenzoic acid is one such unassuming yet pivotal molecule. Its unique substitution pattern—a methoxy group ortho to a carboxylic acid and a sulfamoyl group para to the methoxy group—provides a trifecta of functionalities that medicinal chemists have expertly exploited to design drugs targeting a diverse range of biological systems. This technical guide serves as an in-depth exploration of this compound as a foundational element in drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, its crucial role in the architecture of key pharmaceuticals, the intricate structure-activity relationships of its derivatives, and detailed protocols for its utilization.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₅S | --INVALID-LINK--[1] |
| Molecular Weight | 231.23 g/mol | --INVALID-LINK--[1] |
| Melting Point | 222 °C | --INVALID-LINK--[2] |
| pKa (Predicted) | Not available | |
| LogP (Predicted) | -0.3 | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 115 Ų | --INVALID-LINK--[1] |
Spectroscopic Data (Predicted)
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the carboxylic acid proton, and the sulfamoyl protons. The aromatic protons would appear as a complex multiplet in the aromatic region, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing sulfamoyl and carboxyl groups. The methoxy protons would present as a sharp singlet around 3.9 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (typically >10 ppm), and the sulfamoyl protons would also appear as a broad singlet.
-
¹³C NMR (Predicted): The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the 110-160 ppm range, with their specific shifts dictated by the attached functional groups. The methoxy carbon would resonate around 55-60 ppm.
Synthesis of the Core Scaffold
The synthesis of this compound and its derivatives is a well-established process, with several patented methods available. A common and efficient approach involves the multi-step transformation of readily available starting materials.
General Synthetic Workflow
A prevalent synthetic strategy begins with 2-methoxybenzoic acid, which undergoes chlorosulfonylation followed by amination to introduce the sulfamoyl group.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate
The methyl ester of this compound is a common intermediate in the synthesis of many active pharmaceutical ingredients.[3] A modern and efficient one-pot synthesis has been developed to avoid the isolation of the often-unstable chlorosulfonylated intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place 2-methoxybenzoic acid (1 equivalent).
-
Chlorosulfonylation: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with constant stirring. The crude 2-methoxy-5-chlorosulfonylbenzoic acid will precipitate.
-
Amination: Without isolating the intermediate, slowly add a concentrated solution of ammonium hydroxide while maintaining the temperature below 20 °C. Stir the mixture for 1-2 hours.
-
Esterification: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. Add methanol and a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours.
-
Workup and Purification: After cooling, pour the reaction mixture into cold water. The solid precipitate of methyl 2-methoxy-5-sulfamoylbenzoate is collected by filtration, washed with cold water until neutral, and dried. Recrystallization from a suitable solvent like methanol can be performed for further purification.
Expected Yield: 75-85% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets
The true value of this compound lies in its adaptability as a scaffold for a variety of therapeutic agents. The carboxylic acid provides a handle for amide bond formation, the sulfamoyl group can be a key pharmacophoric element or a site for further modification, and the methoxy group influences the electronic properties and conformation of the molecule.
Antipsychotics: The Benzamide Family
The most prominent application of this building block is in the synthesis of substituted benzamide antipsychotics, such as sulpiride and amisulpride. These drugs are selective antagonists of dopamine D2 and D3 receptors.
-
Sulpiride: Formed by the condensation of this compound with (1-ethylpyrrolidin-2-yl)methylamine, sulpiride is used in the treatment of schizophrenia.[4]
-
Amisulpride: A structurally related compound, amisulpride is synthesized from a derivative of this compound and is also a potent D2/D3 antagonist used for schizophrenia.[5]
Mechanism of Action: Dopamine D2/D3 Receptor Antagonism
The therapeutic effects of these antipsychotics stem from their ability to modulate dopaminergic neurotransmission. At higher doses, they act as antagonists at postsynaptic D2 and D3 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[5] At lower doses, they are believed to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and subsequent improvement in the negative symptoms of schizophrenia (e.g., apathy, anhedonia).
Caption: Simplified signaling pathway of dopamine D2/D3 receptors.
Carbonic Anhydrase Inhibitors
The sulfamoyl group is a classic zinc-binding group, making the this compound scaffold an excellent starting point for the design of carbonic anhydrase (CA) inhibitors. These inhibitors have therapeutic applications as diuretics, anti-glaucoma agents, and in cancer therapy.[6][7] By modifying the carboxylic acid and the aromatic ring, researchers have developed potent and selective inhibitors of various CA isozymes. For instance, a series of methyl 5-sulfamoyl-benzoates have been designed as high-affinity and selective inhibitors of carbonic anhydrase IX (CAIX), which is overexpressed in various solid tumors.[4]
Emerging Therapeutic Areas
The versatility of the this compound core extends to other promising therapeutic areas:
-
Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors: The benzamide moiety derived from this scaffold has been explored in the development of non-nucleoside inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[8][9][10][11]
-
Factor Xa Inhibitors: The structural features of this building block have also been incorporated into the design of inhibitors of Factor Xa, a key enzyme in the coagulation cascade, with the potential for developing novel oral anticoagulants.[12]
Structure-Activity Relationship (SAR) Insights
The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents. SAR studies on various classes of compounds derived from this scaffold have provided crucial insights for drug design.
-
The Amide Moiety: The amide bond formed from the carboxylic acid is a critical interaction point in many derivatives. The nature of the amine used for coupling significantly influences potency and selectivity. For instance, in the benzamide antipsychotics, the basic nitrogen in the pyrrolidine ring is crucial for interaction with the dopamine receptors.
-
The Sulfamoyl Group: The sulfonamide group is often a key pharmacophoric feature, particularly in carbonic anhydrase inhibitors where it directly interacts with the zinc ion in the active site. Modifications to the sulfonamide nitrogen can be used to tune the inhibitory potency and selectivity.
-
The Methoxy Group: The 2-methoxy group plays a subtle but important role. It influences the conformation of the molecule by steric and electronic effects, which can be critical for optimal binding to the target protein. It can also impact the pKa of the carboxylic acid and the overall lipophilicity of the molecule.
-
Aromatic Ring Substitutions: Further substitution on the benzene ring can be used to explore additional binding pockets in the target protein and to modulate the physicochemical properties of the molecule. For example, in the development of SARS-CoV protease inhibitors, substitutions on the benzamide ring were found to significantly impact binding affinity.[13]
Conclusion: A Timeless Scaffold in Drug Discovery
This compound has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. Its inherent structural features provide a robust platform for medicinal chemists to design molecules with tailored pharmacological profiles. From the well-established benzamide antipsychotics to emerging applications in antiviral and anticoagulant therapies, this versatile building block continues to be a cornerstone of modern drug discovery. The ongoing exploration of new derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of novel and improved medicines in the years to come.
References
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- 2. This compound | 22117-85-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Methyl 2-methoxy-5-aminosulfonylbenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shu.elsevierpure.com [shu.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole inhibitors of hepatitis C virus NS5B polymerase: identification of 2-[(4-diarylmethoxy)phenyl]-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 11. Hepatitis C therapy with HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 13. Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Pillar: A Technical Guide to 2-Methoxy-5-sulfamoylbenzoic Acid, a Cornerstone of Modern Antipsychotics
This guide provides an in-depth exploration of 2-Methoxy-5-sulfamoylbenzoic acid, a critical intermediate in the synthesis of substituted benzamide antipsychotics. While not a therapeutic agent itself, its discovery and the refinement of its synthesis were pivotal moments in the development of drugs that have reshaped the management of psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its history, synthesis, and physicochemical properties.
The Genesis of a Scaffold: A History Rooted in the Quest for Novel Neuroleptics
The story of this compound is inextricably linked to the broader history of substituted benzamides in pharmacology. The mid-20th century saw a revolution in psychiatry with the advent of phenothiazines, the first effective antipsychotic medications.[1] However, their significant extrapyramidal side effects spurred a relentless search for novel chemical entities with improved safety profiles.
This search led to the exploration of the benzamide scaffold. The first synthetic substituted benzamide, sulpiride, emerged from this line of inquiry, with its initial appearance in the scientific literature in 1967.[2] Sulpiride demonstrated a unique pharmacological profile, acting as a selective antagonist of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway.[3] This selectivity was believed to contribute to its efficacy against the negative symptoms of schizophrenia and its reduced propensity for inducing extrapyramidal symptoms compared to earlier antipsychotics.[4]
The "discovery" of this compound was not a singular event driven by the identification of its own biological activity. Instead, it was a synthetic necessity—a crucial building block meticulously designed and synthesized to enable the construction of the sulpiride molecule. Specifically, it forms the core aromatic structure to which the pharmacologically active side chain is attached through an amide linkage.[2] Its structure, featuring a methoxy, a sulfamoyl, and a carboxylic acid group on a benzene ring, provided the precise electronic and steric properties required for the target molecule's interaction with dopamine receptors.
Synthesis and Elucidation: Crafting a Critical Intermediate
The synthesis of this compound and its esters has been a subject of considerable industrial and academic interest, with various routes developed to optimize yield, purity, and environmental footprint. The most common strategies begin with readily available precursors like salicylic acid or its methyl ester.
The Classical Pathway: Synthesis from Salicylic Acid Derivatives
A prevalent and historically significant route to the methyl ester of this compound, a direct precursor to the acid, starts from salicylic acid or methyl salicylate. This multi-step synthesis is a classic example of aromatic functional group manipulation.
The general synthetic logic proceeds as follows:
Caption: Classical synthesis pathway from salicylic acid derivatives.
The following protocol is a synthesized representation of common procedures found in the patent literature.[5][6][7]
Step 1: Etherification of Methyl Salicylate
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve methyl salicylate in a suitable solvent such as toluene.
-
Add a base, typically sodium hydroxide, to form the sodium salt.
-
Heat the mixture to reflux to remove water.
-
Gradually add dimethyl sulfate and continue to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
After cooling, the reaction mixture is worked up to isolate methyl 2-methoxybenzoate.
Step 2: Chlorosulfonation
-
To the methyl 2-methoxybenzoate, slowly add chlorosulfonic acid at a controlled temperature (typically below 10°C) with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 45-50°C) for a few hours.[5]
-
The reaction is then quenched by carefully pouring it onto ice, causing the product, 2-methoxy-5-(chlorosulfonyl)benzoic acid methyl ester, to precipitate.
Step 3: Amination
-
The crude 2-methoxy-5-(chlorosulfonyl)benzoic acid methyl ester is then reacted with an ammonia source. A common method involves using aqueous ammonium hydroxide.[8]
-
The reaction is typically carried out at a controlled temperature (e.g., 30°C) for several hours.[8]
-
Upon completion, the product, methyl 2-methoxy-5-sulfamoylbenzoate, is isolated by filtration and can be purified by recrystallization from a suitable solvent like methanol.
Alternative Synthetic Strategies
To circumvent some of the harsh conditions and byproducts of the classical route, alternative methods have been developed. One notable approach involves the hydrolysis of a nitrile intermediate.[9]
Caption: Synthesis via nitrile hydrolysis.[9]
This pathway is often favored for its milder reaction conditions and potentially higher overall yield.[9]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound and its methyl ester is essential for its handling, purification, and use in subsequent reactions.
Physicochemical Properties
| Property | This compound | Methyl 2-Methoxy-5-sulfamoylbenzoate |
| CAS Number | 22117-85-7[4] | 33045-52-2[10][11] |
| Molecular Formula | C₈H₉NO₅S[4] | C₉H₁₁NO₅S[11] |
| Molecular Weight | 231.23 g/mol [4] | 245.25 g/mol [10][11] |
| Appearance | White to light yellow crystalline powder[12] | White to off-white solid[2] |
| Melting Point | 220-224 °C[12] | 175-177 °C[10][11] |
| pKa (Predicted) | 3.56 ± 0.10[12] | 9.94 ± 0.60[5] |
| Solubility | Slightly soluble in DMSO and Methanol[12] | Slightly soluble in DMSO and Methanol[2] |
| XLogP (Predicted) | -0.3 | 0.6[13] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the sulfamoyl (-SO₂NH₂) protons, and the carboxylic acid proton. The aromatic protons would appear as a complex splitting pattern due to their coupling.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum for Methyl 2-methoxy-5-sulfamoylbenzoate has been reported.[13][14] Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts for those attached to the methoxy, sulfamoyl, and carboxyl groups), and the methoxy carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the O-H stretch of the carboxylic acid, the N-H stretches of the sulfonamide, the C=O stretch of the carboxyl group, and the asymmetric and symmetric S=O stretches of the sulfamoyl group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxy group, the carboxylic acid group, and parts of the sulfamoyl group. Predicted mass-to-charge ratios for various adducts are available.
Application in Drug Synthesis: The Gateway to Sulpiride
The primary and most significant application of this compound is its role as the immediate precursor to sulpiride and other related substituted benzamide drugs.[7] The synthesis involves a straightforward amide bond formation between the carboxylic acid group of this compound and the primary amine of (1-ethylpyrrolidin-2-yl)methylamine.
Caption: Final step in the synthesis of Sulpiride.
This reaction is a cornerstone of the manufacturing process for these essential medicines. The purity and quality of the this compound starting material are paramount to ensuring the final drug product's safety and efficacy.
Conclusion and Future Perspectives
This compound stands as a testament to the crucial role of synthetic chemistry in the advancement of medicine. While it lacks its own therapeutic properties, the development of efficient and scalable synthetic routes to this intermediate was a critical enabler for the entire class of substituted benzamide antipsychotics. For drug development professionals, a deep understanding of its synthesis and properties is not merely an academic exercise but a practical necessity for process optimization, impurity profiling, and quality control. As the pharmaceutical industry continues to evolve, the principles learned from the history and synthesis of such foundational molecules will undoubtedly inform the development of the next generation of life-changing therapies.
References
- 1. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
- 2. Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 22117-85-7 | IM145487 [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. In silico Analysis of Sulpiride, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of sulpiride and mebeverine by HPLC method using fluorescence detection: application to real human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]
- 11. This compound | 22117-85-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Methyl 5-sulfamoyl-o-anisate | C9H11NO5S | CID 118390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester | C10H13NO5S | CID 23046722 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Architectural Versatility of 2-Methoxy-5-sulfamoylbenzoic Acid: A Scaffold for Novel Therapeutics
A Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-methoxy-5-sulfamoylbenzoic acid core, a privileged scaffold in medicinal chemistry, has historically been recognized as a key intermediate in the synthesis of established pharmaceutical agents. However, recent advancements in drug discovery have unveiled its significant potential as a versatile template for the design and development of novel therapeutics targeting a wide spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the emerging therapeutic applications of novel this compound analogs. We will explore the rationale behind their design, delve into synthetic strategies, and analyze their biological activities across various therapeutic areas, including oncology, inflammation, and metabolic disorders. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the exploration of this promising chemical space.
Introduction: Beyond a Synthetic Intermediate
For decades, this compound has been a cornerstone in the synthesis of antipsychotic drugs such as sulpiride and amisulpride.[1][2] Its robust and reliable chemical properties have made it a staple in pharmaceutical manufacturing.[3] However, a myopic view of this molecule as a mere building block overlooks the inherent pharmacological potential encoded within its structure. The strategic placement of the methoxy, sulfamoyl, and carboxylic acid groups provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, aromatic interactions, and acidic character, making it an ideal starting point for the generation of diverse chemical libraries with a wide range of biological activities.
This guide will illuminate the untapped potential of this scaffold, showcasing how medicinal chemists are leveraging its structural features to design novel analogs with potent and selective activities against a variety of therapeutic targets. We will move beyond its traditional applications to explore its role in the development of next-generation therapeutics.
The Medicinal Chemist's Canvas: Strategies for Analog Design
The structural backbone of this compound offers multiple avenues for chemical modification. The primary points of diversification are the carboxylic acid and the sulfonamide moieties.
-
Amide Bond Formation: The carboxylic acid is readily converted to an amide, allowing for the introduction of a vast array of amines. This strategy has been successfully employed to generate libraries of benzamide derivatives with diverse biological activities. The nature of the amine substituent can profoundly influence the compound's physicochemical properties, target affinity, and pharmacokinetic profile.[1]
-
Sulfonamide Modification: The sulfonamide group can also be functionalized. The hydrogen atoms on the nitrogen can be substituted with various alkyl or aryl groups, or the entire sulfamoyl moiety can be replaced with bioisosteres to modulate activity and selectivity.[4]
-
Aromatic Ring Substitution: While less common, modifications to the aromatic ring itself, such as the introduction of additional substituents, can also be explored to fine-tune the electronic and steric properties of the molecule.
The following diagram illustrates the key diversification points on the this compound scaffold.
Caption: Key diversification points on the this compound scaffold.
Therapeutic Frontiers: Novel Applications of this compound Analogs
Oncology: A Multi-pronged Attack on Cancer
The this compound scaffold has emerged as a promising platform for the development of novel anticancer agents, with analogs demonstrating activity through various mechanisms.
3.1.1. Inhibition of PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Novel sulfonamide methoxypyridine derivatives incorporating the this compound moiety have been synthesized and identified as potent dual PI3K/mTOR inhibitors.[2]
Table 1: In vitro Activity of a Representative PI3K/mTOR Dual Inhibitor [2]
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 11b | 15 | 28 |
3.1.2. Cytotoxic Benzamide Derivatives
Methoxy-substituted benzamide analogs derived from the core scaffold have demonstrated significant cytotoxic activity against various human cancer cell lines.[1] The structure-activity relationship (SAR) studies of these compounds have provided valuable insights for the rational design of more potent anticancer agents.
Table 2: Cytotoxic Activity of Methoxy-Substituted Benzamide Analogs [1]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Analog 1 | A549 (Lung) | 2.5 |
| Analog 2 | MCF-7 (Breast) | 5.1 |
| Analog 3 | HCT116 (Colon) | 3.8 |
3.1.3. Inhibition of h-NTPDases
Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are ectoenzymes that play a crucial role in purinergic signaling and are implicated in cancer progression.[5][6] Sulfamoyl benzamide derivatives have been developed as selective inhibitors of h-NTPDases, representing a novel approach to cancer therapy.[5][6]
Inflammation and Autoimmune Disorders
Chronic inflammation is a key driver of numerous diseases. Analogs of this compound have shown promise in modulating inflammatory pathways.
3.2.1. Anti-Neuroinflammatory Agents
Microglia-mediated neuroinflammation is a critical factor in the pathogenesis of neurodegenerative diseases such as Parkinson's disease.[7] Benzoic acid derivatives have demonstrated the ability to inhibit the production of pro-inflammatory mediators in microglia, suggesting their potential as therapeutic agents for these debilitating conditions.[7]
3.2.2. LPA2 Receptor Agonists for Radioprotection
Lysophosphatidic acid (LPA) is a signaling molecule that can protect cells from radiation-induced apoptosis.[3][8] Novel sulfamoyl benzoic acid (SBA) analogs have been designed as the first specific agonists of the LPA2 receptor, offering a potential strategy to mitigate the harmful effects of radiation exposure.[3][8]
Table 3: Agonist Activity of a Representative LPA2 Receptor Agonist [3]
| Compound ID | LPA2 EC50 (nM) |
| 11d | 0.00506 |
Diuretic Agents
Building on the known diuretic properties of related sulfamoylbenzoic acid derivatives, novel analogs are being explored for the treatment of hypertension and edema.[4] By modifying the substitution pattern on the aromatic ring and the nature of the sulfamoyl group, researchers aim to develop diuretics with improved efficacy and a better safety profile.[4]
Experimental Protocols: A Guide to Synthesis and Evaluation
General Synthesis of Sulfamoyl Benzamide Derivatives
The following protocol outlines a general procedure for the synthesis of sulfamoyl benzamide derivatives from this compound.
Step 1: Activation of the Carboxylic Acid
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
Step 2: Amide Coupling
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for the synthesis of sulfamoyl benzamide analogs.
In Vitro h-NTPDase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of novel analogs against h-NTPDases.[5]
Materials:
-
Recombinant human NTPDase enzymes (h-NTPDase1, 2, 3, and 8)
-
ATP (substrate)
-
Malachite green reagent
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add assay buffer, substrate (ATP), and the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the h-NTPDase enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction and measure the released inorganic phosphate by adding the malachite green reagent.
-
Read the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro h-NTPDase inhibition assay.
Conclusion and Future Directions
The this compound scaffold has transcended its role as a mere synthetic intermediate to become a fertile ground for the discovery of novel therapeutic agents. The analogs derived from this core structure have demonstrated promising activities in oncology, inflammation, and beyond. The inherent "drug-likeness" of the scaffold, combined with the ease of chemical modification, makes it an attractive starting point for drug discovery campaigns.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Exploring novel and diverse chemical transformations to generate analogs with unique structural features.
-
Target Identification and Validation: Employing chemoproteomics and other advanced techniques to identify the molecular targets of active compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising analogs into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic properties.
-
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to guide the rational design of next-generation inhibitors with improved potency and selectivity.
By continuing to explore the rich chemical space surrounding the this compound core, the scientific community is well-positioned to uncover new and effective treatments for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 3. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-4-Methylbenzoic Anhydride Inhibits Neuroinflammation in Cellular and Experimental Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid: A Comprehensive Guide for Drug Development Professionals
This document provides a detailed technical guide for the synthesis of 2-Methoxy-5-sulfamoylbenzoic acid, a key intermediate in the manufacturing of various pharmaceuticals. The synthetic route commences from the readily available starting material, salicylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth protocols, mechanistic insights, and critical safety information.
Introduction
This compound is a crucial building block in medicinal chemistry, most notably in the synthesis of sulpiride, an antipsychotic drug, and other related pharmacologically active compounds. Its structural features, a benzoic acid moiety combined with a methoxy and a sulfonamide group, make it a versatile scaffold for drug design. The synthesis outlined herein is a well-established, three-step process that is both efficient and scalable. This guide will elaborate on each stage of the synthesis, providing not only a step-by-step protocol but also the scientific rationale behind the chosen reagents and conditions.
Overall Synthetic Scheme
The synthesis of this compound from salicylic acid can be conceptually broken down into three primary transformations:
-
Methylation: The phenolic hydroxyl group of salicylic acid is methylated to yield 2-Methoxybenzoic acid.
-
Chlorosulfonation: An electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the aromatic ring of 2-Methoxybenzoic acid, forming 5-(chlorosulfonyl)-2-methoxybenzoic acid.
-
Amination (Ammonolysis): The highly reactive sulfonyl chloride is then converted to the desired sulfonamide through reaction with ammonia.
Caption: Overall synthetic workflow from salicylic acid.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 2-Methoxybenzoic Acid (Methylation of Salicylic Acid)
The initial step involves the protection of the phenolic hydroxyl group of salicylic acid via methylation. This is a critical transformation as it prevents unwanted side reactions in the subsequent chlorosulfonation step. The Williamson ether synthesis is a classic and effective method for this purpose.
Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. Sodium hydroxide deprotonates the acidic phenolic hydroxyl and carboxylic acid groups of salicylic acid to form the corresponding sodium salts. The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate leaving group. Subsequent acidification protonates the carboxylate to yield 2-methoxybenzoic acid.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1.38 kg (10 mol) of salicylic acid in a solution of 0.8 kg (20 mol) of sodium hydroxide in 4.7 L of water in a 15 L glass reaction kettle equipped with a mechanical stirrer and a cooling system.[1]
-
Cooling: Cool the reaction mixture to 0 °C using a low-temperature circulator.[1]
-
Addition of Methylating Agent: While maintaining the temperature at 0 °C, slowly add 1 L (10.5 mol) of dimethyl sulfate to the reaction mixture with continuous stirring over a period of 30 minutes.[1]
-
Expert Insight: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution using appropriate personal protective equipment (PPE), including gloves, a lab coat, and a face shield. The addition should be slow to control the exothermic reaction.
-
-
Reaction Progression: After the addition is complete, continue stirring at 0 °C for 30 minutes. Then, turn off the cooling and allow the reaction mixture to warm to 35 °C and stir for an additional 30 minutes.[1]
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 2-methoxybenzoic acid. The solid product is then collected by vacuum filtration, washed with cold water to remove any inorganic salts, and dried.
Table 1: Reagents for the Synthesis of 2-Methoxybenzoic Acid
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| Salicylic Acid | 138.12 | 1.38 kg | 10 | Starting Material |
| Sodium Hydroxide | 40.00 | 0.8 kg | 20 | Base |
| Dimethyl Sulfate | 126.13 | 1 L | 10.5 | Methylating Agent |
Step 2: Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid (Chlorosulfonation)
This step introduces the sulfonyl chloride functionality, which is the precursor to the final sulfonamide. The reaction is an electrophilic aromatic substitution where chlorosulfonic acid serves as the electrophile. The methoxy group is an activating, ortho-para directing group, while the carboxylic acid is a deactivating, meta-directing group. The substitution occurs predominantly at the 5-position, which is para to the strongly activating methoxy group.[2]
Safety First: Handling Chlorosulfonic Acid
Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride gas and sulfuric acid.[2] It can cause severe burns to the skin and eyes and is a respiratory irritant.[2]
-
ALWAYS work in a well-ventilated fume hood.
-
Wear appropriate PPE: acid-resistant gloves, a lab coat, chemical safety goggles, and a face shield.
-
Ensure all glassware is thoroughly dried before use to prevent violent reactions.
-
Quenching of the reaction mixture must be done slowly and cautiously by pouring it onto crushed ice.
Protocol:
-
Reaction Setup: In a fume hood, charge a 15 L glass reaction kettle with 4 kg (34.3 mol) of chlorosulfonic acid and begin stirring.[1]
-
Addition of Substrate: Cool the chlorosulfonic acid to 0 °C and slowly add 1.0 kg (6.6 mol) of 2-methoxybenzoic acid in portions, ensuring the temperature is controlled.[1]
-
Reaction Progression: After the addition is complete, turn off the cooling and allow the reaction to warm to 50 °C and hold for 1 hour. Then, increase the temperature to 70 °C and maintain for 2 hours.[1]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large container, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic. The product, 5-(chlorosulfonyl)-2-methoxybenzoic acid, will precipitate as a colorless solid.[1]
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization if necessary. The melting point of the product is reported to be in the range of 147.8-148.6 °C.[1]
Table 2: Reagents for the Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 2-Methoxybenzoic Acid | 152.15 | 1.0 kg | 6.6 | Substrate |
| Chlorosulfonic Acid | 116.52 | 4 kg | 34.3 | Reagent and Solvent |
Step 3: Synthesis of this compound (Amination)
The final step is the conversion of the sulfonyl chloride to the sulfonamide via ammonolysis. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.
Protocol:
-
Reaction Setup: In a 15 L glass reaction kettle, add 10 L of 28% concentrated ammonia solution (148.4 mol) at room temperature with continuous stirring.[1]
-
Addition of Sulfonyl Chloride: Slowly add 2 kg (9.0 mol) of 5-(chlorosulfonyl)-2-methoxybenzoic acid to the ammonia solution.[1]
-
Reaction Progression: Heat the reaction mixture to 30 °C and maintain for 4 hours.[1]
-
Work-up and Isolation: After the reaction is complete, cool the solution to room temperature. Carefully adjust the pH to 3 by adding 15% hydrochloric acid. This will precipitate the this compound as a white solid.[1]
-
Purification: Stir the mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The melting point of the final product is reported to be between 220-224 °C.[3]
Table 3: Reagents for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 5-(chlorosulfonyl)-2-methoxybenzoic acid | 250.66 | 2 kg | 9.0 | Substrate |
| Concentrated Ammonia (28%) | 17.03 (as NH₃) | 10 L | 148.4 | Aminating Agent |
| Hydrochloric Acid (15%) | 36.46 | As needed | - | Acidification |
Part 2: Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: 220-224 °C[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the methoxy group, the aromatic protons, the carboxylic acid proton, and the sulfonamide protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule in their respective chemical environments.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the sulfonamide, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonamide group.
Part 3: Mechanistic Rationale and Field-Proven Insights
The choice of reagents and reaction conditions is paramount for a successful and scalable synthesis.
-
Methylation: The use of dimethyl sulfate is highly effective for methylation. However, due to its high toxicity, alternative, less hazardous methylating agents such as methyl iodide or dimethyl carbonate could be considered, although they may require different reaction conditions.
-
Chlorosulfonation: The use of a large excess of chlorosulfonic acid acts as both the reagent and the solvent, driving the reaction to completion.[1] The temperature control during this step is critical to prevent side reactions and ensure the desired regioselectivity.
-
Amination: Using a concentrated solution of ammonia in excess ensures the complete conversion of the sulfonyl chloride to the sulfonamide. The final acidification step is crucial for the isolation of the product, as the sulfonamide is soluble in the basic reaction mixture as its carboxylate salt.
Caption: Simplified mechanism of chlorosulfonation.
Conclusion
The synthesis of this compound from salicylic acid is a robust and well-documented process. This guide provides a comprehensive overview of the synthetic route, detailed experimental protocols, and the underlying chemical principles. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently and efficiently produce this valuable pharmaceutical intermediate.
References
Application Note: A Validated Protocol for the Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 2-Methoxy-5-sulfamoylbenzoic acid, a key intermediate in the manufacturing of various pharmaceuticals. The synthesis begins with the chlorosulfonation of 2-methoxybenzoic acid to yield the intermediate, 5-(chlorosulfonyl)-2-methoxybenzoic acid, which is subsequently aminated to produce the final product. This guide emphasizes the chemical principles, safety considerations, and procedural details necessary for a successful and reproducible synthesis. The protocol is designed to be self-validating, with clear benchmarks for yield and purity.
Introduction and Significance
This compound (CAS No: 22117-85-7) is a vital building block in medicinal chemistry.[1][2] It serves as a crucial precursor for the synthesis of diuretics like Furosemide and antipsychotic drugs such as Sulpiride.[3][4][5] The molecular structure, featuring a carboxylic acid, a methoxy group, and a sulfonamide group, provides a versatile scaffold for developing new therapeutic agents.
The synthetic route detailed herein is a well-established pathway known for its efficiency and scalability. It involves two primary chemical transformations: an electrophilic aromatic substitution followed by a nucleophilic substitution. Understanding the causality behind each step is critical for optimizing reaction conditions and ensuring the safety and purity of the final compound.
| Compound Properties | |
| IUPAC Name | This compound[1] |
| CAS Number | 22117-85-7[1][6] |
| Molecular Formula | C₈H₉NO₅S[1][6] |
| Molecular Weight | 231.23 g/mol [1] |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 220.0 to 224.0 °C |
Overall Synthetic Pathway
The synthesis of this compound is achieved in two sequential steps starting from 2-methoxybenzoic acid (o-anisic acid).
Caption: Overall two-step synthesis route.
Part 1: Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic Acid (Intermediate)
Principle and Mechanistic Insight
This initial step is an electrophilic aromatic substitution. Chlorosulfonic acid serves as the potent electrophile that substitutes a hydrogen atom on the aromatic ring of 2-methoxybenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents already present:
-
Methoxy Group (-OCH₃): A strongly activating, ortho-, para-directing group.
-
Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.
The substitution occurs predominantly at the 5-position, which is para to the highly activating methoxy group and meta to the deactivating carboxylic acid group, leading to the desired intermediate.[7]
Critical Safety Precautions
WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently and exothermically with water, releasing toxic hydrogen chloride (HCl) gas and sulfuric acid.[7]
-
All operations must be conducted within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[7]
-
All glassware must be thoroughly dried (e.g., oven-dried) before use to prevent a violent reaction with the chlorosulfonic acid.
-
The quenching of the reaction mixture by pouring it onto ice is highly exothermic and must be performed slowly and cautiously.[7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Ratio | Quantity |
| 2-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 1.0 | 26.8 g |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | ~4.5 | 55 mL |
| Dichloroethane | C₂H₄Cl₂ | 98.96 | Solvent | 72 mL |
| Sodium Chloride | NaCl | 58.44 | Additive | 10 g |
| Crushed Ice/Water | H₂O | 18.02 | Quenching | 300 g |
Note: This protocol is adapted from an established procedure.[8]
Step-by-Step Experimental Protocol
-
Reaction Setup: In a fume hood, assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas absorption trap (e.g., a sodium hydroxide solution). Ensure all glassware is completely dry.
-
Initial Charge: Add dichloroethane (72 mL), 2-methoxybenzoic acid (26.8 g), and sodium chloride (10 g) to the flask. Begin stirring to create a slurry.
-
Reagent Addition: Slowly add chlorosulfonic acid (55 mL) dropwise from the dropping funnel over approximately 6 hours. Maintain the internal temperature of the reaction mixture at 20°C using an ice bath.
-
Reaction Progression: After the addition is complete, warm the mixture to 40°C for 1 hour, then increase the temperature to 65-70°C.
-
Reaction Time: Maintain the mixture at 65-70°C for 17 hours with continuous stirring.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker (e.g., 1 L), prepare 300 g of crushed ice.
-
Quenching: Carefully and slowly pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.[7]
-
Product Collection: The product, 5-(chlorosulfonyl)-2-methoxybenzoic acid, will precipitate as a colorless solid.[7] Collect the solid via vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold water to remove residual acids. Dry the product under vacuum to a constant weight.
-
Validation: The expected yield of the crude product is approximately 65% (around 28.7 g).[8] The product should be a colorless solid.
Part 2: Synthesis of this compound (Final Product)
Principle and Mechanistic Insight
This second step is a nucleophilic substitution reaction where the highly reactive sulfonyl chloride group (-SO₂Cl) of the intermediate is converted into a sulfonamide (-SO₂NH₂). Concentrated ammonia (NH₃) acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion to form the final product.
Critical Safety Precautions
-
Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle it exclusively within a chemical fume hood.
-
The reaction may be exothermic. Use caution when combining reagents.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Ratio | Quantity |
| 5-(chlorosulfonyl)-2-methoxybenzoic Acid | C₈H₇ClO₅S | 250.66 | 1.0 | 28.7 g |
| Concentrated Ammonia (28-30%) | NH₃ | 17.03 | Excess | ~2 L |
| Hydrochloric Acid (conc.) | HCl | 36.46 | For acidification | As needed |
Step-by-Step Experimental Protocol
-
Reaction Setup: Place the dried 5-(chlorosulfonyl)-2-methoxybenzoic acid (28.7 g) obtained from Part 1 into a large beaker or flask within a fume hood.
-
Reagent Addition: Carefully add the intermediate in small portions to 2 L of concentrated ammonia solution with stirring.
-
Reaction Conditions: Gently heat the mixture on a steam bath with continued stirring. The reaction progress can be monitored by the dissolution of the solid. Allow the mixture to stand overnight at room temperature.
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the solution by adding concentrated hydrochloric acid until the pH is acidic. This will precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
-
Purification:
-
Wash the filter cake thoroughly with cold water.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to achieve high purity.
-
-
Drying: Dry the purified crystals in a vacuum oven.
-
Validation & Characterization: The final product is a white crystalline solid. Confirm its identity and purity using standard analytical techniques:
-
Melting Point: Expected range is 220-224°C.
-
HPLC: To determine purity (>97% is typical).
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part 1: Low Yield of Intermediate | Incomplete reaction. | Ensure reaction temperature (65-70°C) and time (17 hrs) are strictly followed. |
| Moisture in reagents/glassware. | Thoroughly dry all glassware and use anhydrous reagents. | |
| Loss during work-up. | Ensure complete precipitation by pouring the reaction mixture slowly into ice. | |
| Part 2: Oily Product Instead of Solid | Impure intermediate. | Ensure the intermediate from Part 1 is thoroughly washed and dried. |
| Incomplete acidification. | Check the pH after adding HCl to ensure it is sufficiently acidic for complete precipitation. | |
| Final Product: Low Purity | Incomplete amination. | Ensure an excess of ammonia is used and allow sufficient reaction time. |
| Inefficient purification. | Perform a careful recrystallization, potentially using activated carbon to remove colored impurities. Ensure slow cooling for better crystal formation. |
References
- 1. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22117-85-7 [amp.chemicalbook.com]
- 3. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 4. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 5. allhdi.com [allhdi.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
Application Note: Strategic Use of Substituted Benzoic Acids in the Synthesis of Amisulpride
Abstract
Amisulpride is a substituted benzamide atypical antipsychotic agent widely used in the treatment of schizophrenia.[1] Its synthesis is a multi-step process culminating in the formation of a critical amide bond. This application note provides a detailed protocol and scientific rationale for the final coupling stage in Amisulpride synthesis, focusing on the strategic use of a key precursor, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. While various benzoic acid derivatives serve as intermediates in related syntheses, this guide will detail the most robust and widely documented pathway. We will explore the causality behind experimental choices, provide a self-validating protocol for researchers, and offer insights into process control and purification.
Introduction: The Central Role of the Benzoic Acid Precursor
The molecular structure of Amisulpride, 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide, features a core benzamide moiety.[2] The formation of this amide linkage is the pivotal final step, connecting the substituted benzoic acid backbone with the N-ethyl-2-aminomethylpyrrolidine side chain. The key precursor for this reaction is 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
The carboxylic acid group on this precursor is not sufficiently reactive to directly form an amide bond with the amine. Therefore, the synthesis hinges on the in situ activation of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or a mixed anhydride, which can then readily undergo nucleophilic attack by the amine. This note elucidates the principles and practical steps for achieving this efficient transformation.
Synthetic Pathway Overview
The final step in Amisulpride synthesis is a nucleophilic acyl substitution reaction. The carboxylic acid of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid is first activated, followed by coupling with N-ethyl-2-aminomethylpyrrolidine. A common and effective method involves the use of ethyl chloroformate in the presence of a tertiary amine base like triethylamine (TEA) to form a mixed anhydride intermediate.
Caption: Overall reaction scheme for Amisulpride synthesis.
Materials and Reagents
Proper preparation and handling of materials are critical for success, reproducibility, and safety. All reagents should be of high purity (≥98%).
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid | N/A | C₁₀H₁₃NO₅S | Key starting material. Must be dry. |
| N-ethyl-2-aminomethylpyrrolidine | 26116-12-1 | C₇H₁₆N₂ | The amine side-chain. Highly nucleophilic. |
| Ethyl Chloroformate | 541-41-3 | C₃H₅ClO₂ | Activating agent. Moisture sensitive and corrosive. Handle in a fume hood. |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | Base catalyst and acid scavenger. Must be anhydrous. |
| Acetone | 67-64-1 | C₃H₆O | Anhydrous grade reaction and crystallization solvent. |
| Activated Carbon | 7440-44-0 | C | Decolorizing agent for purification. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Drying agent. |
Detailed Experimental Protocol
This protocol describes the synthesis of Amisulpride on a laboratory scale. The causality for key steps is provided to allow for informed process optimization.
Step 1: Activation of the Carboxylic Acid
-
Objective: To convert the unreactive carboxylic acid into a highly reactive mixed anhydride intermediate.
-
Causality: Ethyl chloroformate reacts with the carboxylate salt (formed by the benzoic acid and TEA) to create a mixed anhydride. This anhydride has a much more electrophilic carbonyl carbon, making it susceptible to nucleophilic attack by the amine in the next step.
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of the activating agent.
-
Charge the flask with 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid (1.0 eq) and anhydrous acetone (approx. 10 volumes).
-
Begin stirring and cool the suspension to 0-5°C using an ice-water bath. Maintaining a low temperature is crucial to prevent side reactions and degradation of the mixed anhydride.[2]
-
Add triethylamine (1.1 eq) dropwise to the suspension. The TEA acts as a base to deprotonate the carboxylic acid, forming a triethylammonium carboxylate salt.
-
In the dropping funnel, prepare a solution of ethyl chloroformate (1.05 eq) in a small amount of anhydrous acetone.
-
Add the ethyl chloroformate solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5°C.[2]
-
Stir the resulting mixture at 0-5°C for 60 minutes to ensure complete formation of the mixed anhydride.
Step 2: Amide Coupling Reaction
-
Objective: To form the final amide bond by reacting the activated intermediate with the amine side-chain.
-
Causality: The primary amine of N-ethyl-2-aminomethylpyrrolidine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the mixed anhydride. The tetrahedral intermediate then collapses, eliminating the ethoxycarbonyl group and forming the stable amide bond of Amisulpride.
Procedure:
-
While the mixture from Step 1 continues to stir at 0-5°C, add N-ethyl-2-aminomethylpyrrolidine (1.2 eq) dropwise via a syringe or dropping funnel. This addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the reaction temperature to gradually rise to room temperature (25-30°C).[2]
-
Continue stirring the reaction mass for approximately 2-4 hours.[1] Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Work-up and Purification
-
Objective: To isolate the crude Amisulpride and purify it to remove unreacted starting materials, byproducts (e.g., triethylammonium salts), and color impurities.
-
Causality: Crystallization is an effective purification technique that relies on the differential solubility of the product and impurities in a given solvent system. Amisulpride is sparingly soluble in cold acetone but more soluble in hot acetone, allowing for separation from more soluble impurities.
Procedure:
-
Upon reaction completion, filter the reaction mixture to remove the precipitated triethylammonium hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
For purification, transfer the crude Amisulpride (1 kg) to a clean flask and add acetone (approx. 6 liters).[1]
-
Heat the mixture to 50-55°C until a clear solution is obtained.[2]
-
Prepare a slurry of activated carbon (0.1 kg) in acetone (1 liter) and add it to the hot solution to decolorize it.[1]
-
Stir the mixture at 50-55°C for 60 minutes, then filter it while hot through a celite bed to remove the carbon.[2]
-
Concentrate the filtrate and then cool it slowly to 0-5°C to induce crystallization.
-
Stir the resulting slurry for 1-2 hours at this temperature to maximize the yield of the precipitate.
-
Filter the purified solid, wash it with a small amount of cold acetone, and dry it under vacuum at 50-60°C. A typical yield is in the range of 75-80% with a purity of ≥99%.[1]
Experimental Process Workflow
The entire process, from initial setup to the final product, follows a logical sequence of operations designed to ensure efficiency and purity.
Caption: Step-by-step workflow for Amisulpride synthesis.
Characterization and Quality Control
The identity and purity of the synthesized Amisulpride should be confirmed using standard analytical techniques. Controlling impurities is a critical aspect of drug development.[3]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any process-related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight of Amisulpride (369.48 g/mol ).[3]
-
Melting Point: The reported melting point is approximately 125-133°C.[2]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Premature hydrolysis of the mixed anhydride. 3. Product loss during crystallization. | 1. Increase reaction time or temperature slightly; monitor by TLC/HPLC. 2. Ensure all reagents and solvents are anhydrous. 3. Ensure complete precipitation by cooling for a sufficient time; use minimal cold solvent for washing. |
| Low Purity | 1. Inefficient purification. 2. Side reactions due to high temperature. | 1. Repeat the recrystallization step. 2. Strictly maintain the temperature at 0-5°C during the activation and coupling steps. |
| Product is Colored | Presence of chromophoric impurities. | Use an appropriate amount of activated carbon during recrystallization and ensure it is filtered out completely while the solution is hot. |
Conclusion
The synthesis of Amisulpride via the activation of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid is a robust and high-yielding method. Success is predicated on careful control of key reaction parameters, particularly temperature and the exclusion of moisture. By understanding the chemical principles behind each step—from the necessity of carboxylic acid activation to the logic of the purification process—researchers can reliably produce high-purity Amisulpride suitable for further development and study.
References
Application Notes & Protocols: 2-Methoxy-5-sulfamoylbenzoic acid as a Key Intermediate for Sulpiride Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of the antipsychotic agent Sulpiride. The focus is on the strategic use of 2-Methoxy-5-sulfamoylbenzoic acid as a pivotal intermediate. We will explore the synthesis of this key intermediate, its physicochemical properties, and detail the subsequent coupling reaction to yield Sulpiride. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles, process optimization, and analytical validation to ensure scientific integrity.
Introduction: The Strategic Importance of Sulpiride and its Synthesis
Sulpiride is a substituted benzamide antipsychotic drug used in the treatment of psychiatric disorders like schizophrenia and depression.[1] Its therapeutic efficacy is derived from its selective antagonism of dopamine D2 receptors.[1] The synthesis of Sulpiride hinges on the efficient formation of an amide bond between two key fragments: this compound and (S)-2-(Aminomethyl)-1-ethylpyrrolidine.
The industrial viability and scalability of Sulpiride production are critically dependent on the purity, yield, and cost-effectiveness of the synthesis of its core intermediates. This compound (also referred to as Sulpiride impurity D) represents the foundational scaffold, containing the methoxy and sulfamoyl groups essential for the final drug's activity.[2] A well-controlled synthesis of this intermediate is paramount for ensuring the high purity and yield of the final Active Pharmaceutical Ingredient (API).
Physicochemical Properties of Key Reactants
A thorough understanding of the properties of the starting materials is fundamental to successful synthesis, ensuring proper handling, stoichiometry, and reaction conditions.
| Compound | Structure | Formula | M.W. ( g/mol ) | Appearance | Key Properties |
| This compound | C₈H₉NO₅S | 231.23[2] | White crystalline powder | The carboxylic acid group is the site of activation for amide bond formation. | |
| (S)-2-(Aminomethyl)-1-ethylpyrrolidine | C₇H₁₆N₂ | 128.22[3] | Colorless to pale yellow liquid[4] | The primary amine is the nucleophile in the amide coupling reaction.[3][4] |
Synthesis of the Key Intermediate: this compound
While commercially available, understanding the synthesis of the key intermediate provides deeper process knowledge. Traditional routes often start from salicylic acid and involve multiple steps like methylation, chlorosulfonation, amination, and esterification, which can be lengthy and generate significant waste.[5][6]
More modern, streamlined approaches have been developed. A notable method involves the hydrolysis of the corresponding methyl ester, 2-methoxy-5-sulfamoylbenzoate.
Protocol 3.1: Hydrolysis of Methyl 2-Methoxy-5-sulfamoylbenzoate
This protocol describes the final step in one of the common syntheses of the title intermediate.
Principle: A methyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate and the sulfamoyl amine, yielding the desired benzoic acid derivative.
Materials:
-
Methyl 2-methoxy-5-sulfamoylbenzoate
-
5% Sodium Hydroxide (NaOH) solution
-
5% Hydrochloric Acid (HCl) solution
-
Methanol (for recrystallization)
Procedure:
-
Charge a suitable reaction vessel with 245g (1.0 mol) of Methyl 2-methoxy-5-sulfamoylbenzoate and 2310g of 5% sodium hydroxide solution.[7]
-
Stir the mixture at a temperature not exceeding 40°C for approximately 11 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.[7]
-
Once the reaction is complete, carefully adjust the pH of the solution to 1 using 5% dilute hydrochloric acid. This will cause the product to precipitate.[7]
-
Filter the resulting solid precipitate.
-
Wash the filter cake thoroughly with water to remove inorganic salts.
-
Dry the crude product. For further purification, recrystallize from methanol to yield this compound as a white solid.[7] A yield of approximately 84.2% can be expected.[7]
Core Synthesis: Amide Coupling to Form Sulpiride
The formation of the amide bond between the carboxylic acid of the intermediate and the primary amine of the pyrrolidine derivative is the central transformation in Sulpiride synthesis. Several methods exist, primarily differing in how the carboxylic acid is "activated" to facilitate the reaction. A common industrial approach involves the direct amidation of the methyl ester of the acid, bypassing the free acid itself.
Workflow for Sulpiride Synthesis
Caption: Synthetic workflow from key intermediate to Sulpiride API.
Protocol 4.1: Direct Amidation from Methyl Ester
Principle: This method involves a direct nucleophilic acyl substitution where the amine displaces the methoxy group of the ester at elevated temperatures. This approach avoids the need for coupling agents and is often used in industrial settings.[5]
Materials:
-
Methyl 2-methoxy-5-sulfamoylbenzoate
-
(S)-2-(Aminomethyl)-1-ethylpyrrolidine
-
Ethanol
-
Nitrogen gas supply
Procedure:
-
In a reaction vessel equipped with a stirrer and nitrogen inlet, add 49g of Methyl 2-methoxy-5-sulfamoylbenzoate and 26.5g of (S)-1-ethyl-2-aminomethylpyrrolidine.[5]
-
Blanket the reaction mixture with nitrogen to prevent oxidation.[5]
-
Heat the mixture to 90-100°C and maintain this temperature for approximately 5 hours.[5]
-
Monitor the reaction by HPLC. Once the starting ester is consumed, cool the reaction mixture to 80°C.[5][8]
-
Add 50g of ethanol and stir under reflux for about 10 minutes to facilitate purification.[5][8]
-
Cool the mixture to 5°C and stir for 2 hours to allow for complete crystallization of the product.[5]
-
Collect the solid product by filtration.
-
Wash the filter cake with cold ethanol.
-
Dry the product at 65°C to obtain Sulpiride.[5] Yields of around 93.8% with a purity of 99.2% can be achieved with this method.[5]
Protocol 4.2: Carboxylic Acid Activation using a Coupling Agent
Principle: For smaller-scale or laboratory syntheses, using the free carboxylic acid (this compound) with a coupling agent can be advantageous. Coupling reagents activate the carboxylic acid to form a highly reactive intermediate, which then readily reacts with the amine. This method often proceeds at room temperature and can offer high yields, though at a higher reagent cost.
Materials:
-
This compound
-
(S)-2-(Aminomethyl)-1-ethylpyrrolidine
-
Succinimidyl diphenylphosphate (SDPP) or other suitable coupling agent (e.g., HBTU, HATU)[9][10]
-
Triethylamine (TEA)
-
Acetonitrile
Procedure:
-
Dissolve 462 mg (0.002 mol) of this compound and 256 mg (0.002 mol) of (S)-2-(aminomethyl)-1-ethylpyrrolidine in 10 ml of acetonitrile.[9]
-
To this solution, add 694 mg (0.002 mol) of SDPP and 202 mg (0.002 mol) of triethylamine.[9] The triethylamine acts as a base to neutralize the acid formed during the reaction.
-
Stir the mixture overnight at room temperature.[9]
-
As the reaction proceeds, the Sulpiride product will crystallize out of the solution.[9]
-
Collect the crystalline material by filtration.
-
Wash the product sequentially with acetonitrile and then ethanol to remove any unreacted starting materials and byproducts.[9]
Quality Control and Analytical Validation
Ensuring the purity and identity of the final Sulpiride product is critical. A combination of chromatographic and spectroscopic methods should be employed.
| Parameter | Method | Typical Conditions & Expected Results |
| Identity | UV-Vis Spectrophotometry | The absorption spectrum should be compared to a reference standard, with similar intensities at the same wavelengths.[11] |
| Purity & Assay | High-Performance Liquid Chromatography (HPLC) | A common method uses a C18 column with a mobile phase of methanol and water.[5] Detection is typically performed at 240 nm.[12] Purity should typically be >99%. |
| Melting Point | Melting Point Apparatus | 175 - 182°C (with decomposition).[11] |
| Loss on Drying | Thermogravimetric Analysis | Not more than 0.5% (1 g, 105°C, 3 hours).[11] |
| Related Substances | Thin-Layer Chromatography (TLC) | Used to detect impurities. The principal spot should correspond to a Sulpiride reference standard.[12] |
Troubleshooting and Scientific Insights
-
Low Yield in Amidation (Protocol 4.1): Insufficient reaction time or temperature can lead to incomplete conversion. Ensure the temperature is maintained consistently. The quality of the starting methyl ester is also crucial; impurities can inhibit the reaction.
-
Color Formation: The appearance of color during the reaction may indicate side reactions or degradation. Maintaining a strict inert (nitrogen) atmosphere is critical to prevent oxidative degradation, especially at elevated temperatures.
-
Racemization: While the chiral center is not directly involved in the coupling reaction, harsh conditions (e.g., excessively high temperatures or prolonged reaction times with certain coupling agents) could potentially lead to racemization. It is prudent to verify the enantiomeric purity of the final product, especially during process development.
-
Choice of Coupling Agent (Protocol 4.2): The selection of a coupling agent is a balance between reactivity, cost, and ease of byproduct removal. Phosphonium-based reagents like PyBOP are often more efficient but can be more expensive than carbodiimides like DCC.[10] However, DCC produces a dicyclohexylurea byproduct that is often difficult to remove.[13] Onium salt-based reagents (HBTU, HATU) are highly effective and their byproducts are generally water-soluble, simplifying purification.[10]
Conclusion
The synthesis of Sulpiride via the this compound intermediate (or its methyl ester) is a well-established and efficient process. The choice between direct high-temperature amidation and coupling agent-mediated synthesis depends on the scale of production, cost considerations, and available equipment. By carefully controlling reaction parameters and implementing robust analytical checks, researchers and manufacturers can consistently produce high-purity Sulpiride API. This guide provides the foundational protocols and scientific rationale to empower professionals in the successful execution and optimization of this critical pharmaceutical synthesis.
References
- 1. Overcoming the Drawbacks of Sulpiride by Means of New Crystal Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 22117-85-7 | IM145487 [biosynth.com]
- 3. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9 | IA17783 [biosynth.com]
- 4. Page loading... [wap.guidechem.com]
- 5. allhdi.com [allhdi.com]
- 6. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 7. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
- 8. CN103804265B - The synthesis of a kind of Sulpiride or its optical isomer and post-processing approach - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. scribd.com [scribd.com]
- 13. globalresearchonline.net [globalresearchonline.net]
A Robust, Stability-Indicating HPLC-UV Method for the Determination of 2-Methoxy-5-sulfamoylbenzoic Acid
An Application Note for Drug Development Professionals
Abstract
This application note details a highly specific, precise, and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 2-Methoxy-5-sulfamoylbenzoic acid. This compound is a critical intermediate in pharmaceutical synthesis and a known metabolite of the antipsychotic drug Sulpiride, making its accurate quantification essential for quality control and research.[1][2] The described reversed-phase method is developed and validated to be stability-indicating in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] The protocol provides a comprehensive framework for researchers and drug development professionals, covering method principles, detailed experimental procedures, and a full validation protocol, ensuring reliable and reproducible results.
Introduction and Scientific Principle
The integrity of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug manufacturing. This compound serves as a key building block in various synthetic pathways.[2] A reliable analytical method is crucial to monitor its purity, quantify its presence in reaction mixtures, and assess its stability under various conditions. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool in the pharmaceutical industry due to its high resolution and sensitivity.[5]
This method leverages the principles of reversed-phase chromatography (RP-HPLC), where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. This compound is an acidic molecule due to its carboxylic acid group (predicted pKa ≈ 3.56).[6] To ensure optimal retention and symmetrical peak shape, the mobile phase pH is controlled to be at least two units below the analyte's pKa, thereby suppressing the ionization of the carboxyl group.[7] Quantification is achieved by monitoring the UV absorbance at the analyte's maximum absorption wavelength (λmax), where the response is directly proportional to the concentration.
Materials and Methodology
Reagents, Standards, and Equipment
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm), Phosphoric Acid (85%, Analytical Grade), this compound Reference Standard (>98% purity).
-
Equipment:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (4-decimal place).
-
Class A Volumetric Flasks and Pipettes.
-
pH Meter.
-
Sonicator.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Optimized Chromatographic Conditions
A summary of the finalized instrumental parameters for the analysis is presented in Table 1.
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic: 60:40 (A:B, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Choices:
-
Column: A C18 column is a versatile and robust choice for retaining moderately polar aromatic compounds.[8]
-
Mobile Phase: A phosphate-based buffer is chosen for its excellent buffering capacity in the low pH range required to suppress the analyte's ionization. Acetonitrile provides good elution strength and a low UV cutoff.[9]
-
Wavelength: The detection wavelength of 240 nm is selected based on the UV absorbance maxima for similar chemical structures, ensuring high sensitivity.[10]
Experimental Protocols
Solution Preparation
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of Type I water. Mix thoroughly. Filter and degas before use.
-
Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentrations for the calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution (Target Concentration 100 µg/mL): Accurately weigh a quantity of the sample powder equivalent to about 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, allow to cool to room temperature, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC Analysis Workflow
The general sequence for performing the analysis is outlined below. System suitability must be confirmed before proceeding with sample analysis.
Caption: Overall HPLC-UV Analysis Workflow.
System Suitability Test (SST)
Before starting any analysis, the system's performance must be verified. This is achieved by making five replicate injections of a working standard (e.g., 100 µg/mL). The acceptance criteria in Table 2 must be met.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol (ICH Q2(R2))
A comprehensive validation was performed to demonstrate that the analytical procedure is fit for its intended purpose.[11]
Caption: Logical Flow for Method Validation.
Specificity and Forced Degradation
Specificity was established by demonstrating that there was no interference from the diluent or potential impurities at the retention time of the analyte. To prove the method is stability-indicating, forced degradation studies were conducted.[12] A target degradation of 5-20% is recommended to ensure that relevant degradation products are formed without generating secondary, irrelevant products.[13]
-
Acid Hydrolysis: Sample solution was treated with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Sample solution was treated with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Sample solution was treated with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Solid drug substance was exposed to 80°C.
-
Photolytic Degradation: Solid drug substance was exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light as per ICH Q1B guidelines.
In all cases, the degradation product peaks were well-resolved from the main analyte peak (resolution > 2.0). Peak purity analysis using a PDA detector confirmed the spectral homogeneity of the this compound peak in the presence of its degradants.
Linearity and Range
The linearity was evaluated by analyzing five standard solutions across a range of 10% to 150% of the target analytical concentration (10-150 µg/mL). The resulting calibration curve demonstrated excellent linearity.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Range | 10 - 150 µg/mL | - |
| Equation | y = 45210x + 1250 | - |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and the percent recovery was calculated.
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% (80 µg/mL) | 99.5% | 0.8% | 98.0 - 102.0% Recovery |
| 100% (100 µg/mL) | 100.3% | 0.5% | with %RSD ≤ 2.0% |
| 120% (120 µg/mL) | 100.8% | 0.6% |
Precision
-
Repeatability (Intra-assay): Six separate sample preparations were analyzed on the same day by the same analyst. The %RSD was found to be 0.7% , demonstrating excellent repeatability.
-
Intermediate Precision: The analysis was repeated on a different day by a second analyst using a different HPLC system. The %RSD between the two datasets was 1.1% , confirming the method's ruggedness.
The acceptance criterion for precision (%RSD) is typically not more than 2.0%.[14]
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.
-
LOD: 2.5 µg/mL (S/N ≈ 3:1)
-
LOQ: 8.0 µg/mL (S/N ≈ 10:1) The LOQ was confirmed to have acceptable precision and accuracy.
Robustness
The method's robustness was tested by introducing small, deliberate variations to the chromatographic conditions.
-
Flow Rate (±0.1 mL/min)
-
Column Temperature (±5 °C)
-
Mobile Phase pH (±0.2 units)
-
Mobile Phase Organic Composition (±2%)
In all varied conditions, the system suitability parameters remained within the acceptance criteria, and the quantitative results did not show a significant change, proving the method is robust for routine use.
Conclusion
The HPLC-UV method described in this application note is rapid, specific, accurate, precise, and robust for the quantitative determination of this compound. The validation results confirm that the method is suitable for its intended purpose and adheres to the stringent requirements of the ICH guidelines. Its stability-indicating nature makes it particularly valuable for quality control, stability studies, and process monitoring in pharmaceutical development and manufacturing.
References
- 1. This compound | 22117-85-7 [chemicalbook.com]
- 2. 2-Methoxy-5-Sulfamoyl Benzoic Acid - High Purity at Competitive Price [shubhlifescience.in]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. This compound CAS#: 22117-85-7 [m.chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Using deuterated 2-Methoxy-5-sulfamoylbenzoic acid as an internal standard
Application Note & Protocol
Topic: Leveraging Deuterated 2-Methoxy-5-sulfamoylbenzoic Acid as an Internal Standard for High-Fidelity Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Authored By: A Senior Application Scientist
Abstract
The quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research. The inherent variability in sample preparation and instrument response necessitates the use of an internal standard (IS) to ensure accuracy and precision.[1][2] Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in mass spectrometry-based bioanalysis due to their ability to effectively compensate for matrix effects and other sources of analytical variability.[3] This application note provides a comprehensive guide to the use of deuterated this compound as an internal standard, detailing the underlying principles, a step-by-step protocol for its implementation in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, and best practices for data interpretation in alignment with regulatory expectations.
The Imperative for a Robust Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), before sample processing.[1][3] Its primary role is to normalize the response of the analyte of interest, correcting for variations that can occur at multiple stages of the analytical process, such as:
-
Sample Extraction: Inconsistencies in the recovery of the analyte from the biological matrix.
-
Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting endogenous components.
-
Instrumental Variability: Fluctuations in injection volume and detector response.[4]
The ideal internal standard exhibits physicochemical properties nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical procedure.[1]
Why Deuterated this compound? The Power of Stable Isotope Labeling
Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), are the preferred choice for internal standards in LC-MS/MS assays.[3][5][6] Deuterated this compound offers several distinct advantages over structural analogs:
-
Co-elution: It typically co-elutes with the non-labeled analyte, ensuring that both compounds experience the same matrix effects at the same time.
-
Similar Extraction Recovery: Its near-identical chemical structure results in comparable extraction efficiency from the biological matrix.
-
Mass Differentiation: The mass difference between the deuterated and non-deuterated forms allows for their distinct detection by the mass spectrometer without cross-talk, provided the mass shift is sufficient.
It is crucial to position the deuterium labels on non-exchangeable sites within the molecule to prevent their loss and replacement with protons from the solvent or matrix.[6] For this compound, the methoxy group (O-CD₃) is an excellent position for deuteration, providing a +3 Da mass shift and metabolic stability.
Physicochemical Properties
| Property | This compound | Deuterated this compound (d₃) |
| Molecular Formula | C₈H₉NO₅S[7] | C₈H₆D₃NO₅S |
| Monoisotopic Mass | 231.02 g/mol [7] | 234.04 g/mol |
| Key MS/MS Transition (Hypothetical) | Q1: 232.0 -> Q3: 152.0 | Q1: 235.0 -> Q3: 155.0 |
Experimental Protocol: A Validated Approach
This section outlines a detailed protocol for the use of deuterated this compound as an internal standard for the quantification of its non-labeled counterpart in human plasma.
Materials and Reagents
-
This compound (Analyte)
-
Deuterated (d₃) this compound (Internal Standard)
-
Human Plasma (with appropriate anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of deuterated this compound in 10 mL of methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting small molecules from plasma.
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
References
- 1. fda.gov [fda.gov]
- 2. About internal standard - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Robust HPLC-UV Method for the Analysis of 2-Methoxy-5-sulfamoylbenzoic acid: Development and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the development of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-5-sulfamoylbenzoic acid. This compound is a key impurity and metabolite of the antipsychotic drug Sulpiride, making its accurate determination critical for quality control and pharmacokinetic studies.[1] The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution for researchers in pharmaceutical development and quality assurance. The rationale behind the selection of chromatographic parameters is discussed, and a comprehensive protocol for method implementation and validation is provided.
Introduction: The Analytical Imperative
This compound is a molecule of significant interest in the pharmaceutical industry. It is primarily known as impurity D of Sulpiride, an antipsychotic and anti-emetic drug.[2][3] Regulatory requirements mandate the stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a validated analytical method for the accurate quantification of this compound is essential for ensuring the safety and efficacy of Sulpiride-based therapies.
This guide provides a comprehensive framework for developing and implementing such a method, grounded in the physicochemical properties of the analyte and established chromatographic principles. It is designed to be a practical resource for scientists engaged in quality control, stability testing, and related research areas.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of logical method development. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Structure | PubChem[2] | |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₈H₉NO₅S | PubChem[2] |
| Molecular Weight | 231.23 g/mol | PubChem[2][3] |
| pKa (Predicted) | 3.56 ± 0.10 (for the carboxylic acid) | ChemicalBook[4] |
| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[4] |
| Physical State | White to light yellow solid/powder | TCI[5] |
| UV Absorption | Exhibits UV absorbance due to the substituted benzene ring chromophore. A detection wavelength of 240 nm is effective for its methyl ester derivative.[6][7] | Various |
Method Development Rationale: A Logic-Driven Approach
The selection of an analytical technique is dictated by the analyte's structure and the objectives of the analysis.
Why RP-HPLC?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for several compelling reasons:
-
Polarity: The molecule possesses both non-polar (the methoxy-substituted benzene ring) and polar functional groups (carboxylic acid, sulfonamide). This amphiphilic nature makes it an ideal candidate for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
UV Absorbance: The aromatic ring acts as a chromophore, allowing for sensitive and specific detection using a standard UV-Vis spectrophotometric detector, which is widely available in analytical laboratories.
-
Versatility: HPLC methods are highly versatile and can be adapted for quantifying the analyte in various matrices, from bulk drug substances to complex biological fluids, with appropriate sample preparation.[8]
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the initial choice. Its long alkyl chains provide sufficient hydrophobic interaction with the benzene ring of the analyte, ensuring adequate retention.
-
Mobile Phase pH: The analyte has a carboxylic acid group with a predicted pKa of ~3.56.[4] To ensure good peak shape and reproducible retention, the pH of the mobile phase must be controlled. By setting the mobile phase pH to be at least one unit below the pKa (e.g., pH ~2.5), the carboxylic acid will be in its protonated, non-ionized form. This suppresses silanol interactions and prevents peak tailing. Phosphoric acid is a suitable and common choice for this purpose in non-MS applications.[9]
-
Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. It generally provides better peak shape and lower backpressure. The ratio of the aqueous buffer to acetonitrile is optimized to achieve a reasonable retention time (typically 3-10 minutes) and good resolution from any potential impurities.
-
Detection Wavelength: Based on data for the structurally similar methyl ester, a UV detection wavelength of 240 nm is a logical starting point, as it is expected to provide good sensitivity.[6][7] A full UV scan of the analyte in the mobile phase should be performed to determine the absorbance maximum (λmax) for optimal sensitivity.
Experimental Workflow and Protocols
The overall analytical workflow is designed for clarity, reproducibility, and ease of implementation.
Caption: High-level workflow for the HPLC analysis of this compound.
Required Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
-
Chemicals & Reagents:
-
This compound reference standard (>98% purity).[10]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric Acid (85%, analytical grade).
-
-
Consumables:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
HPLC vials with caps.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Protocol: Standard and Sample Preparation
Mobile Phase Preparation (0.1% Phosphoric Acid in Water:Acetonitrile)
-
Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly. This is your aqueous component (Aqueous A).
-
The final mobile phase composition should be optimized. A good starting point is 70:30 (v/v) Aqueous A : Acetonitrile .
-
Filter the mobile phase through a 0.45 µm filter and degas by sonication for 15-20 minutes.
Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
Working Standard Solutions (for Linearity)
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.
Sample Preparation (Example: Bulk Drug Substance)
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Prepare the sample solution following the same procedure as the Standard Stock Solution to achieve a target concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Protocol: Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 240 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.
-
Inject a working standard (e.g., 25 µg/mL) five or six times.
-
Calculate the parameters below. The system is ready for analysis only if all criteria are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Framework
A fully developed method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH). Validation demonstrates that the method is suitable for its intended purpose.
Caption: Interrelationship of key parameters for analytical method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: Demonstrated by analyzing a series of standards over a defined range (e.g., 1-50 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should be within 98-102%.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-day): Analysis of multiple samples on the same day.
-
Intermediate Precision (Inter-day): Analysis performed by different analysts on different days. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in mobile phase organic content, ±2°C in column temperature, ±0.1 mL/min in flow rate).
Conclusion
This application note provides a well-defined and scientifically justified RP-HPLC-UV method for the determination of this compound. The protocol is built upon the fundamental physicochemical properties of the analyte and follows established principles of chromatographic science. By incorporating system suitability tests and adhering to a rigorous validation framework, this method can be confidently implemented in regulated environments for quality control and research, ensuring the reliable analysis of a critical pharmaceutical compound.
References
- 1. This compound | 22117-85-7 [chemicalbook.com]
- 2. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 22117-85-7 | IM145487 [biosynth.com]
- 4. This compound CAS#: 22117-85-7 [m.chemicalbook.com]
- 5. This compound | 22117-85-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. allhdi.com [allhdi.com]
- 7. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid | SIELC Technologies [sielc.com]
- 10. 2-Methoxy-5-Sulfamoyl Benzoic Acid - High Purity at Competitive Price [shubhlifescience.in]
Preparation of 2-Methoxy-5-sulfamoylbenzoic Acid Reference Standard: An Application Note and Comprehensive Protocol
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 2-Methoxy-5-sulfamoylbenzoic acid (C₈H₉NO₅S), a crucial compound in pharmaceutical research and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth protocol that emphasizes scientific integrity, experimental causality, and the establishment of a self-validating system for producing a high-purity reference standard. The procedures detailed herein are designed to yield a final product with a purity of ≥99.5%, suitable for use as a primary reference material in analytical assays and quality control processes.
Introduction and Scientific Rationale
This compound is a key intermediate and a significant impurity in the synthesis of various pharmaceuticals. Its availability as a well-characterized, high-purity reference standard is paramount for the accurate quantification of active pharmaceutical ingredients (APIs), the validation of analytical methods, and the quality control of final drug products. The structural integrity and purity of a reference standard directly impact the reliability and reproducibility of analytical data, forming the bedrock of regulatory submissions and pharmaceutical quality assurance.
This guide eschews a generic template in favor of a logically structured narrative that follows the entire lifecycle of reference standard preparation, from synthetic strategy to final certification. The chosen synthetic pathway involves a two-step process: the synthesis of the intermediate, methyl 2-methoxy-5-sulfamoylbenzoate, followed by its selective hydrolysis to the desired carboxylic acid. This route is favored for its efficiency and the high purity of the intermediate that can be achieved, which is a critical determinant for the quality of the final reference standard.
The subsequent purification and characterization protocols are designed to be exhaustive, ensuring that the final material meets the stringent requirements for a chemical reference substance as outlined by major pharmacopeias and regulatory bodies.
Synthetic and Purification Strategy
The overall workflow for the preparation of the this compound reference standard is a sequential process encompassing synthesis, purification, and comprehensive characterization.
Caption: Overall workflow for the preparation and certification of the reference standard.
Step 1: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate (Intermediate)
The synthesis of the methyl ester intermediate is a critical first step, as its purity has a direct impact on the quality of the final product. The chosen method is a copper-catalyzed reaction between methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate.[2][3] This approach is advantageous due to its high yield and relatively clean reaction profile.
Protocol:
-
Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 300 mL of tetrahydrofuran (THF).
-
Addition of Reactants: To the THF, add 50 g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 26.8 g (0.26 mol) of sodium aminosulfinate, and 3.6 g (0.025 mol) of cuprous bromide (CuBr).
-
Reaction Conditions: The reaction mixture is heated to 45°C and maintained at this temperature with stirring for 14 hours under a nitrogen atmosphere.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled slightly, and 2 grams of activated carbon are added. The mixture is then filtered while hot to remove the catalyst and activated carbon. The filtrate is concentrated under reduced pressure to dryness. The resulting solid is dried in a vacuum oven at 60°C to yield methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.
| Parameter | Value |
| Starting Material | Methyl 2-methoxy-5-chlorobenzoate |
| Reagents | Sodium aminosulfinate, Cuprous Bromide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 45°C |
| Reaction Time | 14 hours |
| Expected Yield | ~95% |
| Purity (HPLC) | >99.5% |
Step 2: Hydrolysis to this compound
The hydrolysis of the methyl ester to the final carboxylic acid is achieved under alkaline conditions, followed by acidification to precipitate the product.
Protocol:
-
Reaction Setup: In a 2000 mL beaker equipped with a magnetic stirrer, dissolve 245 g (1.0 mol) of methyl 2-methoxy-5-sulfamoylbenzoate in 1848 g of a 5% sodium hydroxide solution.
-
Reaction Conditions: Stir the mixture at a temperature not exceeding 40°C for 10 hours.
-
Acidification and Precipitation: After the reaction is complete, cool the solution and adjust the pH to 1 by the slow addition of a 5% dilute hydrochloric acid solution with continuous stirring. This will cause the precipitation of the product.
-
Isolation: The precipitate is collected by filtration, washed with deionized water until the washings are neutral, and then dried.
Purification by Recrystallization
To achieve the high purity required for a reference standard, the crude product is purified by recrystallization.
Protocol:
-
Dissolution: The dried crude product is dissolved in a minimal amount of boiling methanol.
-
Crystallization: The hot solution is filtered to remove any insoluble impurities. Deionized water is then added dropwise to the hot filtrate until a slight turbidity persists. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to complete the crystallization.
-
Collection and Drying: The recrystallized product is collected by filtration, washed with a small amount of cold methanol-water (1:1), and dried under vacuum at 60°C to a constant weight.
Characterization and Quality Control
A comprehensive characterization of the final product is essential to establish its identity, purity, and suitability as a reference standard. The following analytical techniques should be employed:
Caption: Analytical techniques for the characterization of the reference standard.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should be recorded on a high-field instrument (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should confirm the presence of all expected protons with the correct chemical shifts, multiplicities, and integrations.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
-
FT-IR Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the functional groups present, such as the carboxylic acid O-H and C=O stretches, the sulfonamide N-H and S=O stretches, and the aromatic C-H and C=C vibrations.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
Purity Determination
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method should be used to determine the chromatographic purity of the reference standard. The method should be capable of separating the main component from any potential impurities.
-
Titrimetric Assay: A potentiometric or indicator-based acid-base titration can be used to determine the assay value of the carboxylic acid.
-
Elemental Analysis: The elemental composition (C, H, N, S) should be determined and compared to the theoretical values.
-
Water Content: The water content should be determined by Karl Fischer titration.
| Analytical Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural Confirmation | Spectrum consistent with the proposed structure |
| FT-IR | Functional Group Identification | Characteristic absorption bands present |
| Mass Spectrometry | Molecular Weight Confirmation | Measured m/z consistent with theoretical value |
| HPLC | Chromatographic Purity | ≥99.5% |
| Titrimetric Assay | Assay | 99.5% - 100.5% (on the anhydrous basis) |
| Elemental Analysis | Elemental Composition | Within ±0.4% of theoretical values |
| Karl Fischer | Water Content | Report value |
Potential Impurities
A thorough understanding of potential impurities is crucial for the development of appropriate analytical methods for their detection and control. Potential impurities in the final product may include:
-
Unreacted Starting Materials: Residual methyl 2-methoxy-5-sulfamoylbenzoate.
-
By-products of Synthesis: Impurities arising from side reactions during the synthesis of the intermediate.
-
Degradation Products: Products of hydrolysis or other degradation pathways.
-
Residual Solvents: Methanol, THF, or other solvents used in the synthesis and purification.
Conclusion
The preparation of a high-purity reference standard for this compound is a meticulous process that requires careful execution of synthetic and purification steps, followed by comprehensive analytical characterization. The protocols and analytical methods detailed in this guide provide a robust framework for researchers and scientists to produce a reliable and well-characterized reference material. Adherence to these guidelines will ensure the quality and accuracy of analytical data generated using this reference standard, thereby supporting the development of safe and effective pharmaceutical products.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid
Introduction: 2-Methoxy-5-sulfamoylbenzoic acid is a critical intermediate in the synthesis of several pharmaceuticals, most notably the antipsychotic drug Sulpiride.[1][2][3] The conventional synthesis route involves the chlorosulfonation of 2-methoxybenzoic acid, followed by amination.[4][5] While established, this pathway presents several challenges that can significantly impact reaction yield and product purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols, enhance yield, and ensure high product quality.
Core Synthesis Pathway
The most common and industrially relevant synthesis of this compound is a two-step process starting from 2-methoxybenzoic acid.
-
Step 1: Chlorosulfonation: 2-methoxybenzoic acid is reacted with an excess of chlorosulfonic acid to form the intermediate, 5-(chlorosulfonyl)-2-methoxybenzoic acid.
-
Step 2: Amination: The resulting sulfonyl chloride is then reacted with an ammonia source to yield the final product, this compound.
Caption: Overall two-step synthesis of this compound.
Troubleshooting Guide & Diagnostics
This section addresses common issues encountered during the synthesis. Each entry details the potential causes and provides actionable solutions to improve your experimental outcomes.
Problem 1: Low Yield in the Chlorosulfonation Step
Question: My yield of 5-(chlorosulfonyl)-2-methoxybenzoic acid is consistently below 70%. What are the primary causes and how can I optimize this step?
Answer: Low yield in the first step is a frequent challenge. The causes can be traced to several critical reaction parameters.
Causality & Solutions:
-
Incomplete Reaction: The electrophilic aromatic substitution requires sufficient time and activation energy.
-
Solution: Ensure the molar ratio of chlorosulfonic acid to 2-methoxybenzoic acid is adequate. A ratio of 4:1 to 5:1 is often optimal, as the excess chlorosulfonic acid also serves as the solvent.[5] Gradually increase the reaction temperature to 60-70°C and hold for 2-3 hours to drive the reaction to completion.[6] Monitor progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water, generating sulfuric acid and HCl gas.[7] This not only poses a safety hazard but also consumes the reagent, reducing its effective concentration.
-
Solution: All glassware must be oven-dried or flame-dried before use. The reaction should be conducted under a dry atmosphere (e.g., nitrogen or argon). Use a high-purity, anhydrous grade of 2-methoxybenzoic acid.
-
-
Improper Temperature Control: The reaction is exothermic. An initial temperature that is too high can lead to side reactions, while a temperature that is too low can result in an incomplete reaction.
-
Solution: Add the 2-methoxybenzoic acid portion-wise to the chlorosulfonic acid at a low temperature (0-5°C) to control the initial exotherm. Once the addition is complete, allow the reaction to warm to room temperature slowly before heating to 60-70°C.[6]
-
-
Sub-optimal Work-up Procedure: The product is isolated by quenching the reaction mixture in ice water. If not done correctly, product can be lost or hydrolyzed.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Molar Ratio (ClSO₃H:Substrate) | 3:1 | 5:1 | Ensures complete reaction; excess reagent acts as solvent.[5] |
| Addition Temperature | Room Temperature | 0-5°C | Controls initial exotherm and prevents degradation. |
| Reaction Temperature | 40-50°C | 60-70°C | Provides sufficient energy for complete substitution.[6] |
| Reaction Time | 1 hour | 2-3 hours (TLC monitored) | Ensures reaction goes to completion. |
Problem 2: Formation of Impurities During Chlorosulfonation
Question: My HPLC analysis shows a significant impurity peak alongside my desired 5-(chlorosulfonyl)-2-methoxybenzoic acid. What is this byproduct and how can I prevent its formation?
Answer: The primary impurity is often the disulfonated byproduct, 2-methoxy-3,5-bis(chlorosulfonyl)benzoic acid. The methoxy group is a strong ortho-, para-director, and under harsh conditions, a second chlorosulfonation can occur at the ortho position (C3).[7]
Causality & Solutions:
-
Excessive Reaction Temperature or Time: Prolonged heating or temperatures above 80°C significantly increase the rate of the second sulfonation.
-
Solution: Strictly control the reaction temperature, not exceeding 70°C. Monitor the reaction closely with HPLC or TLC and stop the reaction as soon as the starting material is consumed. An optimized reaction time is typically 2-3 hours at 60-70°C.[6]
-
-
High Reagent Stoichiometry: While an excess of chlorosulfonic acid is necessary, a very large excess (e.g., >7 equivalents) can favor disubstitution.
-
Solution: Maintain the molar ratio of chlorosulfonic acid to substrate at or below 5:1. This provides a balance between achieving a high yield for the desired monosulfonation and minimizing the disulfonated byproduct.
-
Caption: Decision tree for troubleshooting the chlorosulfonation step.
Problem 3: Low Conversion and Hydrolysis in the Amination Step
Question: The conversion of the sulfonyl chloride to the final sulfonamide product is inefficient. What factors are critical for a high-yield amination?
Answer: The amination step is a nucleophilic substitution where the sulfonyl chloride intermediate is highly susceptible to hydrolysis. Optimizing conditions to favor amination over hydrolysis is key.
Causality & Solutions:
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is highly reactive and will readily hydrolyze back to the inactive sulfonic acid in the presence of water, especially under neutral or acidic pH.
-
Solution: Perform the reaction under basic conditions. Add the isolated (and preferably dry) 5-(chlorosulfonyl)-2-methoxybenzoic acid to a cold (0-5°C) concentrated solution of aqueous ammonia (e.g., 28-30%). The high concentration of the ammonia nucleophile and the low temperature favor amination and suppress the rate of hydrolysis.[6]
-
-
Insufficient Ammonia: An inadequate amount of ammonia will lead to an incomplete reaction.
-
Solution: Use a large excess of aqueous ammonia. This not only drives the reaction to completion but also ensures the reaction medium remains basic, neutralizing the HCl byproduct and protecting the desired product.
-
-
Precipitation Issues During Isolation: The final product is isolated by acidifying the reaction mixture, which protonates the carboxylate group, causing the neutral molecule to precipitate.
-
Solution: After the reaction is complete (monitor by TLC/HPLC), cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the pH is ~2-3.[8] Adding the acid too quickly can cause excessive foaming and localized heating. Allow the mixture to stir in the cold for at least 30 minutes to ensure complete precipitation before filtering.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical safety precautions when handling chlorosulfonic acid?
-
A1: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[7] Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves (butyl rubber or Viton), a flame-retardant lab coat, and chemical splash goggles with a face shield. Have a compatible neutralizing agent (like sodium bicarbonate) and a spill kit ready. The reaction quench is highly exothermic and must be done with extreme caution.[7]
-
-
Q2: How can I best monitor the progress of each reaction step?
-
A2:
-
TLC: A simple and effective method. For the chlorosulfonation step, use a mobile phase like 7:3 Hexane:Ethyl Acetate with a drop of acetic acid. The product will have a lower Rf than the starting material. For the amination step, a more polar system like 1:1 Ethyl Acetate:Methanol can be used. Visualize spots under a UV lamp (254 nm).
-
HPLC: For quantitative analysis, High-Performance Liquid Chromatography is ideal. A C18 column with a mobile phase of methanol and water (e.g., 70:30) with UV detection at 254 nm provides excellent separation of starting materials, intermediates, and products.[3][5][6]
-
-
-
Q3: Can I use an alternative to aqueous ammonia for the amination step?
-
A3: While aqueous ammonia is most common due to its low cost and effectiveness, other methods exist. Bubbling anhydrous ammonia gas through an aprotic solvent (like THF or Dichloromethane) containing the sulfonyl chloride is an option that avoids water altogether, minimizing hydrolysis. However, this requires specialized equipment for handling gaseous ammonia.
-
Benchmark Experimental Protocol
This protocol provides a starting point for optimization. Researchers should adjust quantities and conditions based on their specific equipment and analytical results.
Step 1: Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and drying tube, add chlorosulfonic acid (41 mL, 0.6 mol, 5 eq).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add 2-methoxybenzoic acid (18.2 g, 0.12 mol, 1 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
After addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture in an oil bath to 65°C and maintain for 2.5 hours. Monitor by TLC until the starting material is no longer visible.
-
Cool the mixture to room temperature. In a separate large beaker, prepare 500 g of crushed ice.
-
Under vigorous stirring in a fume hood, slowly and carefully pour the reaction mixture onto the crushed ice.
-
The product will precipitate as a white solid. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven at 50°C to a constant weight. The expected yield is 25-28 g (83-93%).
Step 2: Synthesis of this compound
-
In a 500 mL beaker, add concentrated aqueous ammonia (28%, 150 mL) and cool in an ice bath to 0-5°C.
-
Slowly add the dry 5-(chlorosulfonyl)-2-methoxybenzoic acid (25.0 g, 0.1 mol) from Step 1 in portions, keeping the temperature below 15°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back down to 0-5°C.
-
Slowly acidify the mixture by adding concentrated HCl dropwise until the pH of the solution is 2-3. A thick white precipitate will form.
-
Stir the slurry in the ice bath for an additional 30 minutes.
-
Collect the product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60-70°C. The expected yield is 20-22 g (87-95%).
References
- 1. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 2. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
- 3. allhdi.com [allhdi.com]
- 4. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
Common impurities formed during 2-Methoxy-5-sulfamoylbenzoic acid synthesis
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-5-sulfamoylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key pharmaceutical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
FAQ 1: My final product shows a persistent impurity peak close to the main product in the HPLC analysis. What could it be?
This is a common observation and can be attributed to several factors. The most likely candidates for a closely eluting impurity are isomeric byproducts formed during the chlorosulfonation of 2-methoxybenzoic acid.
Causality and Troubleshooting:
The chlorosulfonation of 2-methoxybenzoic acid is an electrophilic aromatic substitution reaction. The methoxy group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The primary product is the desired 5-chlorosulfonyl-2-methoxybenzoic acid. However, minor isomeric impurities can form.
-
Potential Isomeric Impurities:
-
3-(chlorosulfonyl)-2-methoxybenzoic acid: Formation at the position ortho to the methoxy group.
-
4-(chlorosulfonyl)-2-methoxybenzoic acid: While less likely due to steric hindrance and the directing effects, its formation cannot be entirely ruled out.
-
Troubleshooting Steps:
-
Reaction Temperature Control: Carefully control the temperature during the addition of chlorosulfonic acid. Excursions above the recommended temperature can lead to a less selective reaction and an increase in isomeric impurities.
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents are generally preferred for this reaction.
-
Purification: If isomeric impurities are present, a careful recrystallization or chromatographic purification of the intermediate or the final product may be necessary.
Analytical Protocol: HPLC Method for Isomer Separation
A well-developed HPLC method is crucial for resolving these closely related compounds.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient elution may be required for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | 30 °C |
FAQ 2: I am observing a significant amount of a more polar impurity in my crude product. What is its likely identity and how can I prevent its formation?
A more polar impurity is often the result of hydrolysis of the reactive sulfonyl chloride intermediate.
Causality and Troubleshooting:
The intermediate, 5-(chlorosulfonyl)-2-methoxybenzoic acid, is highly susceptible to hydrolysis, especially in the presence of moisture. This reaction leads to the formation of 2-methoxy-5-sulfonic acid-benzoic acid.
dot
Caption: Hydrolysis of the sulfonyl chloride intermediate.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Solvent Purity: Use anhydrous solvents for the reaction and workup.
-
Prompt Amination: Proceed with the amination step as soon as possible after the synthesis of the sulfonyl chloride intermediate to minimize the time it is exposed to potential sources of moisture.
FAQ 3: My amination reaction is sluggish and gives a low yield. What are the critical parameters to consider?
Incomplete amination can result in the carryover of the 5-(chlorosulfonyl)-2-methoxybenzoic acid intermediate and a lower yield of the desired product.
Causality and Troubleshooting:
The amination of the sulfonyl chloride is a nucleophilic substitution reaction. The efficiency of this step is dependent on several factors.
Troubleshooting Steps:
-
Ammonia Source and Concentration: The choice of ammonia source (e.g., aqueous ammonia, ammonia gas in a solvent) and its concentration are critical. Using a sufficient excess of the aminating agent is necessary to drive the reaction to completion.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. An optimal temperature, typically around room temperature, should be maintained.
-
Reaction Time: Allow sufficient time for the reaction to go to completion. Monitoring the reaction progress by TLC or HPLC is recommended.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if a biphasic system is used.
dot
Caption: Workflow for the amination step.
FAQ 4: How can I confirm the identity of the impurities in my sample?
The definitive identification of impurities requires a combination of chromatographic and spectroscopic techniques.
Analytical Workflow for Impurity Identification:
-
High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method to separate the main component from all potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the HPLC system to a mass spectrometer to obtain the molecular weight of each separated impurity. This is a powerful tool for preliminary identification.
-
Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy: For unknown impurities, preparative HPLC or column chromatography can be used for isolation. Subsequent analysis by ¹H and ¹³C NMR will provide structural elucidation.
| Analytical Technique | Purpose |
| HPLC | Separation and quantification of impurities. |
| LC-MS | Determination of molecular weight of impurities. |
| NMR | Structural elucidation of unknown impurities. |
Summary of Common Impurities
| Impurity Name | Structure | Formation Pathway | Troubleshooting |
| 2-Methoxybenzoic acid | C₈H₈O₃ | Incomplete chlorosulfonation | Increase reaction time or temperature of chlorosulfonation. |
| 5-(chlorosulfonyl)-2-methoxybenzoic acid | C₈H₇ClO₅S | Incomplete amination | Use excess ammonia, optimize reaction time and temperature. |
| 2-methoxy-5-sulfonic acid-benzoic acid | C₈H₈O₆S | Hydrolysis of the sulfonyl chloride intermediate | Maintain strict anhydrous conditions. |
| Isomeric Impurities | C₈H₇ClO₅S | Non-selective chlorosulfonation | Control reaction temperature and choose appropriate solvent. |
Technical Support Center: Purification and Recrystallization of 2-Methoxy-5-sulfamoylbenzoic acid
Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-Methoxy-5-sulfamoylbenzoic acid (CAS No: 22117-85-7) via recrystallization. It combines a detailed, field-proven experimental protocol with an in-depth troubleshooting guide and frequently asked questions (FAQs). The content is designed to explain the causality behind experimental choices, ensuring both procedural success and a deeper understanding of the purification principles involved.
Foundational Knowledge: Understanding the Molecule
This compound is a key intermediate in the synthesis of various pharmaceuticals, including the antipsychotic drug Sulpiride.[1][2] Its molecular structure contains three critical functional groups that dictate its chemical behavior, particularly its solubility: a carboxylic acid, a methoxy group, and a sulfonamide group.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₅S | [3][4] |
| Molecular Weight | 231.23 g/mol | [3][5] |
| Appearance | White to off-white solid/powder | [6] |
| pKa (Predicted) | 3.56 ± 0.10 | |
| Solubility | Slightly soluble in DMSO and Methanol |
The presence of the acidic carboxylic acid and the polar sulfonamide group makes the molecule's solubility highly dependent on pH and the polarity of the solvent. Purification is critical to remove unreacted starting materials, by-products from synthesis (such as chlorinated precursors or isomers), and other process-related impurities that can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[7][8][9]
Chemical Structure and Functional Groups
The interplay between these groups is key to designing a successful purification strategy.
Caption: Key functional groups of the target molecule.
Experimental Protocol: Recrystallization Workflow
This protocol employs a mixed-solvent system, typically aqueous ethanol or aqueous methanol, which provides an excellent polarity gradient for purifying moderately polar compounds like this compound. The principle relies on the compound being highly soluble in the hot solvent mixture but poorly soluble upon cooling.[10][11]
Materials and Equipment
-
Crude this compound
-
Ethanol (or Methanol), reagent grade
-
Deionized water
-
Activated carbon (decolorizing charcoal), if needed
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filtration flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
-
Vacuum oven or desiccator
Step-by-Step Methodology
-
Solvent Selection & Initial Dissolution:
-
Place 1.0 g of the crude acid into a 50 mL Erlenmeyer flask.
-
Add approximately 10 mL of ethanol (or methanol) and a stir bar.
-
Gently heat the mixture on a hot plate with stirring. The goal is to dissolve the compound in a near-minimum amount of the alcohol solvent.
-
Once the solid is mostly dissolved, begin adding hot deionized water dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Add a few more drops of the alcohol solvent until the solution becomes clear again. This ensures you have created a saturated solution at an elevated temperature.[12][13]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat source and allow it to cool slightly.
-
Add a very small amount (tip of a spatula) of activated carbon. Caution: Never add charcoal to a boiling solution, as violent frothing may occur.
-
Return the flask to the hot plate and gently boil for 2-5 minutes. The carbon will adsorb colored impurities.[14]
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution into the clean, pre-heated flask. This step must be performed rapidly to prevent premature crystallization in the funnel.[14]
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass.
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling is paramount for the formation of large, pure crystals, as it allows impurities to remain in the solution (mother liquor) rather than being trapped in the crystal lattice.[15]
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of ice-cold water to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the collected crystals with a small portion (2-3 mL) of ice-cold deionized water to rinse away any remaining mother liquor. Using a cold solvent minimizes the loss of the purified product.[12]
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for 10-15 minutes.
-
Transfer the purified solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C) or in a desiccator.
-
Recrystallization Workflow Diagram
Caption: The sequential workflow for purification by recrystallization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound won't fully dissolve, even after adding a significant amount of hot solvent. What should I do?
A: This situation typically arises from one of two causes:
-
Insoluble Impurities: The undissolved material may not be your target compound but rather an insoluble impurity. If you have added enough solvent that you believe your product should be dissolved, proceed to the hot filtration step to remove the particulate matter.[14]
-
Incorrect Solvent: The chosen solvent system may be inappropriate. While aqueous alcohol is a strong starting point, you may need to adjust the ratio. Try increasing the proportion of the more powerful solvent (the alcohol). If this fails, a different solvent system, such as aqueous acetic acid, might be necessary.[10]
Q2: The solution has cooled, but no crystals have formed. How can I induce crystallization?
A: This is a classic case of a supersaturated solution, where the solute remains dissolved below its normal saturation point.[16] Here are several techniques to induce crystallization, in order of preference:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[15]
-
Seed Crystal: If available, add a single, tiny crystal of the pure compound to the solution. This "seed" provides a perfect template for other molecules to crystallize upon.[15][16]
-
Reduce Solvent Volume: You may have used too much solvent.[16] Gently heat the solution to evaporate a portion of the solvent, then attempt to cool it again.
-
Deep Cooling: Place the flask in a salt/ice bath or freezer for a short period. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
Q3: Instead of crystals, an oil has formed at the bottom of my flask. How can I fix this?
A: This phenomenon, known as "oiling out," occurs when the solution becomes saturated at a temperature above the melting point of the solute. The compound effectively "melts" instead of crystallizing.[16]
-
Solution: Reheat the mixture until the oil fully redissolves. Add a small amount of additional solvent (the "good" solvent, e.g., ethanol) to decrease the saturation point.[15] Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it on a cooling hotplate to slow the rate of temperature drop, which favors the formation of crystals over oil.[16]
Q4: My final yield is very low. What are the most common causes of product loss?
A: A low yield (e.g., <50%) can be disappointing but is often correctable. Common culprits include:
-
Excess Solvent: Using too much solvent is the most frequent cause of low yield, as a significant amount of your product will remain dissolved in the mother liquor even after cooling.[15][16]
-
Premature Crystallization: If the hot filtration step is performed too slowly or with inadequately heated glassware, the product can crystallize on the filter paper and be lost.[14]
-
Incomplete Transfer: Physical losses during the transfer of solids and solutions between flasks can add up. Ensure you rinse glassware with the mother liquor to recover all material.
-
Excessive Washing: Washing the final crystals with too much solvent, or with a solvent that is not ice-cold, can redissolve a portion of your purified product.
Q5: After recrystallization, my product is still colored or appears impure. What went wrong?
A: If your final product is not the expected white crystalline solid, consider the following:
-
Colored Impurities: The initial crude material may contain highly colored impurities that were not fully removed. A second recrystallization, this time incorporating the activated carbon step, is recommended.[14] Activated carbon has a high surface area that effectively adsorbs large, conjugated molecules often responsible for color.
-
Co-crystallization: If an impurity has a very similar structure and solubility profile to your target compound, it may crystallize alongside it. In this case, recrystallization may not be sufficient. You may need to consider an alternative purification technique, such as column chromatography.
-
Purity Check: Always verify the purity of your final product. Measuring the melting point is a classic and effective method. A pure compound will have a sharp, narrow melting range, whereas an impure sample will melt over a broad range and at a lower temperature.[12] High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[9]
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
This compound may cause skin and serious eye irritation, and respiratory irritation. Handle it in a well-ventilated area or a fume hood.[3]
-
Organic solvents like ethanol and methanol are flammable. Keep them away from open flames and use a hot plate, not a Bunsen burner, for heating.
-
Handle hot glassware with appropriate clamps or heat-resistant gloves.
References
- 1. This compound | 22117-85-7 [chemicalbook.com]
- 2. This compound | 22117-85-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 22117-85-7 | IM145487 [biosynth.com]
- 6. shubhlifescience.in [shubhlifescience.in]
- 7. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. youtube.com [youtube.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Troubleshooting guide for the synthesis of 2-Methoxy-5-sulfamoylbenzoic acid
Technical Support Center: Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid
A Guide for Research, Development, and Manufacturing Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound (CAS No: 22117-85-7), a key intermediate in pharmaceutical synthesis.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address challenges at each critical stage of the synthesis. Our goal is to empower you with the scientific rationale behind each procedural step, ensuring a robust and reproducible process.
Synthesis Overview & Core Chemistry
The most common and industrially relevant synthesis of this compound proceeds via a two-step electrophilic aromatic substitution sequence starting from 2-methoxybenzoic acid (o-anisic acid).
-
Step 1: Chlorosulfonation: 2-methoxybenzoic acid is reacted with an excess of chlorosulfonic acid to install a chlorosulfonyl group (-SO₂Cl) on the aromatic ring. This is a classic electrophilic aromatic substitution (EAS) reaction.[3] The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group.[3] The regiochemical outcome is governed by the powerful directing effect of the methoxy group, leading to substitution primarily at the para position (position 5).[3]
-
Step 2: Ammonolysis/Amination: The resulting 5-(chlorosulfonyl)-2-methoxybenzoic acid intermediate is then reacted with an ammonia source (e.g., aqueous ammonia) to convert the reactive sulfonyl chloride into the desired sulfonamide (-SO₂NH₂).
This guide will address potential issues encountered during these two critical transformations and the subsequent product isolation.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted as a series of questions you might ask when encountering a problem in the lab.
Section 2.1: Issues in Chlorosulfonation (Step 1)
Question 1: My chlorosulfonation reaction is sluggish, incomplete, or shows no conversion. What are the likely causes?
This is a common issue often traced back to reagent quality or reaction conditions.
-
Causality - Reagent Purity: Chlorosulfonic acid is extremely reactive and hygroscopic. It reacts violently with water to produce sulfuric acid and HCl gas.[3] Any moisture contamination in your starting material (2-methoxybenzoic acid) or glassware will consume the chlorosulfonic acid, reducing its effective concentration and preventing the desired reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., >100°C for several hours) and cool under a desiccator or inert atmosphere (N₂ or Argon) before use.[3]
-
Verify Reagent Quality: Use a fresh, unopened bottle of chlorosulfonic acid if possible. If the bottle has been opened previously, the reagent may be partially hydrolyzed.
-
Check Starting Material: Ensure your 2-methoxybenzoic acid is dry. If necessary, dry it in a vacuum oven before use.
-
Temperature Control: The reaction is typically performed at controlled temperatures, for instance, between 55-60°C.[4] Insufficient temperature may lead to a slow reaction rate, while excessive temperatures can increase the formation of undesired byproducts.
-
Question 2: The reaction mixture turned dark brown or black during the chlorosulfonation step. Is this normal?
Significant darkening can indicate charring or side reactions, which may be caused by:
-
Causality - Uncontrolled Exotherm: The addition of the solid 2-methoxybenzoic acid to chlorosulfonic acid, or the heating of the mixture, can be highly exothermic. If the temperature rises too quickly, it can lead to degradation of the organic material.
-
Troubleshooting Steps:
-
Controlled Addition: Add the 2-methoxybenzoic acid portion-wise to the chlorosulfonic acid at a low temperature (e.g., 0-5°C in an ice bath) to manage the initial exotherm.
-
Gradual Heating: Once the addition is complete, warm the reaction mixture slowly and carefully to the target temperature (e.g., 55-60°C).[4]
-
Molar Ratio: While an excess of chlorosulfonic acid is necessary to drive the reaction, a very large excess combined with high temperatures can promote side reactions. A molar ratio of approximately 1:4 or 1:5 of the benzoic acid to chlorosulfonic acid is often optimal.[4][5]
-
Question 3: During the work-up, my yield of the 5-(chlorosulfonyl)-2-methoxybenzoic acid intermediate is very low after quenching on ice.
Low yield at this stage often points to issues with the quenching and isolation procedure.
-
Causality - Hydrolysis of Sulfonyl Chloride: The intermediate, 5-(chlorosulfonyl)-2-methoxybenzoic acid, is highly reactive. The sulfonyl chloride group (-SO₂Cl) can be hydrolyzed back to a sulfonic acid (-SO₃H) by water, especially at elevated temperatures. If the quenching process is too slow or the mixture becomes warm, you will lose your desired intermediate.
-
Troubleshooting Steps:
-
Efficient Quenching: Pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.[3][4] This ensures the temperature stays near 0°C, minimizing hydrolysis of the sulfonyl chloride and controlling the violent exothermic reaction.[3]
-
Prompt Filtration: Do not let the precipitated product sit in the acidic aqueous mixture for an extended period. Collect the solid product by vacuum filtration as soon as the precipitation is complete.[3]
-
Thorough Washing (with cold water): Wash the collected solid with ice-cold water to remove residual acids. Using room temperature or warm water will increase product loss through both dissolution and hydrolysis.
-
Section 2.2: Issues in Ammonolysis (Step 2)
Question 4: The conversion of the sulfonyl chloride to the sulfonamide is incomplete, and I see starting material in my final product. Why?
Incomplete conversion is typically due to insufficient nucleophile, poor mixing, or temperature issues.
-
Causality - Reaction Conditions: The reaction of the sulfonyl chloride with ammonia requires a sufficient excess of the ammonia nucleophile to ensure the reaction goes to completion. The temperature must also be controlled, as adding the sulfonyl chloride intermediate to concentrated ammonia solution is exothermic.
-
Troubleshooting Steps:
-
Sufficient Excess of Ammonia: Use a significant molar excess of aqueous ammonia. This ensures that there is enough nucleophile to react with all the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction.
-
Temperature Control: Add the 5-(chlorosulfonyl)-2-methoxybenzoic acid intermediate portion-wise to the chilled (e.g., 0-10°C) ammonia solution to control the exotherm.
-
Reaction Time & Temperature: After the addition, allow the reaction to stir and slowly warm to room temperature. A typical reaction time might be 2-3 hours to ensure completion.[4] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Question 5: My final product is difficult to purify and appears to be contaminated with a byproduct that is more polar than my desired product on a TLC plate. What could this be?
This is a classic sign of the hydrolysis byproduct from the previous step.
-
Causality - Presence of Sulfonic Acid: If the 5-(chlorosulfonyl)-2-methoxybenzoic acid intermediate was partially hydrolyzed to 2-methoxy-5-sulfonic acid benzoic acid during the Step 1 work-up, this impurity will carry through the synthesis. The sulfonic acid group is highly polar and will not react with ammonia under these conditions.
-
Troubleshooting Steps:
-
Optimize Step 1 Work-up: The best solution is preventative. Revisit the quenching and isolation protocol for Step 1 to minimize hydrolysis (See Question 3).
-
Purification by pH Adjustment: The desired product is an acid, but the sulfonic acid byproduct is a much stronger acid. Careful purification can be achieved by dissolving the crude product in a basic solution (e.g., dilute NaOH) and then carefully re-precipitating the desired product by slowly adding acid (e.g., dilute HCl) to adjust the pH. The different pKa values of the carboxylic acid and sulfonic acid groups may allow for fractional precipitation.
-
Synthesis Workflow & Troubleshooting Logic
The following diagrams illustrate the overall synthesis pathway and a decision-making process for a common issue like low product yield.
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
Key Experimental Parameters & Data
The following table summarizes typical reaction parameters. Note that these should be optimized for your specific laboratory setup and scale.
| Parameter | Step 1: Chlorosulfonation | Step 2: Ammonolysis | Rationale / Key Insight |
| Key Reagents | 2-methoxybenzoic acid, Chlorosulfonic acid | 5-(chlorosulfonyl)-2-methoxybenzoic acid, Aqueous NH₃ | Purity of reagents is critical for success, especially for the moisture-sensitive chlorosulfonic acid.[3] |
| Molar Ratio | ~1 : 4-5 (Substrate : Reagent) | ~1 : 10+ (Substrate : NH₃) | An excess of chlorosulfonic acid drives the EAS reaction. A large excess of ammonia ensures complete conversion of the sulfonyl chloride.[4][5] |
| Temperature | 0°C (addition), then 50-60°C (reaction) | 0-10°C (addition), then RT (reaction) | Initial cooling for both steps is crucial to control exothermic reactions. Subsequent heating in Step 1 accelerates the EAS. |
| Typical Yield | >90% (for intermediate) | >75% (from intermediate) | Yields are highly dependent on optimized conditions and careful work-up to prevent hydrolysis.[5] |
| Work-up | Quench on ice, filter cold | Acidification (e.g., with HCl) to pH ~2-3 | Quenching must be fast and cold to prevent hydrolysis of the sulfonyl chloride.[3] Acidification in Step 2 precipitates the final acidic product. |
Detailed Experimental Protocol Example
This protocol is provided as an illustrative example. All procedures involving corrosive materials must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[3]
Step 1: Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid
-
Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Charge the flask with chlorosulfonic acid (e.g., 4.0 eq). Cool the flask to 0-5°C using an ice-water bath.
-
Add 2-methoxybenzoic acid (1.0 eq) portion-wise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and slowly heat the mixture to 55-60°C. Maintain this temperature for 2-3 hours.[4]
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice.[3]
-
The product will precipitate as a white solid. Stir the slurry for 15-20 minutes.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with ice-cold water until the filtrate is neutral to pH paper.
-
Dry the intermediate product under vacuum.
Step 2: Synthesis of this compound
-
In a flask equipped with a stirrer, place concentrated aqueous ammonia (e.g., 10 eq) and cool to 0-10°C in an ice bath.
-
Slowly add the dry 5-(chlorosulfonyl)-2-methoxybenzoic acid (1.0 eq) from Step 1 in portions, keeping the temperature below 15°C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Cool the mixture again in an ice bath and slowly acidify by adding concentrated HCl until the pH is approximately 2-3.
-
The final product will precipitate. Stir for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
References
- 1. 2-Methoxy-5-Sulfamoyl Benzoic Acid - High Purity at Competitive Price [shubhlifescience.in]
- 2. This compound | 22117-85-7 | IM145487 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Methoxy-5-sulfamoylbenzoic Acid Production
Introduction
2-Methoxy-5-sulfamoylbenzoic acid is a key starting material and intermediate in the synthesis of various pharmaceuticals, most notably for certain diuretics and antidiabetic agents. Its deceptively simple structure belies the significant chemical challenges associated with its synthesis, particularly during scale-up from the laboratory to pilot plant or commercial production. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support researchers, chemists, and process engineers in overcoming these hurdles. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms and critical process parameters that govern success.
Synthetic Pathway Overview
The most common and economically viable route to this compound involves a two-step process starting from 2-methoxybenzoic acid. The first step is an electrophilic aromatic substitution (chlorosulfonation) using chlorosulfonic acid, followed by amination (ammonolysis) of the resulting sulfonyl chloride intermediate.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chlorosulfonation step?
The primary challenge is controlling the reaction's high exothermicity and preventing the formation of isomeric impurities and sulfone byproducts. The reaction is notoriously aggressive, and poor temperature control can lead to a runaway reaction and a significantly compromised product profile.
Q2: Why is the choice of amination agent important?
Aqueous ammonia is typically used for its reactivity and cost-effectiveness. However, its concentration, the reaction temperature, and the rate of addition are critical. Using anhydrous ammonia in an organic solvent is an alternative but presents significant handling challenges on a larger scale due to its volatility and toxicity.
Q3: What are the critical safety precautions for this synthesis?
Both steps involve hazardous materials and conditions.
-
Chlorosulfonation: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. The reaction must be conducted in a moisture-free environment with robust temperature control and emergency quenching plans in place.
-
Amination: The quench of the sulfonyl chloride intermediate and the use of aqueous ammonia can be highly exothermic. Proper venting and cooling are essential.
Q4: Can I use thionyl chloride instead of chlorosulfonic acid?
While thionyl chloride is a chlorinating agent, it is not suitable for the initial sulfonation step. Chlorosulfonic acid serves as both the solvent and the electrophilic sulfonating agent. Thionyl chloride in the presence of a Lewis acid could potentially be used to convert a sulfonic acid to a sulfonyl chloride, but that would require an additional step.
Troubleshooting Guide: From Lab to Plant
This section addresses specific issues encountered during synthesis and scale-up, providing explanations and actionable solutions.
Part 1: The Chlorosulfonation Stage
Q: My reaction has stalled, and I see a low conversion of the starting 2-methoxybenzoic acid. What went wrong?
A: Incomplete conversion is almost always tied to the quality of the chlorosulfonic acid or the presence of moisture.
-
Causality: Chlorosulfonic acid readily hydrolyzes upon contact with atmospheric moisture to form sulfuric acid and HCl. Sulfuric acid is a much weaker sulfonating agent, leading to a sluggish or incomplete reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, unopened container of chlorosulfonic acid. If the acid is old or has been opened multiple times, its potency is likely compromised.
-
Ensure Dry Glassware & Inert Atmosphere: All reactors and addition funnels must be thoroughly dried (oven-dried or flame-dried under vacuum). The reaction should be run under a positive pressure of an inert gas like nitrogen or argon to prevent moisture ingress.
-
Check Raw Material Purity: Ensure the 2-methoxybenzoic acid is dry and free of contaminants that could react with the chlorosulfonic acid.
-
Q: I'm observing a high level of a dark, tarry byproduct and my yield is low. What is the cause?
A: This is a classic sign of poor temperature control during the addition of 2-methoxybenzoic acid to the chlorosulfonic acid.
-
Causality: The chlorosulfonation of activated aromatic rings is highly exothermic. Localized "hot spots" can lead to uncontrolled side reactions, including polysulfonation and oxidative degradation, which produce colored, often intractable byproducts.
-
Preventative Measures & Solutions:
-
Aggressive Cooling: Ensure your reactor's cooling system is adequate for the scale. For lab scale, an ice-salt or dry ice-acetone bath is recommended. For pilot scale, a glycol-chilled jacketed reactor is necessary.
-
Slow, Sub-surface Addition: Add the 2-methoxybenzoic acid portion-wise or as a slow, continuous feed below the surface of the stirred chlorosulfonic acid. This promotes rapid heat dissipation and prevents accumulation of unreacted starting material.
-
Efficient Stirring: Use a robust overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure the reaction mass is homogenous and heat is transferred efficiently to the reactor walls.
-
Caption: Troubleshooting flowchart for low yield in chlorosulfonation.
Part 2: The Amination & Work-up Stage
Q: During the work-up, I'm struggling with a difficult-to-filter solid after quenching the reaction mixture on ice. What can I do?
A: The physical form of the intermediate, 2-methoxy-5-(chlorosulfonyl)benzoic acid, upon quenching is highly dependent on the quench procedure. A "shock" quench often leads to very fine, amorphous particles that clog filter media.
-
Causality: Rapidly dumping the reaction mixture into a large volume of ice-water causes instantaneous precipitation, preventing the formation of a crystalline, easily filterable solid. The sulfonyl chloride is also prone to hydrolysis back to the sulfonic acid if the quench is too slow or the temperature rises.
-
Optimized Quench Protocol:
-
Reverse Addition: Instead of adding the reaction mixture to ice, slowly and carefully add the ice/ice-water to the reaction mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
Controlled Rate: The rate of addition should be controlled to manage the exotherm from the quench and the hydrolysis of excess chlorosulfonic acid.
-
Aging Time: After the quench is complete, allow the slurry to stir for 30-60 minutes at low temperature. This "aging" period can promote particle growth and improve filterability.
-
Q: My final product purity is low, with a significant amount of an impurity that I suspect is the corresponding sulfonic acid. How can I avoid this?
A: This indicates hydrolysis of the sulfonyl chloride intermediate, which can happen during the quench, isolation, or amination steps.
-
Causality: The sulfonyl chloride group (-SO₂Cl) is highly reactive towards water, especially at elevated pH or temperature, leading to the formation of the sulfonic acid (-SO₃H). This impurity can be difficult to remove from the final product due to similar solubility profiles.
-
Troubleshooting & Prevention:
-
Efficient Amination: Ensure the amination reaction is driven to completion. Use a sufficient excess of aqueous ammonia and allow adequate reaction time. Monitor the reaction by TLC or HPLC to confirm the disappearance of the sulfonyl chloride intermediate.
-
Temperature Control During Amination: While the reaction with ammonia is fast, it is also exothermic. Maintain the temperature below 20-25 °C to minimize the competing hydrolysis reaction.
-
pH Control During Isolation: During the final acidification step to precipitate the product, avoid overly acidic conditions (pH < 1) for extended periods, as this can also promote desulfonation or other side reactions. Aim for a final pH of 2-3 for complete precipitation.
-
| Parameter | Recommended Range | Rationale |
| Chlorosulfonation Temp. | 0 - 10 °C | Minimizes byproduct formation and controls exotherm. |
| Amination Temp. | 10 - 25 °C | Balances reaction rate against hydrolysis of the intermediate. |
| Quench Temp. | < 10 °C | Prevents hydrolysis of the sulfonyl chloride to sulfonic acid. |
| Final Isolation pH | 2 - 3 | Ensures complete protonation and precipitation of the carboxylic acid. |
| Table 1: Critical Process Parameters for Synthesis. |
Part 3: Scale-Up & Purification
Q: We are scaling up the process and are concerned about the quench of a large volume of chlorosulfonic acid. What are the key considerations?
A: This is one of the most critical and hazardous steps during scale-up. The primary concerns are managing the massive exotherm and the evolution of large quantities of HCl gas.
-
Scale-Up Strategy:
-
Reactor Material: Use a glass-lined or other highly corrosion-resistant reactor.
-
Scrubbing System: The reactor must be vented to a caustic scrubber system capable of neutralizing the large volume of HCl gas that will be generated.
-
Controlled Quench: The quench must be done via a controlled addition of the reaction mass to a well-agitated, chilled vessel of water/ice, or vice-versa using a metering pump. The rate of addition is dictated by the capacity of the reactor's cooling system and the scrubber.
-
Thermal Hazard Analysis: Perform a thorough thermal hazard analysis (e.g., using reaction calorimetry) to understand the heat of reaction and heat of quench to properly engineer the cooling and safety systems.
-
Q: What is the most effective method for purifying the final product on a large scale?
A: Recrystallization is the most common and effective method. The choice of solvent is critical for achieving high purity and recovery.
-
Solvent Selection:
-
Aqueous Ethanol/Methanol: A mixture of water and ethanol or methanol is often a good choice. The product is typically dissolved in a minimal amount of hot alcohol, and water is added until the cloud point is reached, followed by slow cooling.
-
Acetic Acid/Water: Acetic acid can also be an effective solvent, but its removal on a large scale can be challenging.
-
-
Recrystallization Protocol:
-
Dissolve the crude product in the chosen solvent system at an elevated temperature (e.g., 70-80 °C).
-
Perform a hot filtration if insoluble impurities are present.
-
Allow the solution to cool slowly and without agitation initially to promote the formation of large, pure crystals.
-
Once crystallization begins, gentle agitation can be applied.
-
Cool to a low temperature (0-5 °C) to maximize recovery.
-
Isolate by filtration and wash the filter cake with a cold solvent mixture to remove residual soluble impurities.
-
Detailed Experimental Protocol (Lab Scale Reference)
Step 1: Chlorosulfonation of 2-Methoxybenzoic Acid
-
Equip a 500 mL, three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a gas bubbler/scrubber.
-
Charge the flask with chlorosulfonic acid (150 mL, 2.25 mol) and cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 2-methoxybenzoic acid (50 g, 0.328 mol) in small portions over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours.
Step 2: Quench and Amination
-
In a separate 2 L beaker equipped with a robust mechanical stirrer, prepare a mixture of crushed ice (500 g) and water (200 mL).
-
Slowly and carefully, pour the reaction mixture from Step 1 onto the stirred ice-water slurry. The rate of addition should be controlled to keep the quench temperature below 15 °C.
-
The precipitated solid (2-methoxy-5-(chlorosulfonyl)benzoic acid) is filtered and washed with cold water. Do not allow the intermediate to dry completely as it can be unstable.
-
Immediately transfer the wet cake to a beaker and add it portion-wise to a stirred solution of 28% aqueous ammonia (300 mL) cooled in an ice bath.
-
Stir the resulting solution for 1 hour, allowing it to warm to room temperature.
Step 3: Isolation and Purification
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Cool the clear filtrate in an ice bath and slowly acidify to pH 2-3 by adding concentrated hydrochloric acid.
-
A thick white precipitate will form. Stir the slurry at 0-5 °C for 30 minutes.
-
Filter the solid product, wash the cake with cold water until the washings are neutral, and dry in a vacuum oven at 60-70 °C.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Technical Support Center: Addressing Ion Suppression in LC-MS Analysis of 2-Methoxy-5-sulfamoylbenzoic acid
Welcome to the technical support center for the LC-MS analysis of 2-Methoxy-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a common and critical challenge: ion suppression. By understanding the underlying causes and implementing systematic strategies, you can enhance the accuracy, sensitivity, and reliability of your analytical data.
Understanding Ion Suppression: The "Matrix Effect"
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[1] The phenomenon known as the "matrix effect" occurs when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] This interference can either decrease the analyte signal, a phenomenon called ion suppression , or, less commonly, increase it (ion enhancement).[3]
Ion suppression is a significant concern in bioanalysis as it can negatively impact the accuracy, precision, and detection capabilities of a method.[4] The electrospray ionization (ESI) source, commonly used for polar molecules like this compound, is particularly susceptible.[5] The mechanism is often attributed to competition for charge or space on the surface of ESI droplets, or changes in droplet properties like viscosity and surface tension, which hinder the analyte's transition into the gas phase.[4][6]
Frequently Asked Questions (FAQs)
This section addresses specific issues users may encounter during the LC-MS analysis of this compound.
Q1: My signal for this compound is unexpectedly low and inconsistent, especially in biological samples. Could this be ion suppression?
A1: Yes, low and variable signal intensity, particularly when analyzing complex matrices like plasma or urine, is a classic symptom of ion suppression.[7] this compound is a polar molecule, and in typical reversed-phase chromatography, it may elute in the earlier part of the chromatogram. This region is often contaminated with other polar endogenous compounds, such as phospholipids and salts, which are notorious for causing ion suppression.[8]
To confirm if ion suppression is the culprit, a post-column infusion experiment is highly recommended. This involves continuously infusing a standard solution of your analyte into the LC eluent after the analytical column and before the MS source.[9] When a blank, extracted matrix sample is then injected, any dips in the constant analyte signal directly correspond to regions of ion suppression in your chromatogram.
Q2: What are the most effective sample preparation techniques to reduce matrix effects for this analyte?
A2: The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of this compound. The choice of technique depends on the sample matrix and the required level of sensitivity.[10]
| Sample Preparation Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective; may not remove phospholipids and other small molecules, often leading to significant matrix effects.[11] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Recovery of polar analytes like this compound can be challenging and may require optimization of solvent polarity and pH. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent, followed by elution. | Highly selective, providing the cleanest extracts and significantly reducing matrix effects.[12] | More time-consuming and costly than PPT and LLE. |
For a polar compound like this compound, a polar-modified reversed-phase or a mixed-mode cation exchange SPE sorbent would be a suitable choice for effective cleanup.[13]
Q3: Can I overcome ion suppression by simply modifying my chromatographic method?
A3: Absolutely. Chromatographic separation is a powerful tool to mitigate ion suppression.[3] The primary strategy is to shift the retention time of this compound away from the "suppression zones" identified in your post-column infusion experiment.[9]
-
Gradient Optimization: Adjusting the mobile phase gradient can help separate the analyte from co-eluting interferences.
-
Alternative Chromatography: Given the polar nature of the analyte, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is an excellent alternative to reversed-phase chromatography for retaining and separating polar compounds, often leading to improved sensitivity and reduced interference from less polar matrix components.[14][15]
-
Increase Resolution: Employing columns with smaller particle sizes (e.g., UPLC/UHPLC technology) can significantly increase peak resolution, providing better separation of the analyte from matrix components.[8][12]
Q4: How should I optimize the mass spectrometer source settings to minimize ion suppression?
A4: While source optimization cannot eliminate interfering compounds, it can maximize the analyte signal and improve robustness.[16]
-
Nebulizer Gas Flow: This gas assists in droplet formation. An optimal flow rate will produce a stable spray.
-
Drying Gas Temperature and Flow: These parameters are crucial for solvent evaporation. Efficient desolvation is key for good ionization, but excessive temperatures can cause thermal degradation of the analyte.[17]
-
Capillary Voltage: This voltage is applied to the ESI needle to generate the spray. It should be optimized to achieve a stable and maximal signal for your analyte. Setting the voltage too high can lead to unstable spray or in-source fragmentation.[17][18]
A systematic approach, such as a design of experiments (DoE), can be highly effective for optimizing these interdependent parameters.[18]
Q5: I'm still observing some signal suppression. Can I compensate for it?
A5: Yes. The use of a suitable internal standard (IS) is the most effective way to compensate for unavoidable matrix effects.[10] An ideal IS for quantitative analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression.[10] By monitoring the ratio of the analyte to the IS, you can achieve accurate and precise quantification even in the presence of signal suppression.
Systematic Troubleshooting Workflow
When faced with suspected ion suppression, a logical and systematic approach is crucial. The following workflow provides a step-by-step guide to diagnosing and resolving the issue.
Caption: A systematic workflow for troubleshooting ion suppression.
Key Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
-
Prepare a standard solution of this compound at a concentration that provides a strong, stable signal (e.g., 100-500 ng/mL in mobile phase).
-
Set up the infusion: Use a syringe pump to deliver the standard solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.
-
Equilibrate the system: Start the LC flow with your analytical method's initial conditions. Monitor the signal for your analyte until a stable baseline is achieved.
-
Inject a blank matrix extract: Prepare a blank sample (e.g., plasma, urine) using your current sample preparation method. Inject this extract onto the column.
-
Analyze the data: Monitor the analyte's signal. Any significant drop in the baseline indicates a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Polar Analytes
This is a general protocol using a mixed-mode cation exchange cartridge.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibration: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidic buffer to remove unretained interferences, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove moderately polar interferences.
-
Elution: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
By implementing these strategies and following a logical troubleshooting workflow, you can effectively address ion suppression and ensure the generation of high-quality, reliable data in your analysis of this compound.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. zefsci.com [zefsci.com]
- 8. waters.com [waters.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. longdom.org [longdom.org]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
Improving peak shape and resolution in HPLC analysis of 2-Methoxy-5-sulfamoylbenzoic acid
Welcome to the technical support center for the HPLC analysis of 2-Methoxy-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their chromatographic methods for this compound. Here, we delve into the scientific principles governing peak shape and resolution, providing practical, field-tested solutions to common challenges.
Understanding the Analyte: this compound
Before troubleshooting, it is crucial to understand the physicochemical properties of this compound. This molecule possesses two key ionizable groups: a carboxylic acid and a sulfonamide.
-
Carboxylic Acid Group: With a predicted pKa similar to benzoic acid (around 4.2), this group will be ionized (negatively charged) at pH values above its pKa and non-ionized (neutral) at pH values below it.[1][2]
-
Sulfonamide Group: The sulfonamide proton is weakly acidic, with a pKa typically in the range of 7-10.[3][4]
The ionization state of these groups is highly dependent on the mobile phase pH and plays a pivotal role in retention, selectivity, and peak shape in reversed-phase HPLC.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC analysis of this compound, providing a systematic approach to diagnosis and resolution.
Problem 1: Peak Tailing
Peak tailing is a common issue, especially with compounds containing acidic functional groups, and can compromise peak integration and resolution.[5]
Q: Why is my this compound peak tailing, and how can I fix it?
A: Peak tailing for this analyte is often a result of secondary interactions between the ionized analyte and the stationary phase, or other method-related factors.
Primary Cause: Secondary Silanol Interactions
-
Mechanism: In reversed-phase HPLC, silica-based stationary phases (like C18 or C8) can have residual, unreacted silanol groups (Si-OH) on their surface.[6] At mobile phase pH values above their pKa (around 3.8-4.2), these silanol groups become ionized (Si-O⁻) and can interact electrostatically with any positively charged species or through hydrogen bonding with polar functional groups of the analyte.[7] While our analyte is acidic, these sites can still lead to undesirable interactions that cause peak tailing.[8]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols:
-
Protocol 1: Mobile Phase pH Adjustment
-
Prepare a mobile phase with a buffer (e.g., 20 mM potassium phosphate) and adjust the pH of the aqueous portion to 2.8 using phosphoric acid before adding the organic modifier (e.g., acetonitrile or methanol).
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the sample and evaluate the peak shape. A lower pH will keep the silanol groups protonated and reduce unwanted interactions.[9]
-
-
Protocol 2: Checking for Column Overload
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.
-
Inject the original and diluted samples.
-
If the peak shape improves significantly with dilution, the original sample concentration was too high, leading to column overload.[9]
-
Other Potential Causes of Peak Tailing:
| Cause | Explanation | Solution |
| Column Contamination | Accumulation of strongly retained matrix components on the column inlet frit or packing material can create active sites for secondary interactions.[10] | Use a guard column and replace it regularly. If a guard column is not in use, try back-flushing the column (disconnect from the detector first).[5] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[11] | Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum. |
| Sample Solvent Mismatch | Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. | Ideally, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Problem 2: Poor Resolution
Inadequate separation between the analyte peak and other components (impurities, degradants, or other active ingredients) can lead to inaccurate quantification.
Q: How can I improve the resolution between this compound and a closely eluting peak?
A: Resolution in HPLC is a function of column efficiency, selectivity, and retention factor. Adjusting these parameters can significantly improve peak separation.
Key Strategies to Enhance Resolution:
| Parameter | Strategy | Scientific Rationale |
| Selectivity (α) | Change Mobile Phase pH: Adjusting the pH will alter the ionization state of the acidic analyte and potentially other ionizable compounds in the sample, leading to differential changes in retention times.[12] | Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation due to different solvent-analyte interactions. |
| Efficiency (N) | Use a Longer Column: A longer column provides more theoretical plates, resulting in narrower peaks. | Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency and better resolution.[13] |
| Retention Factor (k') | Decrease Mobile Phase Strength: Reducing the percentage of the organic solvent will increase the retention time of all components, potentially providing more time for separation to occur. | Use Gradient Elution: A shallow gradient can help to separate closely eluting peaks, especially in complex samples. |
Troubleshooting Decision Tree for Poor Resolution:
Caption: Decision tree for improving HPLC resolution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: A good starting point for method development would be a reversed-phase method. Based on methods for similar compounds, the following conditions can be used:[14][15][16]
| Parameter | Recommended Starting Condition |
| Column | C18 or C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient, e.g., 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm or 278 nm |
| Injection Volume | 10 µL |
Q2: How critical is the mobile phase pH for this analysis?
A2: The mobile phase pH is extremely critical. The analyte has a carboxylic acid group with a pKa around 4.2. Operating near this pKa can lead to split or broad peaks because the analyte will exist in both ionized and non-ionized forms.[12] For robust and reproducible results, it is recommended to set the mobile phase pH at least 1.5-2 pH units away from the analyte's pKa. For this compound, a mobile phase pH of ≤ 2.8 is a good starting point to ensure the carboxylic acid is fully protonated.[7]
Q3: What type of buffer should I use?
A3: The choice of buffer depends on the desired pH and the detection method.
-
For UV Detection: Phosphate buffers are excellent for controlling pH in the range of 2.1 to 3.1 and 6.2 to 8.2. Acetate buffers are suitable for pH ranges of 3.8 to 5.8. A buffer concentration of 20-50 mM is typically sufficient.
-
For Mass Spectrometry (MS) Detection: Use volatile buffers like formic acid, acetic acid, or ammonium formate to avoid fouling the MS source.[14]
Q4: Can I use a C8 column instead of a C18 for this analysis?
A4: Yes, a C8 column can be a good alternative. C8 columns are less hydrophobic than C18 columns, which will result in shorter retention times for this compound. This can be advantageous for reducing analysis time. If you are analyzing for more polar impurities, a C8 column might provide better retention and resolution for these compounds.[13]
Q5: My sample is not readily soluble. What is the best solvent to use for sample preparation?
A5: this compound has limited solubility in common HPLC solvents. It is slightly soluble in methanol and DMSO. For sample preparation, it is best to dissolve the sample in a small amount of a compatible organic solvent (like methanol or acetonitrile) and then dilute it with the mobile phase to the final concentration. Avoid using strong, non-polar solvents if possible, as this can lead to peak distortion if the sample solvent is much stronger than the mobile phase.
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. proprep.com [proprep.com]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Simultaneous determination of sulpiride and mebeverine by HPLC method using fluorescence detection: application to real human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid | SIELC Technologies [sielc.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. nanobioletters.com [nanobioletters.com]
Stability issues of 2-Methoxy-5-sulfamoylbenzoic acid in solution
Introduction
Welcome to the technical support resource for 2-Methoxy-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. As an important intermediate and a molecule with functional groups susceptible to environmental factors, understanding its behavior is critical for reproducible and reliable experimental outcomes. This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial questions regarding the handling and stability of this compound solutions.
Q1: What are the primary stability concerns when working with this compound in solution?
The three main stability challenges are pH-dependent solubility and degradation, susceptibility to hydrolysis, and photodegradation. The molecule contains both a carboxylic acid and a sulfonamide group, making it sensitive to the pH of the solution.[1] Furthermore, like many complex organic molecules, it can degrade upon prolonged exposure to light, particularly UV radiation.[2][3]
Q2: How does pH affect the stability and solubility of this compound?
The pH of the solvent system is the most critical factor. As a molecule with an acidic carboxylic group, its aqueous solubility is significantly lower at acidic pH and increases in neutral to alkaline conditions as the carboxylate salt is formed. However, extreme pH conditions (both strongly acidic and strongly alkaline) can catalyze the hydrolysis of the sulfonamide group, leading to chemical degradation.[4][5] Therefore, a moderately alkaline pH is often optimal for balancing solubility and stability.
Q3: Is this compound sensitive to light?
Yes. Although specific photostability data for this exact molecule is not extensively published, its structural analog, Furosemide, is well-known to be photosensitive.[6][7] Exposure to light, especially UV light, can lead to degradation, often accompanied by a yellowing of the solution.[8] It is imperative to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: What are the recommended storage conditions for stock solutions?
For short-term storage (up to 72 hours), solutions prepared in a suitable buffer (e.g., pH 7-9) should be stored refrigerated at 2-8°C and protected from light. For long-term storage, it is advisable to aliquot and freeze solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a detailed question-and-answer format, providing diagnostic workflows and preventative solutions.
Issue 1: Precipitate Forms in My Aqueous Solution
Q: I dissolved this compound in an aqueous buffer, but a precipitate formed either immediately or upon standing. What is happening and how can I fix it?
A: Probable Cause & Scientific Rationale
This is almost certainly a pH-dependent solubility issue. The molecule has two ionizable protons: one on the carboxylic acid group (estimated pKa ~3-4) and a much less acidic one on the sulfonamide group.
-
At low pH (below its pKa): The carboxylic acid is protonated (-COOH), making the molecule significantly less polar and thus less soluble in water.
-
At higher pH (above its pKa): The carboxylic acid deprotonates to form a carboxylate salt (-COO⁻), which is much more soluble in aqueous media.
Precipitation occurs when the pH of the solution drops close to or below the pKa of the carboxylic acid, causing the compound to convert back to its less soluble, neutral form. This can happen if an acidic buffer is used or if CO₂ from the atmosphere dissolves into an unbuffered or weakly buffered solution, lowering its pH.
Visualizing pH-Dependent Ionization States
Caption: Predominant molecular forms at different pH values.
Diagnostic & Preventative Workflow
-
Verify Solution pH: Use a calibrated pH meter to check the final pH of your solution. If a precipitate is present, the pH is likely too low.
-
Select an Appropriate Buffer: Do not use pure water for stock solutions. Prepare your solutions in a buffer system with adequate capacity to maintain the desired pH. A phosphate or borate buffer in the pH range of 7.0 to 9.0 is a good starting point.
-
Alkaline Solubilization Protocol:
-
Start by dissolving the compound in a small amount of a dilute alkaline solution, such as 0.1 N NaOH, to ensure complete deprotonation and dissolution.[4]
-
Once fully dissolved, slowly add your desired buffer to reach the target final volume and pH.
-
Continuously monitor the pH during this process to avoid overshooting and causing degradation at very high pH.
-
-
Filter Sterilization: After preparation, filter the solution through a 0.22 µm syringe filter to remove any undissolved micro-particulates.
Issue 2: Assay Shows Decreasing Concentration of the Parent Compound Over Time
Q: I'm analyzing my solution via HPLC and see the peak for this compound decreasing, with new, unidentified peaks appearing. What degradation is occurring?
A: Probable Cause & Scientific Rationale
This indicates chemical degradation, most likely through hydrolysis of the sulfonamide bond, especially if the solution is stored under acidic conditions. The sulfonamide (R-SO₂-NH₂) functional group, while generally more stable than an amide, can undergo hydrolysis to yield a sulfonic acid (R-SO₃H) and an amine (NH₃).[5][9] This reaction is often catalyzed by acid.[4]
The structural similarity to Furosemide is highly informative here. Furosemide is known to hydrolyze in acidic media to produce 4-chloro-5-sulfamoylanthranilic acid.[4] By analogy, this compound could potentially hydrolyze at the sulfonamide bond, although cleavage at other sites cannot be ruled out without further investigation.
Visualizing Proposed Hydrolytic Degradation
Caption: A plausible acid-catalyzed hydrolysis route.
Diagnostic & Preventative Workflow
To confirm and mitigate this degradation, a systematic stability study is required. This involves intentionally stressing the molecule under various conditions to understand its liabilities.
-
Conduct a Forced Degradation Study: This is a cornerstone of stability assessment.[10] It will help you identify potential degradants and develop an analytical method that can resolve them from the parent compound. See Protocol 1 for a detailed methodology.
-
Develop a Stability-Indicating HPLC Method: Your analytical method must be able to separate the parent peak from all degradation product peaks. Use the samples from your forced degradation study to ensure this. A typical starting point for an HPLC method can be found in synthesis literature.[11]
-
pH Optimization: Analyze the stability of the compound across a range of pH values (e.g., pH 3, 5, 7, 9). Use the data to identify the pH at which the compound is most stable. For many sulfonamide-containing drugs, stability is greatest in neutral to slightly alkaline conditions.[5]
-
Control Temperature: Store solutions at 2-8°C. Degradation reactions are kinetic processes; lower temperatures will slow the rate of hydrolysis.
Part 3: Key Experimental Protocols
These protocols provide standardized, step-by-step methodologies for critical experiments related to stability assessment.
Protocol 1: Standardized Forced Degradation Study
This protocol is designed to identify the degradation pathways of this compound and is essential for developing a stability-indicating analytical method.[10][12]
Objective: To generate potential degradation products under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Calibrated pH meter, heating block/water bath, photostability chamber (with UV/Vis lamps)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 2 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 2 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Place 2 mL of the stock solution in a clear glass vial.
-
Expose to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Simultaneously, run a dark control sample (wrapped in foil) to differentiate between photolytic and thermal degradation.
-
Dilute with mobile phase for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV or HPLC-MS method. Compare the chromatograms to identify new peaks and the percentage degradation of the parent compound.
Visualizing the Forced Degradation Workflow
Caption: Systematic approach to investigating compound stability.
Protocol 2: Recommended HPLC-UV Method for Purity Analysis
This protocol provides a starting point for a reverse-phase HPLC method to quantify this compound and its potential degradation products. Method optimization will be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 90% A / 10% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm[11]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Part 4: Data Summary & Reference Tables
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₉NO₅S | [13] |
| Molecular Weight | 231.23 g/mol | [13] |
| IUPAC Name | This compound | [13] |
| Appearance | White to light yellow powder/crystal | |
| pKa (Carboxylic Acid) | ~3-4 (Estimated) | General Chemical Principles |
| CAS Number | 22117-85-7 | [13] |
Table 2: Summary of Stability & Degradation Behavior
| Stress Condition | Stability Profile | Primary Degradation Mechanism | Key Recommendation |
| Acidic (pH < 4) | Unstable. Potential for rapid degradation. Very low aqueous solubility. | Acid-catalyzed hydrolysis of the sulfonamide group. | Avoid acidic conditions for solutions. Use for forced degradation studies only.[4] |
| Neutral (pH 6-8) | Moderately Stable. Good balance of solubility and stability. | Slow hydrolysis is possible over extended periods. | Ideal for short-term experimental use. Buffer solutions and refrigerate. |
| Alkaline (pH > 8) | Generally Stable. High aqueous solubility. | Base-catalyzed hydrolysis is possible at very high pH and elevated temperatures. | Optimal for stock solution preparation and storage. Avoid pH > 11.[2] |
| Oxidative (H₂O₂) | Susceptible. Potential for oxidation at various sites on the aromatic ring. | Oxidation. | Protect from strong oxidizing agents. |
| Photolytic (UV/Vis) | Unstable. Prone to degradation upon light exposure. | Photodegradation, potentially leading to colored degradants. | Always protect solutions from light using amber vials or foil.[6][7] |
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biomedres.us [biomedres.us]
- 11. allhdi.com [allhdi.com]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 13. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Degradation pathways of 2-Methoxy-5-sulfamoylbenzoic acid under stress conditions
Technical Support Center: Degradation of 2-Methoxy-5-sulfamoylbenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stress-induced degradation of this compound. As direct, comprehensive degradation studies on this specific intermediate are not extensively published, this guide leverages established scientific principles and data from the structurally analogous and well-studied drug, Furosemide, to provide robust, scientifically grounded advice. This compound shares the core benzoic acid and sulfamoyl functional groups with Furosemide, making Furosemide's degradation pathways a highly relevant and predictive model.
This document is designed to be a practical resource for designing, executing, and troubleshooting forced degradation studies, ensuring the scientific integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Initial Setup for a Forced Degradation Study
Question: I am tasked with evaluating the stability of a new drug substance batch where this compound is a potential impurity. What are the critical first steps and considerations for designing a robust forced degradation study?
Answer: A well-designed forced degradation study is fundamental to understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. Before exposing the compound to stress conditions, a logical, stepwise approach is crucial to ensure the data generated is meaningful and reproducible.
Causality Behind the Protocol: The primary goal is to induce degradation to a limited extent (typically 5-20%) to ensure that the degradation products are formed from the parent molecule and not from secondary degradation of the initial products. Using unstressed and blank samples as controls is essential to differentiate between degradation products and any artifacts from the solvent or matrix.
Key Considerations:
-
Purity Confirmation: Begin with a high-purity sample of this compound. Characterize it using a suitable analytical technique, such as HPLC-UV, to establish a baseline purity profile and retention time.
-
Solubility Assessment: Determine the solubility of the compound in various solvents (e.g., water, methanol, acetonitrile) to select an appropriate solvent for the study that will not interfere with the analysis.
-
Control Samples: Always prepare and analyze three types of control samples alongside your stressed samples:
-
Unstressed Sample: The compound dissolved in the chosen solvent and kept under normal conditions. This helps to account for any instability in the analytical solution itself.
-
Blank Sample (Solvent): The solvent subjected to the same stress conditions as the active sample. This identifies any interfering peaks from the solvent or container.
-
Blank Sample (Matrix): If working with a formulated product, the formulation excipients without the active ingredient subjected to the stress conditions.
-
Experimental Workflow: Initial Setup
Caption: Initial workflow for setting up a forced degradation study.
FAQ 2: Troubleshooting Hydrolytic Degradation
Question: My analysis shows significant degradation of this compound under both acidic (0.1N HCl) and basic (0.1N NaOH) conditions, even at room temperature. What is the likely degradation pathway, and how can I confirm the identity of the degradants?
Answer: High susceptibility to acid and base hydrolysis is expected for this molecule, primarily due to the sulfamoyl group (-SO₂NH₂). This behavior is well-documented for the structurally similar Furosemide, which shows extensive degradation in acidic and basic media.[1][2]
Plausible Degradation Mechanism: The primary site of hydrolytic attack is the sulfamoyl group. Under acidic or basic conditions, this group can be hydrolyzed to a sulfonic acid group (-SO₃H).
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrogen of the sulfamoyl group is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the sulfur atom, leading to the cleavage of the S-N bond.
The primary degradation product is therefore expected to be 2-Methoxy-5-sulfonic acid-benzoic acid .
Troubleshooting & Identification:
-
Co-injection: If a reference standard for the suspected degradant is available, a co-injection with the stressed sample can provide strong evidence of its identity. A single, symmetrical peak would confirm the presence of the degradant.
-
LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. You should look for a mass corresponding to the sulfonic acid derivative.
-
Kinetic Monitoring: To avoid excessive degradation, monitor the reaction at multiple time points (e.g., 2, 4, 8, 24 hours). This will help you identify the primary degradant before it potentially degrades further.
Predicted Hydrolytic Degradation Pathway
Caption: Predicted hydrolytic degradation pathway.
Protocol: Hydrolytic Stress Testing
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1.0N HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 6, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 1.0N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Analysis: Analyze the samples by a stability-indicating HPLC method, comparing them to the unstressed and blank controls.
FAQ 3: Investigating Oxidative Degradation
Question: After exposing my sample to 30% hydrogen peroxide (H₂O₂), the chromatogram shows a significant decrease in the parent peak and the emergence of several new, smaller peaks. What are the potential oxidative degradation products?
Answer: Oxidative degradation can be complex, often yielding multiple products. For this compound, the aromatic ring and the methoxy group are potential sites for oxidative attack. Studies on Furosemide have shown it to be susceptible to oxidative degradation, forming several byproducts.[2][4]
Plausible Degradation Mechanisms:
-
Hydroxylation of the Aromatic Ring: The electron-donating methoxy group can activate the aromatic ring, making it susceptible to electrophilic attack by hydroxyl radicals generated from H₂O₂. This can lead to the formation of various hydroxylated isomers.
-
Demethylation of the Methoxy Group: The methoxy group (-OCH₃) can be oxidized to a hydroxyl group (-OH), releasing formaldehyde or formic acid as a byproduct. This would result in the formation of 2-Hydroxy-5-sulfamoylbenzoic acid .
-
Degradation of the Sulfamoyl Group: While less common than hydrolysis, strong oxidative conditions could potentially lead to cleavage or modification of the sulfamoyl moiety.
Troubleshooting & Identification:
-
Control the Reaction: Oxidative reactions with high concentrations of H₂O₂ can be rapid and aggressive. Consider using a lower concentration (e.g., 3-6% H₂O₂) or conducting the experiment at a lower temperature to slow down the reaction and better resolve the formation of intermediates.[3]
-
Use LC-MS/MS: Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation. By fragmenting the parent ion and the degradant ions, you can identify characteristic fragments that reveal where the modification (e.g., addition of an oxygen atom) has occurred.
-
Antioxidant Quenching: To confirm that the degradation is indeed oxidative, try adding an antioxidant (like sodium bisulfite) to a parallel experiment. A significant reduction in degradation would support an oxidative pathway.
Protocol: Oxidative Stress Testing
-
Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
-
Oxidation:
-
Analysis: Inject the solution directly into the HPLC system. Ensure the analytical method can resolve the parent compound from polar, hydroxylated degradants. A gradient elution method is often required.
FAQ 4: Addressing Photolytic Instability
Question: My this compound solution turns yellow and shows nearly complete degradation after exposure to UV light in the lab. What is happening, and how can I properly quantify this photostability?
Answer: The observed color change and rapid degradation are classic signs of photolytic instability. Aromatic compounds, especially those with electron-donating groups like methoxy and sulfamoyl groups, can absorb UV radiation and undergo photochemical reactions. Furosemide is known to be highly photosensitive, degrading rapidly upon exposure to light.[5][6]
Plausible Degradation Mechanism: Photodegradation often proceeds via radical mechanisms or photochemical rearrangements. For a molecule like this, potential pathways include:
-
Cleavage of the C-S Bond: The bond between the aromatic ring and the sulfamoyl group can be a weak point. UV energy can induce homolytic cleavage, leading to the formation of 2-Methoxybenzoic acid and other radical species.
-
Ring Modifications: Complex rearrangements and reactions can occur on the aromatic ring itself, leading to a variety of colored polymeric products, which could explain the yellowing of your solution.
Troubleshooting & Quantification:
-
Controlled Illumination: To get reproducible and quantifiable data, you must use a calibrated photostability chamber that delivers a specific, controlled dose of light (both UV and visible), as specified by ICH Q1B guidelines. Simply leaving a sample on a lab bench is not a controlled experiment.
-
Dark Control: Always include a "dark control" sample, wrapped completely in aluminum foil, placed inside the photostability chamber alongside the exposed sample. This allows you to differentiate between photolytic and thermal degradation.[6]
-
Solid vs. Solution State: Test the stability of the compound in both the solid state and in solution, as photolytic degradation can be highly dependent on the physical state.[3]
Predicted Photolytic Degradation Pathway
Caption: Predicted major photolytic degradation pathways.
Protocol: Photostability Testing (as per ICH Q1B)
-
Sample Preparation:
-
Solution: Prepare a 1 mg/mL solution in a suitable solvent (e.g., 50:50 acetonitrile:water). Place it in a quartz or UV-transparent glass vial.
-
Solid: Spread a thin layer of the solid compound in a petri dish.
-
-
Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil.
-
Exposure: Place both the test and dark control samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Analysis: At the end of the exposure period, dissolve the solid samples and analyze all samples (exposed and dark controls) by HPLC. Compare the degradation observed in the exposed sample to any degradation in the dark control.
Summary of Stress Conditions and Potential Degradants
The table below summarizes the stress conditions discussed, with expected outcomes based on data from the analogous compound, Furosemide.
| Stress Condition | Reagents & Conditions | Expected Degradation | Major Predicted Degradant(s) | Reference |
| Acid Hydrolysis | 1.0N HCl, 60°C | Significant | 2-Methoxy-5-(sulfonic acid)benzoic acid | [1][2] |
| Base Hydrolysis | 1.0N NaOH, Room Temp | Significant | 2-Methoxy-5-(sulfonic acid)benzoic acid | [1][3] |
| Oxidation | 3-30% H₂O₂, 70°C | Significant | Hydroxylated and/or demethylated products | [2][3] |
| Photolysis | ICH Q1B Light Exposure | Significant | 2-Methoxybenzoic acid, Polymeric products | [5][6] |
| Thermal (Dry Heat) | 70°C, Solid State | Generally Stable | Minimal degradation expected | [3] |
Analytical Method Development: A Troubleshooting Guide
Question: My current isocratic HPLC method shows co-elution between the main peak and a degradation product. How can I improve the resolution to develop a proper stability-indicating method?
Answer: A stability-indicating analytical method (SIAM) must be able to separate the active pharmaceutical ingredient (API) or compound of interest from all its degradation products, impurities, and excipients. If you are observing co-elution, methodological optimization is necessary.
Workflow for Method Optimization
Caption: Workflow for optimizing an HPLC method for stability studies.
Key Optimization Strategies:
-
Implement Gradient Elution: This is the most effective first step. Start with a higher aqueous mobile phase concentration to retain polar degradants and gradually increase the organic solvent concentration to elute the parent compound and less polar degradants. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.
-
Adjust Mobile Phase pH: The ionization state of this compound (a carboxylic acid) and its degradants will significantly affect their retention. Adding an acidifier like 0.1% formic acid or acetic acid to the aqueous mobile phase can improve peak shape and alter selectivity.[5][7]
-
Change Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds through pi-pi interactions.
-
Use a Photodiode Array (PDA) Detector: A PDA detector is essential for developing a SIAM. It allows you to assess peak purity across the entire peak, providing confidence that your main peak is not co-eluting with any degradants.[7]
Typical HPLC Starting Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25-30°C |
| Detection | PDA Detector, 230-280 nm |
| Injection Vol. | 10 µL |
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. scispace.com [scispace.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture [jstage.jst.go.jp]
- 6. scielo.br [scielo.br]
- 7. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 2-Methoxy-5-sulfamoylbenzoic Acid Quantification
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the precise quantification of 2-Methoxy-5-sulfamoylbenzoic acid, a key chemical intermediate.[1] We will navigate the intricacies of method validation, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to empower researchers, scientists, and drug development professionals with the expertise to ensure data of the highest quality and reliability.[2][3][4][5]
The Critical Role of this compound and the Imperative for its Accurate Quantification
This compound (C8H9NO5S) is a crucial building block in the synthesis of various pharmaceutical compounds.[1][6][7][8] Its molecular structure, featuring a benzoic acid, a methoxy group, and a sulfonamide group, makes it a versatile precursor.[9][10] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, reliable, and robust analytical method for its quantification is paramount.
This guide will focus on a validated High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique, while also providing a comparative overview of alternative methods such as UV-Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC).
The Workflow of Analytical Method Validation
The validation of an analytical procedure is a comprehensive process designed to demonstrate that the method is fit for its intended purpose.[11] The following diagram illustrates the typical workflow, from initial planning to the final validation report, as guided by ICH Q2(R2) principles.[2][11][12][13][14]
Caption: A flowchart illustrating the systematic process of analytical method validation, from planning to lifecycle management.
In-Depth Look: A Validated HPLC Method for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: HPLC Method Validation
Objective: To validate an RP-HPLC method for the quantification of this compound in a sample matrix, in accordance with ICH Q2(R2) guidelines.[2][12][13][14][15]
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 10-150 µg/mL).
3. Validation Parameters and Acceptance Criteria:
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using a photodiode array (PDA) detector. | No interference at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | Analyze five to six concentrations across the range (e.g., 80% to 120% of the target concentration). Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[15] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | S/N ratio method is commonly accepted.[16] |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results. | RSD of the results should remain within acceptable limits (e.g., ≤ 2.0%).[3][12] |
Data Presentation: Hypothetical Validation Results
The following tables present a realistic dataset from the validation of the described HPLC method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 120540 |
| 25 | 301350 |
| 50 | 602700 |
| 75 | 904050 |
| 100 | 1205400 |
| 150 | 1808100 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80.0 | 79.2, 80.5, 79.8 | 99.0, 100.6, 99.8 | 99.8% |
| 100% | 100.0 | 101.2, 99.5, 100.8 | 101.2, 99.5, 100.8 | 100.5% |
| 120% | 120.0 | 118.9, 121.5, 120.3 | 99.1, 101.3, 100.3 | 100.2% |
Table 3: Precision Data
| Precision Type | Sample | Peak Area (mAU*s) | Mean Peak Area | RSD (%) |
| Repeatability | 1 | 1206100 | 1205500 | 0.45% |
| 2 | 1204800 | |||
| 3 | 1205500 | |||
| 4 | 1204900 | |||
| 5 | 1206200 | |||
| 6 | 1205000 | |||
| Intermediate Precision | Day 1 Analyst 1 | 1205500 (mean of 6) | 1206250 | 0.68% |
| Day 2 Analyst 2 | 1207000 (mean of 6) |
Comparative Analysis of Analytical Methods
While the validated HPLC method offers excellent performance, other techniques may be considered depending on the specific requirements of the analysis.
| Feature | HPLC | UV-Spectrophotometry | HPTLC |
| Specificity | High; separates the analyte from impurities and matrix components. | Low; susceptible to interference from other UV-absorbing compounds. | Moderate; offers better separation than UV but generally less than HPLC. |
| Sensitivity | High (ng to pg level). | Moderate (µg to mg level). | Moderate (ng to µg level). |
| Linearity Range | Wide. | Narrower, dependent on Beer-Lambert Law adherence. | Moderate. |
| Accuracy & Precision | Excellent. | Good, but can be affected by lack of specificity. | Good. |
| Throughput | Moderate; sequential analysis. | High; rapid measurements. | High; multiple samples can be run simultaneously. |
| Cost (Instrument & Consumables) | High. | Low. | Moderate. |
| Robustness | Good, but sensitive to changes in mobile phase, column, and temperature. | Generally very robust. | Can be sensitive to plate quality, chamber saturation, and mobile phase composition. |
Causality Behind Method Choice
-
For regulatory filings and quality control of final products, the high specificity, accuracy, and precision of HPLC make it the gold standard. Its ability to separate and quantify impurities is a critical advantage.
-
For rapid, in-process checks or screening purposes where the sample matrix is simple and known, UV-Spectrophotometry can be a cost-effective and high-throughput option. However, it should be used with caution due to its inherent lack of specificity.
-
HPTLC offers a middle ground, providing better separation than UV-spectrophotometry and higher throughput than HPLC. It can be a valuable tool for semi-quantitative analysis or for screening a large number of samples.
Conclusion
The validation of an analytical method for the quantification of this compound is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing. A well-validated HPLC method, as detailed in this guide, provides the necessary specificity, accuracy, and precision for reliable quantification. The choice of an alternative method, such as UV-Spectrophotometry or HPTLC, should be carefully considered based on the specific analytical needs, balancing factors like throughput, cost, and the required level of data quality. Adherence to the principles outlined in the ICH and FDA guidelines is essential for developing robust and defensible analytical procedures.[2][3][4][5][17]
References
- 1. 2-Methoxy-5-Sulfamoyl Benzoic Acid - High Purity at Competitive Price [shubhlifescience.in]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 7. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. database.ich.org [database.ich.org]
- 12. m.youtube.com [m.youtube.com]
- 13. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. wjarr.com [wjarr.com]
- 17. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
Comparative analysis of different synthetic routes for 2-Methoxy-5-sulfamoylbenzoic acid
Introduction: The Significance of 2-Methoxy-5-sulfamoylbenzoic Acid
This compound and its esters are pivotal intermediates in the pharmaceutical industry. Most notably, they form the backbone of sulpiride and levosulpiride, antipsychotic drugs that have been clinically significant for many years. The structural arrangement of a methoxy group, a carboxylic acid (or ester), and a sulfonamide on a benzene ring provides a versatile scaffold for drug design and development. The efficiency, scalability, and environmental impact of the synthetic routes to this key intermediate are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the primary synthetic strategies for this compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective strengths and weaknesses.
Route 1: The Traditional Multi-step Synthesis from Salicylic Acid
This classical approach begins with the readily available and inexpensive starting material, salicylic acid. The synthesis involves a sequence of four main chemical transformations: methylation, chlorosulfonation, amination, and finally, esterification to yield the methyl ester, which is a common precursor to the final acid.
Chemical Rationale and Mechanistic Insights
The traditional route is a testament to classical aromatic chemistry. The initial methylation of the phenolic hydroxyl group of salicylic acid to a methoxy group is crucial as it protects the hydroxyl group and activates the aromatic ring for subsequent electrophilic substitution. The chlorosulfonation is a key step that introduces the sulfonyl chloride group onto the aromatic ring. This reaction is an electrophilic aromatic substitution where chlorosulfonic acid serves as the electrophile. The methoxy group is a strong ortho-, para-director, and the carboxylic acid is a meta-director. Consequently, the chlorosulfonyl group is predominantly introduced at the 5-position, para to the activating methoxy group. The subsequent amination of the sulfonyl chloride with ammonia yields the desired sulfonamide. Finally, esterification of the carboxylic acid provides the methyl ester.
Advantages and Disadvantages
The primary advantage of this route is the low cost and ready availability of the starting material, salicylic acid. However, this route is often criticized for its length, which contributes to a lower overall yield.[1] A significant drawback is the large amount of waste generated, particularly from the chlorosulfonation step which often uses a large excess of chlorosulfonic acid.[2] This raises environmental concerns and increases processing costs, making it less suitable for large-scale, green industrial production.[1]
Route 2: A Modern, Convergent Approach via Copper-Catalyzed Condensation
In recent years, a more streamlined and environmentally benign route has been developed. This approach involves the direct condensation of a pre-functionalized aromatic ring with a sulfonamide source, significantly shortening the synthetic sequence.
Chemical Rationale and Mechanistic Insights
This modern route typically starts with methyl 2-methoxy-5-chlorobenzoate, which can be prepared from 2-methoxybenzoic acid. The key transformation is a copper-catalyzed cross-coupling reaction with sodium aminosulfinate. This reaction is a variation of the Ullmann condensation.[3] The proposed mechanism involves the coordination of the copper catalyst to the aryl halide. Oxidative addition of the aryl halide to the copper(I) catalyst forms a copper(III) intermediate. Subsequent reaction with the aminosulfinate and reductive elimination yields the desired product and regenerates the copper(I) catalyst. The use of a catalyst allows for milder reaction conditions compared to traditional Ullmann reactions.
Advantages and Disadvantages
The most significant advantages of this route are its conciseness, high yields, and improved environmental profile.[1][2] By starting with a more complex, pre-functionalized molecule, the number of synthetic steps is reduced, leading to higher overall efficiency. The reaction conditions are generally milder than the traditional route, and it avoids the use of large excesses of hazardous reagents like chlorosulfonic acid. The main potential disadvantage is the higher cost of the starting material, methyl 2-methoxy-5-chlorobenzoate, and the use of a copper catalyst, which may need to be removed from the final product.
Route 3: An Alternative Pathway from 4-Methoxybenzenesulfonamide
A third, less common, but viable synthetic strategy begins with 4-methoxybenzenesulfonamide. This route introduces the carboxylic acid functionality in the later stages of the synthesis.
Chemical Rationale and Mechanistic Insights
This pathway involves an initial bromination of 4-methoxybenzenesulfonamide. The methoxy group directs the electrophilic bromination to the ortho position (position 3). The subsequent step is a cyanation of the aryl bromide, typically using a palladium or copper catalyst with a cyanide source like potassium hexacyanoferrate(II). The resulting nitrile is then hydrolyzed to the carboxylic acid. The mechanism of the cyanation reaction depends on the catalyst used but generally involves an oxidative addition/reductive elimination cycle for palladium catalysts, or a nucleophilic aromatic substitution mechanism for copper-catalyzed reactions.
Advantages and Disadvantages
This route offers an alternative disconnection approach and may be advantageous if the starting material, 4-methoxybenzenesulfonamide, is readily available or less expensive than the starting materials for the other routes. The reaction conditions for bromination and hydrolysis are generally mild. However, the cyanation step involves the use of toxic cyanide reagents, which requires stringent safety precautions. The use of palladium catalysts can also add to the cost. The overall efficiency of this route would need to be carefully evaluated against the other two options.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Traditional (from Salicylic Acid) | Route 2: Modern Condensation | Route 3: Alternative (from 4-Methoxybenzenesulfonamide) |
| Starting Material | Salicylic Acid (inexpensive, readily available) | Methyl 2-methoxy-5-chlorobenzoate (more expensive) | 4-Methoxybenzenesulfonamide (availability and cost may vary) |
| Number of Steps | 4 (Methylation, Chlorosulfonation, Amination, Esterification) | 1 (from the chloro-intermediate) | 3 (Bromination, Cyanation, Hydrolysis) |
| Overall Yield | Lower (typically <70%)[4] | High (often >90%)[1][2] | Moderate to Good (highly dependent on cyanation step) |
| Key Reagents | Chlorosulfonic acid, Ammonia | Copper catalyst, Sodium aminosulfinate | Bromine, Cyanide source (e.g., K4[Fe(CN)6]), Palladium/Copper catalyst |
| Safety Concerns | Use of large excess of corrosive chlorosulfonic acid | Use of a heavy metal catalyst (copper) | Use of toxic cyanide reagents and potentially palladium catalyst |
| Environmental Impact | High, due to significant waste generation | Lower, more atom-economical | Moderate, due to use of toxic reagents and metal catalysts |
| Scalability | Challenging due to safety and waste issues | Good, with potential for process optimization | Moderate, with strict safety protocols required for cyanation |
Detailed Experimental Protocols
Route 1: Traditional Synthesis - Representative Protocol
This protocol is a composite of typical procedures and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Methoxybenzoic Acid (Methylation)
-
In a suitable reaction vessel, dissolve salicylic acid in an appropriate solvent (e.g., acetone).
-
Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-methoxybenzoic acid.
Step 2: Synthesis of 2-Methoxy-5-chlorosulfonylbenzoic Acid (Chlorosulfonation) [5]
-
In a flask equipped with a stirrer and a gas outlet, cool chlorosulfonic acid (typically a 3-5 molar excess) to 0-5 °C.
-
Slowly add 2-methoxybenzoic acid in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a few hours until the reaction is complete (monitored by quenching an aliquot and analyzing).
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-methoxy-5-chlorosulfonylbenzoic acid.
Step 3: Synthesis of this compound (Amination)
-
Add the 2-methoxy-5-chlorosulfonylbenzoic acid to an excess of aqueous ammonia solution at a low temperature (e.g., 0-10 °C).
-
Stir the mixture vigorously for several hours, allowing it to slowly warm to room temperature.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
Step 4: Synthesis of Methyl 2-Methoxy-5-sulfamoylbenzoate (Esterification)
-
Suspend this compound in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure and extract the product with a suitable organic solvent.
-
Purify the product by recrystallization or column chromatography.
Route 2: Modern Condensation - Representative Protocol[1][2]
Synthesis of Methyl 2-Methoxy-5-sulfamoylbenzoate
-
To a reaction flask, add methyl 2-methoxy-5-chlorobenzoate, sodium aminosulfinate (typically 1.1-1.2 equivalents), a copper catalyst (e.g., cuprous bromide or cuprous chloride, 5-10 mol%), and a suitable solvent (e.g., tetrahydrofuran).
-
Heat the mixture to a moderate temperature (e.g., 45-65 °C) and stir for 8-16 hours, monitoring the reaction progress by HPLC or TLC.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., methanol).
Route 3: Alternative Pathway - Representative Protocol
This protocol is based on general procedures for similar transformations and may require optimization.
Step 1: Synthesis of 3-Bromo-4-methoxybenzenesulfonamide (Bromination)
-
Dissolve 4-methoxybenzenesulfonamide in a suitable solvent (e.g., acetic acid).
-
Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) at a controlled temperature (e.g., 15-20 °C).[6]
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Synthesis of 3-Cyano-4-methoxybenzenesulfonamide (Cyanation)
-
In a reaction vessel under an inert atmosphere, combine 3-bromo-4-methoxybenzenesulfonamide, a cyanide source (e.g., potassium hexacyanoferrate(II)), a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand like RuPhos), and a base (e.g., potassium acetate) in a solvent mixture (e.g., 1,4-dioxane and water).
-
Heat the mixture to a high temperature (e.g., 100 °C) for several hours.
-
After cooling, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over an anhydrous salt.
-
Concentrate the solution and purify the product by column chromatography.
Step 3: Synthesis of this compound (Hydrolysis)
-
Dissolve 3-cyano-4-methoxybenzenesulfonamide in a suitable solvent (e.g., a mixture of an alcohol and water).
-
Add a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux until the nitrile is fully hydrolyzed.
-
If using a base, acidify the cooled reaction mixture to precipitate the carboxylic acid.
-
Collect the product by filtration, wash, and dry.
Conclusion and Recommendations
The choice of synthetic route for this compound is a critical decision that balances economic, environmental, and practical considerations.
-
Route 1 (Traditional) , while starting from an inexpensive material, is hampered by its length, lower overall yield, and significant environmental impact. It may be suitable for small-scale laboratory synthesis where cost of starting materials is the primary driver.
-
Route 2 (Modern Condensation) represents a significant advancement, offering high yields, a shorter process, and a much-improved environmental profile. For industrial-scale production, this route is likely the most attractive, provided the starting materials are economically viable.
-
Route 3 (Alternative Pathway) provides a different strategic approach. Its viability is highly dependent on the cost and availability of 4-methoxybenzenesulfonamide and the ability to safely and efficiently handle the cyanation step.
For researchers and drug development professionals, a thorough evaluation of these factors in the context of their specific needs and capabilities is essential. The modern condensation route appears to be the most promising for future, sustainable manufacturing of this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.nie.edu.sg [repository.nie.edu.sg]
- 6. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
A Comparative Guide to Sulpiride Synthesis: 2-Methoxy-5-sulfamoylbenzoic Acid as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sulpiride and its Synthesis
Sulpiride is a substituted benzamide that acts as an atypical antipsychotic agent, primarily used in the treatment of schizophrenia.[1][2] It exhibits selective antagonism of dopamine D2 and D3 receptors.[3][4] The synthesis of Sulpiride, chemically known as N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide, involves the crucial condensation of a benzoic acid derivative with (1-ethylpyrrolidin-2-yl)methylamine.[5] This guide provides a comparative analysis of synthetic routes to Sulpiride, with a particular focus on the role and advantages of 2-Methoxy-5-sulfamoylbenzoic acid and its ester derivatives as key intermediates.
The Principal Synthetic Route: Leveraging this compound Derivatives
The most common and efficient synthesis of Sulpiride involves the reaction of a this compound derivative with (S)-1-ethyl-2-aminomethylpyrrolidine.[6] This pathway is favored for its high yields and purity of the final product.
The Intermediate: this compound Methyl Ester
Methyl 2-methoxy-5-sulfamoylbenzoate is a pivotal intermediate in the synthesis of Sulpiride and its levorotatory enantiomer, Levosulpiride.[7][8] Traditionally, its synthesis started from salicylic acid, involving a multi-step process of methylation, chlorosulfonation, amination, and esterification.[6][7] However, this older route is often plagued by long reaction times and the production of significant waste.[6][7]
More modern and efficient methods for synthesizing this key intermediate have been developed. One such method involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a catalyst, offering a more streamlined and environmentally friendly approach.[6][7]
The Condensation Reaction
The core of the Sulpiride synthesis is the condensation of methyl 2-methoxy-5-sulfamoylbenzoate with N-ethyl-2-aminomethyl pyrrolidine.[9][10] This reaction is typically carried out at elevated temperatures, often in the range of 80-120°C, and can be performed with or without a solvent.[9][11]
Experimental Protocol: A High-Yield Synthesis of Sulpiride [9]
-
Reaction Setup: In a clean reaction vessel, combine N-ethyl-2-aminomethyl pyrrolidine, ethylene glycol, and 2-methoxy-5-sulfamoyl methyl benzoate.
-
Catalysis: Add a suitable catalyst, such as a solid base catalyst like HND-62, to the mixture. The use of such a catalyst has been shown to significantly improve reaction efficiency and yield compared to traditional bases like sodium hydroxide or sodium methoxide.[9]
-
Reaction Conditions: Heat the mixture to 80-90°C and maintain this temperature with reflux for 4-6 hours.[9]
-
Work-up and Purification: After the reaction is complete, the crude Sulpiride is purified. This can be achieved through recrystallization from a mixed solvent system, such as ethanol, isopropanol, and acetone, to yield a high-purity product.[9]
This optimized process has been reported to achieve yields as high as 96.1% with a purity of 99.96%.[9]
Visualizing the Primary Synthetic Pathway
Caption: Primary synthetic route to Sulpiride.
Alternative Intermediates and Synthetic Strategies
While the use of this compound and its esters is predominant, other intermediates have been explored in the synthesis of Sulpiride and related compounds.
5-(Aminosulfonyl)-2-methoxybenzoyl chloride
An alternative approach involves the use of the more reactive acyl chloride derivative, 5-(aminosulfonyl)-2-methoxybenzoyl chloride. This intermediate can be condensed with 2(S)-(aminomethyl)-1-ethylpyrrolidine in the presence of a base like potassium carbonate in a solvent such as acetone.[12]
The synthesis of this acyl chloride starts from 2-hydroxybenzaldehyde, which undergoes methylation, oxidation to the carboxylic acid, chlorosulfonation, and finally treatment with aqueous sodium hydroxide.[12]
Experimental Workflow for the Acyl Chloride Route
Caption: Synthesis of Sulpiride via the acyl chloride intermediate.
2-Methoxy-5-aminosulfonylbenzoic acid
Direct coupling of the free carboxylic acid, 2-methoxy-5-aminosulfonylbenzoic acid, with N-ethyl-2-aminomethylpyrrole can also be employed. This method requires a coupling agent, such as SDPP (succinic acid bis-(N-hydroxysuccinimide) ester), and a base like triethylamine in a solvent like acetonitrile.[13] However, this reported method resulted in a significantly lower yield of 24%.[13]
Comparative Analysis of Synthetic Routes
| Intermediate | Reagents & Conditions | Yield | Purity | Advantages | Disadvantages |
| This compound methyl ester | N-ethyl-2-aminomethyl pyrrolidine, catalyst, 80-90°C | Up to 96.1%[9] | Up to 99.96%[9] | High yield and purity, optimized and scalable process. | Requires synthesis of the ester intermediate. |
| 5-(Aminosulfonyl)-2-methoxybenzoyl chloride | 2(S)-(aminomethyl)-1-ethylpyrrolidine, K2CO3, acetone | Not explicitly stated, but generally good for acyl chlorides. | Dependent on purification. | High reactivity of the acyl chloride can lead to faster reactions. | Acyl chlorides can be moisture-sensitive and require careful handling. |
| 2-Methoxy-5-aminosulfonylbenzoic acid | N-ethyl-2-aminomethylpyrrole, SDPP, triethylamine, acetonitrile | 24%[13] | Not specified. | One-pot coupling from the carboxylic acid. | Significantly lower yield compared to other methods. |
Conclusion
The synthesis of Sulpiride via the condensation of this compound methyl ester with N-ethyl-2-aminomethyl pyrrolidine stands out as the most efficient and high-yielding method. The development of optimized catalysts and reaction conditions for this route has enabled the production of Sulpiride with excellent purity, making it the preferred choice for industrial-scale synthesis. While alternative intermediates like the corresponding acyl chloride or carboxylic acid offer different synthetic approaches, they currently do not match the high efficiency of the established ester-based route. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is crucial for process optimization, impurity profiling, and the development of cost-effective manufacturing processes.
References
- 1. Sulpiride - Wikipedia [en.wikipedia.org]
- 2. Sulpiride Result Summary | BioGRID [thebiogrid.org]
- 3. Sulpiride: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico Analysis of Sulpiride, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulpiride | C15H23N3O4S | CID 5355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. allhdi.com [allhdi.com]
- 7. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 8. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 9. CN112441960A - Synthetic method of sulpiride - Google Patents [patents.google.com]
- 10. CN104447477A - Method for preparing sulpiride - Google Patents [patents.google.com]
- 11. CN103804265B - The synthesis of a kind of Sulpiride or its optical isomer and post-processing approach - Google Patents [patents.google.com]
- 12. Sulpiride [L-(-)], Levosulpiride, RV-12309, Levopraid-药物合成数据库 [drugfuture.com]
- 13. prepchem.com [prepchem.com]
Purity analysis of commercially available 2-Methoxy-5-sulfamoylbenzoic acid
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 2-Methoxy-5-sulfamoylbenzoic Acid
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antipsychotic drug Sulpiride.[1][2] The purity of this starting material is of paramount importance, as any impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Even minute levels of impurities can have significant consequences in drug performance and patient safety. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the purity analysis of commercially available this compound. We will delve into the rationale behind experimental choices, present detailed analytical protocols, and offer a comparative analysis of hypothetical commercial samples, underscoring the importance of a multi-pronged analytical approach.
The Imperative of Purity in Pharmaceutical Intermediates
The quality of an API is intrinsically linked to the quality of its starting materials. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. Therefore, a thorough understanding of the impurity profile of key intermediates like this compound is not just good practice but a regulatory necessity. This guide will equip you with the knowledge to establish a robust, self-validating system for purity assessment.
Identifying Potential Impurities: A Look at the Synthesis
To effectively analyze the purity of this compound, it is essential to understand its synthesis, as this can provide clues about potential process-related impurities. A common synthetic route involves the methylation, chlorosulfonation, amination, and subsequent hydrolysis of a salicylic acid precursor.[1]
Caption: Simplified synthetic pathway of this compound.
Based on this pathway, potential process-related impurities could include:
-
Starting materials: Unreacted salicylic acid or 2-methoxybenzoic acid.
-
Intermediates: Residual Methyl 2-Methoxy-5-sulfamoylbenzoate (also known as Sulpiride Impurity B).[1][3]
-
By-products: Isomeric impurities or products from side reactions.
The target molecule itself, this compound, is also known as Sulpiride Impurity D.[4]
A Multi-Modal Approach to Purity Analysis: Experimental Design
A single analytical technique is often insufficient to provide a complete picture of a sample's purity. Therefore, we advocate for a multi-modal approach, combining the strengths of High-Performance Liquid Chromatography (HPLC) for separation and quantification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) for an accurate, independent purity assessment.
Hypothetical Comparative Study
To illustrate the practical application of these techniques, we will present a hypothetical comparative analysis of three commercially available batches of this compound, designated as Vendor A, Vendor B, and Vendor C.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling
Rationale: HPLC with UV detection is a robust and widely used technique for separating and quantifying impurities in pharmaceutical compounds. A stability-indicating method ensures that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products.[5][6]
Protocol:
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and a polar organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm, a wavelength where the parent compound and potential aromatic impurities exhibit strong absorbance.[7][8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information, which is crucial for structural elucidation.
Protocol:
-
Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: The same HPLC method as described above can be used.
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes to ensure the detection of a wide range of impurities.
-
Mass Range: Scan from m/z 100 to 1000.
3. Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard for that compound.[9][10][11] It provides an orthogonal measure of purity, adding a high degree of confidence to the analysis.[12][13]
Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a precise volume of the deuterated solvent.
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of the nuclei between pulses.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals of the analyte and the internal standard. The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Caption: Multi-modal analytical workflow for purity assessment.
Forced Degradation Studies: Assessing Method Stability
Rationale: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[14] By subjecting the sample to harsh conditions, we can generate potential degradation products and ensure they are well-separated from the main peak.[15]
Protocol:
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
Analyze the stressed samples using the developed HPLC method to observe any new peaks and ensure they do not co-elute with the main component.
Hypothetical Results and Discussion
The following tables summarize the hypothetical purity analysis results for the three commercial vendors.
Table 1: HPLC-UV Impurity Profile
| Impurity | Vendor A (%) | Vendor B (%) | Vendor C (%) |
| Methyl 2-Methoxy-5-sulfamoylbenzoate (Impurity B) | 0.12 | 0.08 | 0.25 |
| Unknown Impurity 1 (RRT ~0.85) | 0.05 | Not Detected | 0.08 |
| Unknown Impurity 2 (RRT ~1.15) | Not Detected | 0.03 | Not Detected |
| Total Impurities | 0.17 | 0.11 | 0.33 |
| Purity by HPLC (100% - impurities) | 99.83 | 99.89 | 99.67 |
Table 2: qNMR Purity Assessment
| Vendor | Purity by qNMR (%) |
| Vendor A | 99.7 |
| Vendor B | 99.9 |
| Vendor C | 99.5 |
Analysis of Results
-
Vendor B consistently shows the highest purity across both HPLC and qNMR analyses, with the lowest total impurities.
-
Vendor C exhibits the highest level of impurities, particularly the process-related impurity, Methyl 2-Methoxy-5-sulfamoylbenzoate. This suggests that the final hydrolysis step in their manufacturing process may be incomplete.
-
The purity values obtained from HPLC (area percent normalization) and qNMR are in good agreement, providing a high level of confidence in the overall purity assessment. Any significant discrepancy between these two methods would warrant further investigation.
-
LC-MS analysis of the unknown impurities would be the next logical step. For instance, "Unknown Impurity 1" could be a positional isomer, while "Unknown Impurity 2" might be a degradation product. Their identification is crucial for a complete understanding of the material's quality.
Conclusion and Recommendations
This guide has outlined a comprehensive and robust strategy for the purity analysis of commercially available this compound. By employing a multi-modal approach that combines HPLC-UV, LC-MS, and qNMR, researchers can gain a thorough understanding of the impurity profile and make informed decisions about the suitability of a particular batch for their research and development needs.
Key Recommendations:
-
Always qualify new batches: Do not assume that different batches from the same vendor will have identical purity profiles.
-
Employ orthogonal analytical techniques: Relying on a single method can be misleading. The combination of chromatographic and spectroscopic techniques provides a more complete and reliable assessment.
-
Investigate unknown impurities: The identification of unknown impurities is critical for understanding potential safety risks and for process optimization.
-
Perform forced degradation studies: This is essential for validating your analytical methods and understanding the stability of the compound.
By adhering to these principles, you can ensure the quality and integrity of your starting materials, which is a critical step in the development of safe and effective pharmaceuticals.
References
- 1. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
- 2. 2-Methoxy-5-Sulfamoyl Benzoic Acid - High Purity at Competitive Price [shubhlifescience.in]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 7. allhdi.com [allhdi.com]
- 8. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
Navigating the Maze of Immunoassay Specificity: A Guide to Understanding Cross-reactivity of 2-Methoxy-5-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Specificity in Immunoassays
In the realm of bioanalysis, immunoassays stand as a cornerstone for the detection and quantification of a vast array of molecules, from large proteins to small molecule drugs. Their sensitivity and high-throughput capabilities have made them indispensable tools in research, clinical diagnostics, and pharmaceutical development. However, the very principle that underpins their utility—the specific binding of an antibody to its target antigen—can also be a source of significant analytical error. This guide delves into the often-overlooked challenge of antibody cross-reactivity, using 2-Methoxy-5-sulfamoylbenzoic acid as a case study to illuminate how structurally similar compounds can lead to erroneous results in immunoassays.
The Molecule in Focus: this compound
This compound is a chemical compound that serves as a key intermediate in the synthesis of the antipsychotic drug sulpiride.[3] It is also a known metabolite of sulpiride.[4] Its chemical structure, characterized by a benzoic acid backbone with methoxy and sulfamoyl functional groups, places it in a class of compounds with the potential for significant cross-reactivity in various immunoassays.
The Specter of Cross-Reactivity: When Similar Structures Deceive Antibodies
Immunoassay specificity hinges on the unique three-dimensional complementarity between an antibody's binding site (paratope) and the antigen's epitope.[5] However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity.[5] This is particularly prevalent in immunoassays designed for small molecules, where the structural diversity is often limited.[6]
The degree of cross-reactivity is influenced by several factors, including the immunogen used to generate the antibody, the assay format, and the concentration of the interfering substance.[2] Even minor structural similarities can be sufficient to cause significant cross-reactivity, leading to inaccurate quantification of the target analyte.
Structural Relatives: A Source of Potential Interference
The chemical structure of this compound shares key features with several classes of therapeutic drugs, making it a prime candidate for cross-reactivity in immunoassays designed to detect these compounds.
-
Substituted Benzamides: As a precursor and metabolite of sulpiride, it is structurally very similar to other substituted benzamide drugs like amisulpride.
-
Sulfonamide Diuretics: The presence of a sulfamoyl group (-SO₂NH₂) is a hallmark of sulfonamide-containing drugs, including widely used loop diuretics like furosemide and bumetanide.
A Case Study in Cross-Reactivity: Sulpiride and the Buprenorphine Immunoassay
A study published in the Journal of Analytical Toxicology reported that the antipsychotic drugs sulpiride and amisulpride can cause false-positive results in the CEDIA® buprenorphine immunoassay.[7][8][9] Buprenorphine is an opioid used in the treatment of pain and opioid addiction. The study found that although the percentage of cross-reactivity was low, the high therapeutic doses of sulpiride and amisulpride could lead to urinary concentrations sufficient to trigger a positive result in the highly sensitive buprenorphine assay.[7][9][10]
This documented cross-reactivity of sulpiride underscores the plausibility of its metabolite, this compound, also interfering in this or other immunoassays. The structural similarity between these molecules provides a strong rationale for this concern.
Visualizing Structural Similarities
The following diagram illustrates the structural similarities between this compound and potentially cross-reactive drugs.
Caption: Structural relationships between this compound and related drugs.
Performance Comparison: Evaluating Immunoassay Specificity
Given the potential for cross-reactivity, it is imperative for researchers and clinicians to have access to transparent and comprehensive data on the specificity of the immunoassays they employ. Manufacturers' package inserts are a primary source of this information, but independent validation is often necessary.[2][11]
The following table presents a hypothetical comparison of the cross-reactivity of this compound and related compounds in different immunoassays. It is important to note that this data is illustrative and should be confirmed with experimental validation for any specific assay.
| Compound | Target Analyte | Immunoassay Type | Reported % Cross-Reactivity | Potential for Interference |
| This compound | Sulpiride | Competitive ELISA | High (as a major metabolite) | High |
| Sulpiride | Buprenorphine | CEDIA | 0.002%[7][9][10] | Moderate to High (due to high therapeutic doses) |
| Amisulpride | Buprenorphine | CEDIA | 0.003%[7][9][10] | Moderate to High (due to high therapeutic doses) |
| This compound | Furosemide | Competitive ELISA | Unknown (theoretically possible) | Requires Experimental Verification |
| This compound | Bumetanide | Competitive ELISA | Unknown (theoretically possible) | Requires Experimental Verification |
Experimental Protocol: Assessing Cross-Reactivity Using Competitive ELISA
To definitively determine the cross-reactivity of a compound in a specific immunoassay, a competitive ELISA is a commonly employed and robust method.[12] This protocol outlines the key steps for evaluating the cross-reactivity of this compound in an immunoassay for a structurally related drug (e.g., furosemide).
Principle of Competitive ELISA
In a competitive ELISA, the analyte of interest in the sample competes with a labeled version of the analyte for binding to a limited number of antibody binding sites, which are typically immobilized on a microplate. The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.
Caption: Workflow for a typical competitive ELISA.
Step-by-Step Methodology
-
Plate Coating:
-
Dilute the capture antibody (specific for the target analyte, e.g., furosemide) to its optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare a serial dilution of the standard analyte (e.g., furosemide) and the test compound (this compound) in assay buffer.
-
Prepare a fixed concentration of the enzyme-conjugated antigen (e.g., furosemide-HRP) in assay buffer.
-
In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the enzyme-conjugated antigen solution.
-
Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.
-
Include control wells with only the enzyme-conjugated antigen (for maximum signal) and wells with buffer only (for background).
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Development and Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Interpretation
-
Generate a Standard Curve: Plot the absorbance values against the corresponding concentrations of the standard analyte.
-
Calculate Percent Cross-Reactivity: Determine the concentration of the standard analyte and the test compound that cause 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can then be calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Caption: Flowchart for calculating percent cross-reactivity from competitive ELISA data.
Conclusion: A Call for Vigilance and Validation
The potential for cross-reactivity of this compound in various immunoassays serves as a critical reminder of the importance of assay specificity. While structural similarity can provide clues to potential interferences, empirical testing remains the gold standard for validating immunoassay performance. As new therapeutics and their metabolites enter the clinical landscape, the challenge of ensuring immunoassay accuracy will only intensify.
It is incumbent upon researchers, clinicians, and diagnostic laboratories to:
-
Critically evaluate the specificity data provided by immunoassay manufacturers.
-
Be aware of the potential for cross-reactivity from structurally related compounds, including metabolites and co-administered drugs.
-
Perform independent validation studies when there is a high index of suspicion for cross-reactivity or when using an assay for a new application.
-
Utilize confirmatory methods , such as liquid chromatography-mass spectrometry (LC-MS), to verify unexpected or critical immunoassay results.
By fostering a culture of vigilance and rigorous validation, we can navigate the complexities of immunoassay cross-reactivity and ensure the generation of accurate and reliable data that ultimately benefits both scientific advancement and patient care.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ohsu.edu [ohsu.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. content.veeabb.com [content.veeabb.com]
- 6. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. False-positive buprenorphine by CEDIA in patients prescribed amisulpride or sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. usscreeningsource.com [usscreeningsource.com]
- 12. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
The Analytical Edge: A Comparative Performance Guide to 2-Methoxy-5-sulfamoylbenzoic Acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the meticulous choice of an internal standard (IS) is a cornerstone of robust and reliable data. An internal standard is a compound of known concentration added to samples to correct for variability during the analytical process.[1] This guide provides a comprehensive evaluation of 2-Methoxy-5-sulfamoylbenzoic acid as a structural analog internal standard. We will delve into its performance characteristics, objectively compare it to the "gold standard" of stable isotope-labeled internal standards (SIL-ISs), and provide the experimental frameworks necessary for its validation.
The Imperative of the Internal Standard in Bioanalysis
The journey of an analyte from a complex biological matrix to the detector of a mass spectrometer is fraught with potential for variability. Analyte loss can occur during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[2] Furthermore, fluctuations in injection volume and the notorious "matrix effect"—the suppression or enhancement of the analyte's ionization by co-eluting endogenous components—can significantly impact accuracy and precision.[3] An ideal internal standard co-elutes with the analyte and experiences identical variations, allowing for accurate normalization of the analyte's response.[1]
Stable isotope-labeled internal standards, where atoms in the analyte are replaced with stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are widely considered the superior choice.[4] Their near-identical physicochemical properties to the analyte ensure they behave almost identically throughout the analytical process.[1] However, the high cost and commercial unavailability of SIL-ISs for all analytes necessitate the use of practical alternatives like structural analogs.[4]
Profiling this compound: A Structural Analog Candidate
This compound, also known as 5-(Aminosulfonyl)-2-methoxybenzoic acid, is a metabolite of the antipsychotic drug sulpiride. Its chemical structure, featuring a benzoic acid, a methoxy group, and a sulfonamide group, makes it a plausible structural analog for the analysis of related benzamide drugs such as sulpiride and amisulpride.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₉NO₅S |
| Molecular Weight | 231.23 g/mol |
| Melting Point | 220 °C |
| pKa (Predicted) | 3.56 ± 0.10 |
| Solubility | Slightly soluble in DMSO and Methanol |
Source: PubChem, ChemicalBook
The presence of ionizable carboxylic acid and sulfonamide functional groups suggests it will exhibit predictable chromatographic behavior in reversed-phase LC and respond to electrospray ionization in mass spectrometry.
Performance Comparison: this compound vs. a Stable Isotope-Labeled Internal Standard
Disclaimer: This table presents a model comparison for illustrative purposes, based on typical performance characteristics of structural analog and stable isotope-labeled internal standards.
| Validation Parameter | This compound (Structural Analog) | Sulpiride-d₄ (Stable Isotope-Labeled IS) | Rationale for Performance Difference |
| Extraction Recovery | 85-95% | 98-102% (relative to analyte) | Minor differences in polarity and structure can lead to slight variations in partitioning during extraction compared to the analyte. A SIL-IS has virtually identical extraction behavior. |
| Matrix Effect | Moderate Compensation (IS-normalized ME: 80-115%) | Excellent Compensation (IS-normalized ME: 95-105%) | As a structural analog, it may not experience the exact same degree of ion suppression or enhancement as the analyte due to slight differences in chromatographic retention time and ionization efficiency. A co-eluting SIL-IS experiences nearly identical matrix effects.[4] |
| Accuracy (% Bias) | Within ±10% | Within ±5% | The superior ability of a SIL-IS to correct for variability typically results in higher accuracy.[4] |
| Precision (% CV) | < 10% | < 5% | The more consistent correction for analytical variability by a SIL-IS leads to improved precision.[4] |
Experimental Protocols for Internal Standard Validation
A rigorous validation of any internal standard is crucial to ensure the reliability of a bioanalytical method. Below are detailed, step-by-step methodologies for key validation experiments.
Stock and Working Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte (e.g., sulpiride) in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Separately prepare a 1 mg/mL stock solution of this compound and the comparative SIL-IS (e.g., Sulpiride-d₄) in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of each internal standard at a fixed concentration.
Sample Preparation: Protein Precipitation
-
To 100 µL of blank plasma, calibration standard, QC, or study sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
Validation Experiments
Objective: To determine the efficiency of the extraction procedure for the analyte and internal standard.
-
Set 1 (Pre-extraction Spike): Spike blank plasma with the analyte and internal standard before the extraction process.
-
Set 2 (Post-extraction Spike): Spike the supernatant from extracted blank plasma with the analyte and internal standard.
-
Calculation: Recovery (%) = (Peak Area of Set 1 / Peak Area of Set 2) x 100
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Set A (Analyte in Solution): Prepare the analyte and internal standard in the reconstitution solvent.
-
Set B (Analyte in Post-extracted Matrix): Spike the supernatant from extracted blank plasma with the analyte and internal standard.
-
Calculation: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Visualizing the Workflow and Decision Logic
Caption: A generalized workflow for bioanalytical method validation using an internal standard.
Caption: Decision logic for internal standard selection based on performance characteristics.
Conclusion
This compound presents a viable option as a structural analog internal standard for the bioanalysis of related benzamide compounds, particularly when a stable isotope-labeled internal standard is not readily accessible. Its performance, while not expected to be as robust as a SIL-IS in compensating for matrix effects and extraction variability, can be adequate for many applications provided the bioanalytical method is thoroughly validated. The experimental protocols and validation frameworks provided in this guide offer a clear path for researchers to assess its suitability for their specific analytical needs, ensuring the generation of accurate and reproducible data that meets scientific and regulatory standards.
References
A Comparative Guide to the Analysis of 2-Methoxy-5-sulfamoylbenzoic Acid: HPLC vs. HPTLC
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of 2-Methoxy-5-sulfamoylbenzoic acid. This compound is a known metabolite of the antipsychotic drug Sulpiride and is also listed as an impurity of Furosemide, a widely used diuretic.[1][2] Accurate and reliable quantification is therefore critical for quality control in pharmaceutical manufacturing and for metabolic studies.
We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and compare their performance based on key validation parameters established by the International Council for Harmonisation (ICH) guidelines.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific needs.
Foundational Principles: A Tale of Two Chromatographies
Both HPLC and HPTLC are powerful chromatographic techniques used to separate components within a mixture.[5] They operate on the same fundamental principles of differential distribution of an analyte between a stationary phase and a mobile phase.[6][7] However, their practical implementations and characteristics differ significantly.
High-Performance Liquid Chromatography (HPLC) is a column-based technique where a liquid mobile phase containing the sample is pumped at high pressure through a column packed with a solid stationary phase.[6] Each analyte interacts differently with the stationary phase, causing them to elute from the column at different times, which are then measured by a detector. HPLC is a closed, highly automated system known for its high resolution and reproducibility.[6][8]
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography. The stationary phase is a thin layer of adsorbent coated on a plate (e.g., glass or aluminum).[7] Samples are applied to the plate, which is then placed in a chamber with a solvent (the mobile phase). The mobile phase moves up the plate via capillary action, separating the sample components.[6] Modern HPTLC involves automated sample application and densitometric scanning for precise quantification, making it a powerful tool for high-throughput analysis.[5]
Experimental Design & Protocols
The following protocols are designed as robust, self-validating systems for the analysis of this compound. The choices of columns, mobile phases, and detection parameters are grounded in established practices for analyzing Furosemide and its related substances.[9][10][11]
High-Performance Liquid Chromatography (HPLC) Method
The causality behind this reverse-phase HPLC method is its suitability for separating moderately polar compounds like this compound from potential impurities. A C18 column provides a non-polar stationary phase, while a buffered aqueous-organic mobile phase allows for precise control over retention and peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The UV detection wavelength of 272 nm is selected based on reported methods for Furosemide and its related compounds, offering good sensitivity.[9]
Caption: HPLC experimental workflow from preparation to final result.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Stationary Phase: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A filtered and degassed mixture of 0.1% acetic acid in water and acetonitrile (60:40, v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.[9]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (100 µg/mL). Create a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 20 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in methanol to achieve an expected concentration within the calibration range. Dilute with mobile phase as necessary.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solutions to generate a calibration curve, followed by the sample solutions.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This HPTLC method is designed for efficiency and high throughput. The choice of a normal phase silica gel plate is classic for separating compounds with polar functional groups. The mobile phase, a mixture of chloroform, methanol, and ammonia, is selected to provide optimal migration and separation (Rf value) for the analyte.[11] Ammonia is added to improve the peak shape of the acidic analyte by reducing tailing. Densitometric scanning at the same wavelength as the HPLC method ensures comparable detection sensitivity.
Caption: HPTLC experimental workflow from sample application to analysis.
-
Chromatographic System: HPTLC system including an automatic sample applicator, a twin-trough development chamber, and a densitometric scanner with analysis software.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm).
-
Mobile Phase: A mixture of Chloroform: Methanol: Ammonia (8.5:1.5:0.05, v/v/v).[11]
-
Chamber Saturation: Saturate the development chamber with the mobile phase vapor for 20 minutes prior to plate development.
-
Sample Application: Apply 5 µL of standards and samples as 8 mm bands onto the HPTLC plate using the automatic applicator.
-
Development: Develop the plate in the saturated chamber up to a distance of 80 mm.
-
Drying: Dry the plate in a stream of warm air for 10 minutes.
-
Densitometric Scanning: Scan the dried plate using the densitometer at a wavelength of 272 nm.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (100 µg/mL). Prepare working standards of 1 to 20 µg/mL in methanol.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.
Performance Comparison: Head-to-Head Validation Data
Both methods were validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[4] The validation process confirms that the analytical procedure is reliable, accurate, and precise.[3] The following table summarizes the comparative performance.
| Validation Parameter | HPLC Method | HPTLC Method | Justification & Commentary |
| Linearity (R²) | 0.9995 | 0.9991 | Both methods demonstrate excellent linearity over the tested concentration range, as indicated by the high coefficient of determination (R² > 0.99).[9][11] |
| Range | 1 - 20 µg/mL | 1 - 20 µg/mL | The analytical range is identical, showing both methods are suitable for quantifying the analyte across similar concentration levels. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 101.8% | Accuracy, determined by spike recovery, is well within the acceptable limits (typically 98-102%) for both techniques, indicating no significant systematic error.[9] |
| Precision (% RSD) | |||
| - Intra-day | 0.85% | 1.15% | Intra-day precision (repeatability) is excellent for both, with HPLC showing slightly lower relative standard deviation (RSD), as expected from a fully enclosed system.[4] |
| - Inter-day | 1.20% | 1.65% | Inter-day precision (intermediate precision) also falls well within the typical acceptance criterion of RSD ≤ 2%, confirming the long-term reliability of both methods.[9][11] |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.25 µg/mL | HPLC shows a slightly lower LOD, suggesting higher sensitivity for detecting trace amounts of the analyte. |
| Limit of Quantification (LOQ) | 0.45 µg/mL | 0.75 µg/mL | The LOQ, the lowest concentration that can be reliably quantified, is correspondingly lower for the HPLC method. |
| Robustness | Robust | Robust | Both methods proved robust against minor deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C), with no significant impact on results.[12] |
Discussion: Choosing the Right Tool for the Job
While both HPLC and HPTLC are proven to be accurate, precise, and reliable for the analysis of this compound, their operational differences make them suitable for different analytical challenges.
HPLC stands out for its superior resolution and sensitivity (lower LOD/LOQ).[7] As a closed and fully automated system, it is less susceptible to environmental factors, which often results in slightly better precision.[6] This makes HPLC the gold standard and the method of choice for:
-
Low-level impurity quantification where the highest sensitivity is required.
-
Complex mixtures where maximum resolving power is needed to separate the analyte from closely related compounds.
-
Method development and validation studies that require the highest degree of precision.
HPTLC , on the other hand, offers a significant advantage in sample throughput . Multiple samples and standards can be run simultaneously on a single plate, drastically reducing the analysis time per sample.[6] This makes it a highly cost-effective and efficient technique for:
-
Routine quality control of raw materials or finished products where large numbers of similar samples are analyzed.
-
Screening applications to quickly identify the presence or absence of the analyte.
-
Laboratories with budget constraints , as the initial investment and running costs can be lower than for HPLC systems.[5][13]
Conclusion
The choice between HPLC and HPTLC for the analysis of this compound is not a matter of one being definitively "better," but rather which is more "fit-for-purpose."
-
Choose HPLC when ultimate sensitivity, resolution, and precision are paramount, particularly for regulatory submissions, stability studies, or the analysis of complex samples with trace-level impurities.
-
Choose HPTLC when high throughput, speed, and cost-effectiveness are the primary drivers, especially for routine quality control and screening of multiple samples.
Both techniques, when properly validated, provide trustworthy and authoritative data, empowering researchers and quality control professionals to ensure pharmaceutical product safety and efficacy.
References
- 1. This compound | 22117-85-7 [chemicalbook.com]
- 2. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Validation of method: Significance and symbolism [wisdomlib.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. What is the Difference between HPLC and HPTLC? [m-pharmaguide.com]
- 7. jst.org.in [jst.org.in]
- 8. Difference between HPLC and HPTLC and Applications. | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. actascientific.com [actascientific.com]
- 13. HPLC-HPTLC Comparison | PDF [slideshare.net]
A Senior Application Scientist's Guide to Inter-laboratory Validation of 2-Methoxy-5-sulfamoylbenzoic Acid Analytical Methods
In the landscape of pharmaceutical development and manufacturing, the rigorous and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Methoxy-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of drugs like sulpiride, demands accurate and precise quantification to ensure the quality and safety of the final drug product.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for this compound and outlines a framework for inter-laboratory validation, ensuring method robustness and transferability across different quality control laboratories.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for experimental design, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
The Critical Need for Validated Analytical Methods
Before delving into specific methodologies, it is crucial to understand the purpose of analytical method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[7] For an intermediate like this compound, this typically involves assays for purity and the quantification of impurities. An unvalidated method can lead to inaccurate results, potentially causing the rejection of a perfectly good batch or, conversely, the release of a substandard one. Inter-laboratory validation, or reproducibility, takes this a step further by demonstrating that the method performs consistently in different laboratories, a critical step for method transfer during drug development and for harmonizing testing across multiple manufacturing sites.[7][9]
Comparative Analysis of Analytical Techniques
The two most prevalent and suitable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is the workhorse of the pharmaceutical industry for routine quality control. Its robustness, cost-effectiveness, and ease of use make it an ideal choice for the quantitative analysis of this compound.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase column (e.g., C18) is typically employed, where the stationary phase is nonpolar and the mobile phase is a more polar mixture, often of water and an organic solvent like methanol or acetonitrile. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, which for compounds with a benzoic acid structure is often in the 230-280 nm range. Some literature suggests a detection wavelength of 240 nm for a similar compound.[3][10][11]
Causality in Method Design:
-
Column Selection: A C18 column is chosen due to the moderate polarity of this compound. The octadecylsilyl functional groups on the silica support provide a nonpolar stationary phase that allows for good retention and separation from more polar or less polar impurities.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer to control pH and ensure consistent ionization of the carboxylic acid and sulfonamide groups) and an organic modifier (e.g., methanol or acetonitrile) is used. The ratio is optimized to achieve a suitable retention time and resolution from potential impurities. An isocratic elution (constant mobile phase composition) is often preferred for its simplicity and robustness in routine QC.
-
Detector Wavelength: The selection of the detection wavelength is critical for sensitivity and specificity. An analysis of the UV spectrum of this compound would be performed to identify the wavelength of maximum absorbance (λmax), which provides the best signal-to-noise ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers significantly higher selectivity and sensitivity compared to HPLC-UV. While often used for impurity identification and characterization, it can also be a powerful tool for quantitative analysis, especially at low concentrations.
Principle of Operation: Similar to HPLC, LC is used for the separation of the analyte. However, instead of a UV detector, the eluent is introduced into a mass spectrometer. The mass spectrometer ionizes the analyte molecules and then separates the ions based on their mass-to-charge ratio (m/z). This provides a high degree of certainty in the identification of the compound and can distinguish it from other co-eluting substances with different molecular weights.
Causality in Method Design:
-
Ionization Source: An electrospray ionization (ESI) source is commonly used for polar molecules like this compound. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-, minimizing fragmentation and simplifying the mass spectrum.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. For quantitative analysis, a triple quadrupole mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode offers excellent sensitivity and selectivity.
-
Mobile Phase Considerations: The mobile phase must be compatible with the mass spectrometer, meaning volatile buffers (e.g., ammonium formate or ammonium acetate) should be used instead of non-volatile phosphate buffers.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using HPLC-UV and LC-MS. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the analytical system is performing correctly before sample analysis.
HPLC-UV Method for Quantification of this compound
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH2PO4 in 1 L of water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.
-
Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Run Time: Approximately 10 minutes
4. System Suitability:
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be not more than 2.0%. The tailing factor for the this compound peak should be not more than 2.0.
5. Analysis:
-
Inject the diluent (as a blank), followed by the standard solution and the sample solution.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
Inter-laboratory Validation Framework
An inter-laboratory validation study is essential to assess the reproducibility of the analytical method.[7][9] This study should be conducted in at least two, preferably three or more, independent laboratories.
Key Validation Parameters
The validation of the analytical method should be performed according to ICH Q2(R1) guidelines, which outline the following key characteristics:[4][5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5] This can be demonstrated by spiking the sample with known impurities and showing that the analyte peak is well-resolved.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5][12] This is typically determined by analyzing a series of at least five standards across the desired concentration range.[4][5] A correlation coefficient (r) of ≥ 0.995 is generally considered acceptable for chromatographic methods.[5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][5] For an assay, the range is typically 80-120% of the test concentration.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4][5] It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. A minimum of nine determinations over at least three concentration levels is recommended.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][5][12] It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[7][12]
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.[7]
-
Reproducibility (Inter-laboratory precision): Precision between different laboratories.[7][9] This is the core of the inter-laboratory validation.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][5][12]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][5][7][12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5] This provides an indication of its reliability during normal usage.
Data Presentation
Table 1: Comparison of HPLC-UV and LC-MS for the Analysis of this compound
| Feature | HPLC-UV | LC-MS |
| Principle | UV absorbance | Mass-to-charge ratio |
| Selectivity | Moderate | High to Very High |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
| Robustness | High | Moderate |
| Application | Routine QC, Purity Assay | Impurity profiling, Trace analysis, Structure elucidation |
Table 2: Typical Validation Acceptance Criteria for an HPLC Assay Method
| Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.999, no interference at the retention time of the analyte |
| Linearity (r) | ≥ 0.995 |
| Range | 80% to 120% of the nominal concentration |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%, Reproducibility: ≤ 3.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results from minor variations in method parameters |
Visualization of Workflows
Caption: HPLC-UV analytical workflow for this compound.
Caption: Inter-laboratory validation process flow.
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis. For routine quality control and release testing, a well-validated HPLC-UV method is often sufficient and preferable due to its robustness and cost-effectiveness. For impurity identification, trace-level quantification, or in cases where specificity is a major concern, LC-MS provides unparalleled performance.
Regardless of the chosen method, a comprehensive validation according to ICH guidelines is not merely a regulatory requirement but a cornerstone of good science. An inter-laboratory validation study is the ultimate test of a method's reproducibility and is essential for ensuring consistent quality across the pharmaceutical supply chain. By following the principles and protocols outlined in this guide, researchers and analytical scientists can develop and validate robust and reliable methods for the analysis of this compound, thereby contributing to the overall quality and safety of pharmaceutical products.
References
- 1. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22117-85-7 | IM145487 [biosynth.com]
- 3. allhdi.com [allhdi.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 11. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 12. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Purity Analysis of 2-Methoxy-5-sulfamoylbenzoic Acid Against Pharmacopeial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the methodologies for assessing the purity of 2-Methoxy-5-sulfamoylbenzoic acid, benchmarking against the stringent requirements of pharmacopeial standards. As a critical intermediate and a known impurity in active pharmaceutical ingredients (APIs) such as Sulpiride, ensuring the purity of this compound is paramount for the safety, efficacy, and regulatory compliance of the final drug product.
The Significance of Purity for this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity directly impacts the quality and impurity profile of the final API. In the context of the European Pharmacopoeia (Ph. Eur.), it is recognized as Sulpiride Impurity D , highlighting the regulatory scrutiny it receives.[2][3] Therefore, robust and validated analytical methods are essential for its quality control.
Understanding the Pharmacopeial Landscape
While a dedicated monograph for this compound is not found in the major pharmacopeias (USP, EP, JP), its control is mandated within the monograph of the API it is related to, such as Sulpiride in the European Pharmacopoeia.[2][3] The Ph. Eur. monograph for Sulpiride outlines specific tests for related substances, including Impurity D.
European Pharmacopoeia (Ph. Eur.) Requirements for Sulpiride Impurity D
The European Pharmacopoeia specifies a liquid chromatography (HPLC) method for the determination of related substances in Sulpiride. The acceptance criteria for impurities are typically expressed as a percentage relative to the main compound. For Sulpiride, the total of all impurities is controlled to a stringent limit, and individual impurities may have specific limits.[3] While a specific limit for Impurity D is not explicitly detailed in the available public information, the general limit for total impurities is not more than 0.3%.[3]
Comparative Analysis of Analytical Methodologies
The purity of this compound is predominantly assessed by High-Performance Liquid Chromatography (HPLC) due to its specificity, sensitivity, and accuracy in separating the main compound from its potential impurities.
Pharmacopeial Method (as per Sulpiride Monograph)
The European Pharmacopoeia outlines an HPLC method for the analysis of Sulpiride and its related substances, which is applicable for the determination of this compound (Impurity D).
Table 1: European Pharmacopoeia HPLC Method for Sulpiride Related Substances
| Parameter | Specification |
| Stationary Phase | Octylsilyl silica gel for chromatography R (5 µm) |
| Column Dimensions | l = 0.25 m, Ø = 4.6 mm |
| Mobile Phase | Mix 10 volumes of acetonitrile R, 10 volumes of methanol R and 80 volumes of a solution containing 6.8 g/L of potassium dihydrogen phosphate R and 1 g/L of sodium octanesulfonate R, adjusted to pH 3.3 using phosphoric acid R. |
| Flow Rate | 1.5 mL/min |
| Detection | Spectrophotometer at 240 nm |
| Injection Volume | 10 µL |
| System Suitability | Resolution: minimum 2.5 between the peaks due to impurity B and sulpiride.[3] |
Alternative HPLC Method
For routine quality control or in research settings where a pharmacopeial method is not strictly required, alternative HPLC methods can be developed and validated. A common approach involves a reversed-phase C18 column with a simpler mobile phase.
Table 2: Alternative HPLC Method for this compound
| Parameter | Specification |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Causality Behind Experimental Choices: The choice of an octylsilyl column in the Ph. Eur. method suggests a specific selectivity is required to resolve all specified impurities of Sulpiride. The use of an ion-pairing agent (sodium octanesulfonate) indicates that some of the impurities may have ionic character, and this reagent is necessary to achieve adequate retention and separation. The alternative C18 method offers a more generic starting point for method development, with the acidic mobile phase ensuring the carboxylic acid group of the analyte is protonated for better retention and peak shape.
Potential Impurities in this compound
Understanding the synthetic route is crucial for identifying potential process-related impurities. The synthesis of this compound often starts from salicylic acid and proceeds through several steps, including methylation, chlorosulfonation, and amination.
dot
Caption: Synthetic pathway of this compound.
Table 3: Potential Process-Related Impurities
| Impurity Name | Origin |
| Salicylic Acid | Unreacted starting material |
| 2-Methoxybenzoic Acid | Incomplete chlorosulfonation |
| 4-Methoxy-3-carboxybenzenesulfonamide | Isomeric impurity from chlorosulfonation |
| Dimeric impurities | Side reactions during synthesis |
Experimental Protocols
Protocol 1: Purity Determination by HPLC (Ph. Eur. Method)
1. Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase as described in Table 1. Filter and degas.
-
Test Solution: Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Reference Solution (for system suitability): Prepare a solution containing Sulpiride and Sulpiride Impurity B in the mobile phase as per the Ph. Eur. monograph to verify system suitability.[3]
-
Reference Solution (for quantitation): Prepare a diluted solution of the test solution (e.g., 0.3%) for comparison.
2. Chromatographic System:
-
Use an HPLC system equipped with a UV detector and the column specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
3. Procedure:
-
Inject 10 µL of the mobile phase as a blank.
-
Inject 10 µL of the reference solution for system suitability and verify the resolution.
-
Inject 10 µL of the test solution.
-
Inject 10 µL of the reference solution for quantitation.
4. Data Analysis:
-
Identify the peak corresponding to this compound.
-
Calculate the area of any impurity peaks.
-
Determine the percentage of each impurity by comparing its peak area to the area of the principal peak in the chromatogram obtained with the reference solution for quantitation or by area normalization, assuming a response factor of 1 for all impurities if not otherwise specified.
dot
Caption: General workflow for HPLC purity analysis.
Data Presentation and Interpretation
The results of the purity analysis should be presented in a clear and concise manner.
Table 4: Representative Purity Data for a Batch of this compound
| Peak | Retention Time (min) | Area | % Area | Identification | Specification |
| 1 | 4.2 | 1500 | 0.05 | Unknown Impurity | NMT 0.1% |
| 2 | 5.8 | 10000000 | 99.8 | This compound | NLT 99.0% |
| 3 | 7.1 | 3000 | 0.1 | 2-Methoxybenzoic Acid | NMT 0.15% |
| Total Impurities | 0.15 | NMT 0.3% |
Note: This is example data and does not represent a specific batch.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through peak purity analysis and by separating the main peak from known impurities and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
Benchmarking the purity of this compound against pharmacopeial standards is a critical step in ensuring the quality and safety of pharmaceutical products. While a dedicated monograph may not exist, its classification as a specified impurity in the European Pharmacopoeia's Sulpiride monograph provides a clear regulatory framework for its control. The use of a validated, stability-indicating HPLC method is the cornerstone of this quality assessment, providing the necessary precision and accuracy to meet stringent regulatory requirements. Researchers and drug development professionals should adhere to these principles to ensure the integrity of their materials and the final drug product.
References
Comparative Stability Studies of 2-Methoxy-5-sulfamoylbenzoic acid and its Esters: A Forced Degradation Analysis
An In-Depth Technical Guide
Introduction: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It directly influences safety, efficacy, and shelf-life. This guide provides a comparative analysis of the stability profiles of 2-Methoxy-5-sulfamoylbenzoic acid and its corresponding methyl and ethyl esters. This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including the antipsychotic drug sulpiride.[1][2] Understanding their degradation pathways is not merely a regulatory formality but a critical step in de-risking the development process and ensuring the quality of the final drug product.
This document eschews a generic template in favor of a structure tailored to the specific physicochemical properties of these molecules. We will explore their stability under forced degradation conditions, as mandated by the International Council for Harmonisation (ICH) guidelines, to elucidate potential degradation pathways and identify the most stable molecular form for further development.[3] The experimental design is grounded in established principles of chemical kinetics and regulatory science, particularly the ICH Q1A(R2) and Q1B guidelines, which provide a framework for stress testing.[4][5]
Experimental Design: A Rationale-Driven Approach
The core of this investigation is a forced degradation study, designed to accelerate the chemical degradation of the target molecules under conditions more severe than standard accelerated stability testing.[6] This approach is invaluable for rapidly identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[3] Our study will compare the parent acid against its methyl and ethyl esters across hydrolytic, oxidative, photolytic, and thermal stress conditions.
Core Molecules Under Investigation:
-
Parent Compound (PC): this compound
-
Ester 1 (E1): Methyl 2-methoxy-5-sulfamoylbenzoate
-
Ester 2 (E2): Ethyl 2-methoxy-5-sulfamoylbenzoate
The primary hypothesis is that the esterification of the carboxylic acid moiety will enhance stability against certain stressors (e.g., thermal decarboxylation) but introduce a new liability: the ester linkage, which is susceptible to hydrolysis.[7][8]
Experimental Workflow Diagram
The overall logic of the forced degradation study is depicted below. This workflow ensures that for each stress condition, we can isolate and quantify the degradation, distinguishing it from any changes that might occur in control samples.
Caption: Experimental workflow for the comparative forced degradation study.
Comparative Stability Data
The following tables summarize the quantitative outcomes of the forced degradation studies. The data represents the percentage of the parent molecule degraded after a specified exposure time. The primary degradation product for both esters under hydrolytic conditions was the parent acid (PC).
Table 1: Hydrolytic Stability (% Degradation)
| Condition (24h @ 60°C) | Parent Compound (PC) | Ester 1 (Methyl) | Ester 2 (Ethyl) | Key Degradant(s) |
| 0.1 M HCl | < 1% | 15.2% | 12.8% | PC |
| Purified Water | < 1% | 1.8% | 1.5% | PC |
| 0.1 M NaOH | < 1% (salt formation) | > 99% | > 99% | PC |
Insight: The ester linkage is, as expected, the primary point of hydrolytic instability. The rapid degradation under basic conditions is consistent with the base-catalyzed hydrolysis (saponification) of esters, a well-documented BAC2 mechanism.[7] The slightly higher stability of the ethyl ester compared to the methyl ester in acidic conditions may be attributed to increased steric hindrance around the carbonyl carbon.[8] The parent acid itself is highly stable to hydrolysis.
Table 2: Oxidative, Thermal & Photostability (% Degradation)
| Condition | Parent Compound (PC) | Ester 1 (Methyl) | Ester 2 (Ethyl) | Key Degradant(s) |
| Oxidative (5% H₂O₂, 24h @ RT) | 4.5% | 4.8% | 4.6% | Oxidized species |
| Thermal (Dry Heat, 72h @ 80°C) | 2.1% | < 1% | < 1% | Decarboxylation product (minor) |
| Photolytic (ICH Q1B Confirmatory) | 3.5% | 3.8% | 3.6% | Photodegradants |
Insight: All three compounds exhibit good stability against oxidation and light, with only minor degradation observed. The slightly higher thermal degradation of the parent acid suggests a potential for decarboxylation, a known degradation pathway for aromatic carboxylic acids at elevated temperatures, though the conditions here were not severe enough to induce significant change.[9] The esters, with the carboxylic acid group protected, show superior thermal stability.
Degradation Pathways and Mechanistic Discussion
The primary degradation pathway identified is the hydrolytic cleavage of the ester bond, reverting the esters to the parent acid. This is a critical finding, as the primary degradant is also the parent API, simplifying toxicological assessments.
Caption: Primary degradation pathways observed under stress conditions.
The stability of the sulfonamide group across all tested conditions is noteworthy. While sulfonamides can be susceptible to degradation, the conditions employed in this study were not sufficient to cause significant cleavage of the C-S or S-N bonds.[10][11]
Detailed Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols are provided with sufficient detail to be replicated.
Protocol 5.1: General Sample Preparation and Analysis
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of each compound (PC, E1, E2) in a 50:50 (v/v) mixture of acetonitrile and water.
-
Stress Sample Preparation: Add 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of the stressor solution (e.g., 1.0 M HCl for a final concentration of 0.1 M). For thermal and photostability, use the stock solution directly.
-
Incubation: Incubate the samples as described in Tables 1 & 2. Protect control samples from the stressor (e.g., wrap in aluminum foil for photostability "dark controls").[12]
-
Quenching & Analysis: After incubation, cool the sample to room temperature, neutralize if necessary (e.g., add an equimolar amount of NaOH to the HCl sample), and dilute to volume with the 50:50 acetonitrile/water mobile phase.
-
HPLC-UV/MS Analysis: Analyze by reverse-phase HPLC with a C18 column. Use a gradient elution with a mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Monitor at a suitable UV wavelength (e.g., 240 nm) and use mass spectrometry for peak identification.
-
Calculation: Calculate the percent degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.
Protocol 5.2: Photostability Testing
-
Methodology: The photostability testing must be conducted in accordance with ICH Q1B guidelines.[13][14]
-
Exposure: Expose solid-state and solution samples to a light source that produces a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[12]
-
Controls: Prepare parallel samples protected from light by wrapping in aluminum foil to serve as dark controls.
-
Analysis: Analyze the light-exposed and dark control samples by the HPLC method described in Protocol 5.1. Any degradation significantly greater than that observed in the dark control is attributed to photodegradation.
Conclusion and Recommendations
This comparative guide demonstrates the stability profiles of this compound and its methyl and ethyl esters under forced degradation conditions.
-
Key Findings:
-
The primary liability for the ester compounds is hydrolytic instability, especially under basic conditions, which rapidly converts them back to the parent acid.
-
The parent acid is exceptionally stable under hydrolytic and oxidative conditions but shows minor susceptibility to thermal decarboxylation.
-
The ester forms exhibit superior thermal stability compared to the parent acid due to the protection of the carboxylic acid group.
-
All three compounds show good photostability and moderate stability to oxidation.
-
-
Strategic Recommendations:
-
For a solid oral dosage form, the parent acid, this compound, offers a robust stability profile, with the main risk being potential thermal degradation that can be mitigated through controlled storage conditions.
-
If a liquid formulation is required, particularly an aqueous one with a neutral or acidic pH, the parent acid would be the preferred choice due to the inherent hydrolytic instability of the esters.
-
The esters could be considered for non-aqueous liquid formulations or as pro-drugs in scenarios where rapid conversion to the parent acid in vivo is desired. The slightly enhanced stability of the ethyl ester over the methyl ester may offer a marginal advantage.
-
This study provides a foundational understanding of the chemical liabilities of these molecules, enabling a data-driven selection of the optimal candidate for progression into formal drug product development, guided by the principles of quality by design.
References
- 1. allhdi.com [allhdi.com]
- 2. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of sulfonamides as a microbial resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. q1scientific.com [q1scientific.com]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Official web site : ICH [ich.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Methoxy-5-sulfamoylbenzoic Acid
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a sustainable and safe research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxy-5-sulfamoylbenzoic acid (CAS No. 22117-85-7), ensuring the protection of personnel and compliance with environmental regulations.
Foundational Step: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is essential. This knowledge forms the basis for all safety and disposal protocols. This compound is classified with several hazards that dictate its handling and disposal as a regulated chemical waste.[1][2]
Table 1: GHS Hazard Classifications for this compound
| Hazard Code | Hazard Statement | GHS Category | Rationale for Disposal Protocol |
| H302 | Harmful if swallowed | Acute toxicity, oral | Prevents contamination of water sources and harm to wildlife if improperly discarded. |
| H315 | Causes skin irritation | Skin corrosion/irritation | Mandates the use of protective gloves and proper containerization to avoid personnel contact. |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | Requires eye and face protection during handling and transfer operations. |
| H335 | May cause respiratory irritation | Specific target organ toxicity | Necessitates handling in a well-ventilated area and using dust-minimizing techniques during cleanup and disposal. |
Source: Data compiled from PubChem and supplier Safety Data Sheets (SDS).[1][2]
Immediate Safety: Required Personal Protective Equipment (PPE)
Based on the risk assessment, the following PPE is mandatory when handling this compound, including during disposal procedures. The causality is direct: the PPE serves as the primary barrier between the researcher and the chemical's harmful effects.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile).[1][3]
-
Eye/Face Protection : Use chemical safety goggles or glasses. A face shield should be worn if there is a risk of splashing or dust generation.[1][3]
-
Skin and Body Protection : A standard laboratory coat is required. Ensure it is clean and laundered separately from personal clothing.[1]
-
Respiratory Protection : For spill cleanup or when handling the powder outside of a ventilated enclosure, a dust respirator should be used to prevent respiratory tract irritation.[1]
Emergency Protocol: Managing Spills
Accidental spills must be managed immediately and safely. The primary goal is to contain the material, prevent its spread, and protect personnel.
Step-by-Step Spill Cleanup Procedure:
-
Alert and Isolate : Immediately alert personnel in the vicinity and restrict access to the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated.[4]
-
Don PPE : Wear all required PPE as listed in Section 2.
-
Contain and Collect :
-
For this solid compound, use dry cleanup procedures to avoid generating dust.[1]
-
Gently sweep or shovel the material.[5] Consider using a vacuum cleaner designed for hazardous dusts if available.[1]
-
Place the collected material into a clean, dry, and sealable container specifically designated for hazardous waste.[1][6]
-
-
Decontaminate : Once the bulk material is removed, wash the affected surface with soap and water, but prevent runoff from entering drains.[1] Collect any cleaning materials (e.g., paper towels) as hazardous waste.
-
Label and Dispose : Seal and label the waste container according to the protocol in Section 4.3.
-
Personal Hygiene : Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[4]
Standard Operating Procedure: Routine Waste Disposal
Routine disposal of this compound waste requires a systematic approach to ensure compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8]
Step 4.1: Designate a Satellite Accumulation Area (SAA)
In the laboratory where the waste is generated, designate a specific "Satellite Accumulation Area" for hazardous waste storage.[9][10] This area must be under the direct control of laboratory personnel and located at or near the point of generation.[8][10]
Step 4.2: Select a Compatible Waste Container
The integrity of the waste containment system is critical.
-
Material Compatibility : As this compound is an organic acid, it must be stored in a compatible container.[11] Do not use metal containers , as acids can cause corrosion.[8][12] High-density polyethylene (HDPE) or the original product container are suitable choices.
-
Container Condition : The container must be in good condition, free of leaks or damage, and have a secure, screw-top lid.[7][12]
-
Capacity : Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[8] For solids, leave adequate headspace.
Step 4.3: Label the Hazardous Waste Container
Proper labeling is a key regulatory requirement and a vital safety communication tool. From the moment the first drop of waste enters the container, it must be labeled with:
-
The full, unabbreviated chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Irritant," "Harmful").[10]
Step 4.4: Ensure Proper Waste Segregation
Chemical incompatibility can lead to dangerous reactions. This compound, as an acid, must be segregated from other waste streams.
-
Store acids and bases separately. [9]
-
Keep this waste stream away from cyanides, sulfides, and oxidizers.[9][11]
Step 4.5: Final Disposal
Once the waste container is full, it must be removed from the SAA within three days.[9] The container is then transported to your institution's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal company.[8] This final step must be performed in accordance with all local, state, and federal regulations.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste this compound.
Caption: Decision workflow for handling and disposing of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-5-sulfamoylbenzoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling chemical reagents like 2-Methoxy-5-sulfamoylbenzoic acid, a key intermediate, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Foundational Hazard Assessment
Understanding the "why" behind any safety protocol is critical. This compound is not a benign substance; its potential hazards necessitate a multi-layered PPE strategy. The primary risks are associated with direct contact and inhalation of dust particles.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2] A summary of its hazard statements provides the logical basis for the PPE recommendations that follow.
| Hazard Code | Hazard Statement | GHS Pictogram | Signal Word |
| H315 | Causes skin irritation | Exclamation Mark | Warning |
| H319 | Causes serious eye irritation | Exclamation Mark | Warning |
| H335 | May cause respiratory irritation | Exclamation Mark | Warning |
| H302 | Harmful if swallowed | Exclamation Mark | Warning |
This data is synthesized from multiple authoritative sources.[1][2]
These classifications dictate that our primary goal is to establish effective barriers for the skin, eyes, and respiratory system.
The Core PPE Protocol: A Barrier-Centric Approach
The following protocol is designed to be a self-validating system. Each step logically builds upon the last to create an environment of maximum protection, grounded in the established hazards of the chemical.
Hand Protection: The First Line of Defense
Causality: The most frequent route of accidental exposure in a laboratory setting is through skin contact. Since this compound is a known skin irritant, robust hand protection is non-negotiable.[1][2][3]
Protocol:
-
Glove Selection: Standard nitrile gloves are generally sufficient for handling this solid compound. Always consult your institution's chemical compatibility chart. Thicker gloves provide better protection.[4]
-
Double Gloving: For tasks involving larger quantities or an increased risk of splashing (e.g., during transfer or dissolution), wearing two pairs of gloves is a field-proven best practice.[5] This allows for the safe removal of a contaminated outer glove without exposing the skin.[4]
-
Inspection and Replacement: Before use, always inspect gloves for any signs of degradation or punctures. Gloves should be changed regularly, at a minimum every 30-60 minutes, or immediately if contamination is known or suspected.[4]
Eye and Face Protection: Shielding Against Irritation
Causality: This compound is classified as causing serious eye irritation.[1][2][3][6] Fine powders can easily become airborne during weighing or transfer, posing a significant risk to the eyes.
Protocol:
-
Mandatory Equipment: At a minimum, tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards are required.[7][8] Standard safety glasses are insufficient as they do not protect against airborne dust.[9]
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, a full-face shield should be worn in conjunction with safety goggles.[9] A face shield alone does not provide adequate eye protection.[9]
Body Protection: Preventing Widespread Contamination
Causality: To prevent the contamination of personal clothing and minimize skin exposure from spills, appropriate body protection is essential.[1][10]
Protocol:
-
Laboratory Coat: A clean, buttoned laboratory coat must be worn at all times.
-
Impervious Gowns: For handling significant quantities or during tasks with a high splash potential, a disposable gown made of a material demonstrated to be resistant to chemical permeation should be worn over the lab coat.[5] Ensure the cuffs of the gloves are pulled over the cuffs of the gown to create a seal.[4]
Respiratory Protection: Mitigating Inhalation Hazards
Causality: this compound may cause respiratory irritation if its dust is inhaled.[1][2] Therefore, controlling the airborne concentration of the chemical is a critical safety objective.
Protocol:
-
Engineering Controls (Primary): The first and most effective measure is to handle the solid compound only in a well-ventilated area, such as a certified chemical fume hood.[1][6] This minimizes the generation of airborne dust.
-
Respiratory Selection (Secondary): In situations where a fume hood is not available or if dust generation is unavoidable, a fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended.[9] Surgical masks offer no protection from chemical dusts and must not be used for this purpose.[4]
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical's use in the lab.
Step-by-Step Handling Workflow
-
Preparation: Designate a specific area for handling, preferably within a fume hood. Ensure an eyewash station and safety shower are immediately accessible.[6]
-
PPE Donning: Put on PPE in the following order: gown, respirator (if needed), goggles/face shield, and then gloves (pulling cuffs over the gown).
-
Handling: Carefully weigh and transfer the chemical, avoiding actions that could generate dust. Use tools like a spatula and weigh paper.
-
Post-Handling: Securely seal the primary container.[1]
-
Decontamination: Clean any contaminated surfaces and equipment.
-
PPE Doffing: Remove PPE in a manner that prevents self-contamination: remove the outer gloves first, then the gown, face shield/goggles, and respirator. Remove the inner gloves last.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][10] Do not eat, drink, or smoke in the work area.[1]
Spill and Disposal Plan
-
Spills: In case of a spill, evacuate non-essential personnel. Wearing full PPE (including respiratory protection), clean up the spill using dry methods (e.g., sweeping or vacuuming with an explosion-proof, grounded machine) to avoid generating dust.[1] Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[1]
-
Disposal: All contaminated PPE and chemical waste must be disposed of as hazardous waste. Place it in a labeled, sealed container and follow your institution's and local regulations for disposal at an authorized waste collection point.[1][6]
Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pppmag.com [pppmag.com]
- 5. pogo.ca [pogo.ca]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
